h-Cys(bzl)-ome.hcl
Description
The exact mass of the compound (R)-Methyl 2-amino-3-(benzylthio)propanoate hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 161612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2R)-2-amino-3-benzylsulfanylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S.ClH/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJDVOZRQMIIHP-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CSCC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16741-80-3 | |
| Record name | S-Benzyl-L-cysteine methyl ester hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16741-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl S-benzyl-L-cysteinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.078 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to H-Cys(Bzl)-OMe.HCl in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
Core Introduction to H-Cys(Bzl)-OMe.HCl
This compound, chemically known as S-benzyl-L-cysteine methyl ester hydrochloride, is a pivotal derivative of the amino acid L-cysteine. Its structure is characterized by the protection of the thiol group (-SH) with a benzyl (Bzl) group and the carboxyl group with a methyl ester (OMe). This dual protection makes it a valuable building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and as a precursor for various pharmaceutical compounds.
The primary utility of this compound in biochemistry stems from its role as a protected form of cysteine. The benzyl protection of the highly reactive thiol side chain prevents unwanted side reactions, such as oxidation to form disulfide bonds, during chemical synthesis. This allows for the controlled and specific incorporation of cysteine residues into peptide chains.
Beyond peptide synthesis, this compound is explored for its potential in drug development, including as a lead compound for anti-tumor drugs and in the synthesis of neurologically active pharmaceuticals due to its potential to cross the blood-brain barrier.[1][2] Furthermore, derivatives of cysteine are investigated for their antioxidant properties.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 16741-80-3 |
| Molecular Formula | C₁₁H₁₅NO₂S·HCl |
| Molecular Weight | 261.77 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 149 - 151 °C |
| Solubility | Soluble in water and alcohol |
| Optical Rotation | [a]D²⁰ = -11 ± 2° (c=1 in water) |
Applications in Peptide Synthesis
The most prominent application of this compound is in peptide synthesis, where the S-benzyl group serves as a robust protecting group for the cysteine thiol. The following section details a representative experimental protocol for the incorporation of an S-benzyl protected cysteine into a peptide sequence using solid-phase peptide synthesis (SPPS).
Experimental Protocol: Solid-Phase Peptide Synthesis of a Cysteine-Containing Peptide
This protocol is a representative example of how a cysteine residue, protected with a benzyl group, can be incorporated into a peptide chain using Fmoc-based solid-phase peptide synthesis. While the protocol describes the synthesis of glutathione analogues, the principles are directly applicable to the use of S-benzyl protected cysteine derivatives.
Materials:
-
Fmoc-Cys(Bzl)-OH (prepared from this compound)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: The Rink Amide MBHA resin is swelled in DMF for 1 hour.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: Fmoc-Cys(Bzl)-OH (3 equivalents) is pre-activated with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF for 5 minutes. This solution is then added to the deprotected resin, and the mixture is agitated for 2 hours. The resin is subsequently washed with DMF.
-
Chain Elongation: Steps 2 and 3 are repeated with the subsequent amino acids in the desired peptide sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, the resin is washed with DCM and dried. The peptide is cleaved from the resin, and the side-chain protecting groups (including the S-benzyl group) are removed by treatment with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Workflow for Peptide Synthesis
The following diagram illustrates the logical workflow for utilizing an S-benzyl protected cysteine in solid-phase peptide synthesis.
Caption: Workflow for using this compound in peptide synthesis.
Role in Drug Development and as a Bioactive Molecule
This compound and its derivatives are of significant interest to drug development professionals for several reasons.
Precursor in Pharmaceutical Synthesis
This compound serves as a valuable precursor in the synthesis of various pharmaceuticals. Its ability to introduce a protected cysteine moiety is crucial for creating complex molecules with specific biological activities. It is particularly noted for its use in synthesizing compounds targeting neurological disorders, attributed to its potential to cross the blood-brain barrier.[1]
Potential as an Anti-Tumor Agent
There are indications that S-benzyl-L-cysteine methyl ester hydrochloride may act as a lead compound for the development of anti-tumor drugs, exhibiting strong anti-tumor activity with potentially low toxic side effects.[2] However, detailed clinical data on this application is not yet widely available.
Antioxidant Properties of Cysteine Derivatives
Cysteine and its derivatives are known for their antioxidant properties, primarily due to the redox activity of the thiol group. While direct quantitative antioxidant data for this compound is limited in publicly available literature, studies on structurally similar compounds provide insights into their potential.
The following table summarizes the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of a related cysteine derivative, N-Boc-L-cysteine methyl ester, in combination with an Sm-cluster. The IC₅₀ value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Sample | IC₅₀ (1 × 10⁻³ μmol/mL) |
| N-Boc-L-cysteine methyl ester | 1049 ± 43 |
| N-Boc-L-cysteine methyl ester + Sm-cluster | 14.4 ± 2.4 |
| Sm-cluster | 18.48 ± 0.26 |
| Positive Control | 8.49 ± 0.16 |
Data adapted from a study on a related cysteine derivative. This data is illustrative of the antioxidant potential of this class of compounds.
The data suggests that while the protected cysteine derivative alone may have modest antioxidant activity, its efficacy can be significantly enhanced in synergistic combinations.
Broader Biochemical and Biological Activities
Recent research has explored the broader biological effects of S-benzyl-L-cysteine (SBC), the de-esterified form of this compound. One study investigated its effects on plant growth and physiology, revealing its role as an inhibitor of O-acetylserine(thiol) lyase (OAS-TL), an enzyme involved in cysteine biosynthesis.
The following table presents quantitative data on the inhibitory effects of SBC on various photosynthetic parameters in the plant species Ipomoea grandifolia.
| Photosynthetic Parameter | % Decrease Compared to Control |
| Light-saturated net photosynthetic rate (P_Nmax) | 24% |
| Light saturation point (LSP) | 22% |
| Maximum carboxylation rate of Rubisco (V_cmax) | 23% |
| Photosynthetic electron transport rate (J) | 19% |
| Triose phosphate utilization (TPU) | 20% |
| Stomatal conductance (g_s) | 34% |
| Quantum yield of photosystem II (Φ_PSII) | 19% |
This data indicates that SBC can significantly impair photosynthesis, suggesting its potential as a lead compound for the development of novel herbicides. This also highlights the broader bioactivity of S-benzyl protected cysteine derivatives beyond their use as simple building blocks.
Logical Relationship of SBC's Effect on Photosynthesis
The following diagram illustrates the proposed mechanism of action for S-benzyl-L-cysteine's impact on plant photosynthesis.
Caption: Proposed mechanism of S-benzyl-L-cysteine's inhibitory effect on photosynthesis.
Conclusion
This compound is a versatile and indispensable tool in modern biochemistry and drug development. Its primary and most well-established role is as a protected cysteine building block in peptide synthesis, enabling the creation of complex peptides with high precision. Furthermore, its potential as a precursor for pharmaceuticals, including anti-tumor and neurologically active agents, underscores its importance in medicinal chemistry. Emerging research into the broader biological activities of its derivatives, such as the inhibition of plant-specific enzymes, opens up new avenues for its application. For researchers and professionals in these fields, a thorough understanding of the properties and applications of this compound is crucial for innovation and the development of new therapeutic and biotechnological solutions.
References
S-benzyl-L-cysteine Methyl Ester Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: S-benzyl-L-cysteine methyl ester hydrochloride is a pivotal cysteine derivative utilized extensively in biochemical and pharmaceutical research. Its unique structural features make it a valuable building block for synthesizing complex bioactive molecules and a subject of interest in antioxidant and enzyme inhibition studies. This document provides a comprehensive overview of its chemical properties, experimental protocols, and key applications, serving as a technical guide for professionals in drug discovery and development.
Core Chemical and Physical Properties
S-benzyl-L-cysteine methyl ester hydrochloride is a white to off-white crystalline solid.[1] Its physicochemical properties are summarized below, providing a foundational dataset for its application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅NO₂S·HCl | [1][2][3] |
| Molecular Weight | 261.77 g/mol (or 261.8 g/mol ) | [1] |
| CAS Number | 16741-80-3 | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 149 - 151 °C | |
| Boiling Point | 339.8 °C at 760 mmHg | |
| Density | 1.165 g/cm³ | |
| Optical Rotation | [a]D20 = -11 ± 2 ° (c=1 in water) | |
| Purity | ≥ 96% (HPLC) | |
| Canonical SMILES | COC(=O)C(CSCC1=CC=CC=C1)N.Cl | |
| EC Number | 240-803-5 |
Applications in Research and Development
This compound is a versatile tool in several areas of scientific investigation:
-
Pharmaceutical Synthesis: It serves as a crucial precursor in the synthesis of various pharmaceuticals. Its ability to cross the blood-brain barrier makes it particularly valuable for developing drugs targeting neurological disorders.
-
Antioxidant Research: The molecule is studied for its potential antioxidant properties, which are vital for protecting cells from oxidative stress. This research is relevant to developing treatments for conditions like cancer and cardiovascular diseases.
-
Peptide Synthesis: The protected sulfhydryl group (S-benzyl) and the esterified carboxyl group make it an ideal building block in peptide synthesis. It can be incorporated into peptide chains to introduce a cysteine residue with a protected side chain.
-
Enzyme Inhibition Studies: As a cysteine derivative, it is relevant in studies focused on enzyme inhibition, a key strategy in drug discovery.
-
Nutraceuticals: It has shown potential in the formulation of nutraceuticals and dietary supplements, leveraging the health benefits associated with sulfur-containing compounds.
Experimental Protocols
Synthesis of S-benzyl-L-cysteine methyl ester hydrochloride
A documented method for the synthesis involves the reduction of an azido precursor in the presence of a rhenium catalyst and hydrochloric acid.
Materials:
-
2-azido-3-benzylmercapto-propionic acid methyl ester (3.62 mmoles, 0.91 g)
-
Methanol (8 ml)
-
HCl gas (7.41 mmoles, 0.27 g)
-
Rhenium (VII) sulfide (1 mole % based on the azido compound)
-
Hydrogen gas
Procedure:
-
Dissolve 0.91 g of 2-azido-3-benzylmercapto-propionic acid methyl ester in 8 ml of methanol.
-
Treat the solution with 0.27 g of HCl gas.
-
Add 1 mole % of rhenium (VII) sulfide to the mixture.
-
Lead hydrogen gas into the vigorously stirred reaction mixture.
-
Continue the reaction for 45 hours.
-
Following the reaction, work up the mixture to isolate the final product. The reported yield is 0.60 g (63% of theory).
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
-
Handling: Avoid contact with skin, eyes, and clothing. Use with adequate ventilation to minimize dust generation and accumulation. Wash thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure.
-
Storage: Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Recommended storage temperatures vary by supplier, often cited as 0 - 8 °C or refrigerated (below 4°C/39°F).
-
Hazard Statements: The compound is associated with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
First Aid:
-
Eyes: Flush with plenty of water for at least 15 minutes and seek immediate medical attention.
-
Skin: Flush skin with plenty of water while removing contaminated clothing.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do not induce vomiting. If the victim is conscious, give 2-4 cupfuls of milk or water and get medical aid immediately.
-
References
The Dual Nature of S-Benzyl Cysteine in Peptide Synthesis: A Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the mechanism of action and application of S-benzyl protected cysteine (H-Cys(Bzl)-OMe.HCl and its derivatives) in peptide synthesis.
The strategic incorporation of cysteine residues is pivotal in peptide and protein engineering, enabling the formation of disulfide bridges that dictate tertiary and quaternary structures, as well as providing sites for specific bioconjugation. However, the inherent nucleophilicity and susceptibility to oxidation of the cysteine thiol group necessitate a robust protection strategy during synthesis. Among the arsenal of thiol protecting groups, the S-benzyl (Bzl) group occupies a unique, albeit specialized, position. This technical guide provides an in-depth analysis of the mechanism of action of S-benzyl protected cysteine, its applications, quantitative performance data, and detailed experimental protocols for its use in both solution-phase and solid-phase peptide synthesis (SPPS).
The S-Benzyl Protecting Group: A Double-Edged Sword
The S-benzyl group is a well-established thiol protecting group, historically associated with the Boc/Bzl peptide synthesis strategy. Its defining characteristic is its high stability to trifluoroacetic acid (TFA), the reagent commonly used for the final cleavage of peptides from the resin and the removal of most side-chain protecting groups in the more prevalent Fmoc-SPPS methodology.[1] This stability presents both a significant advantage and a considerable challenge.
Advantages:
-
Orthogonal Protection: The primary utility of the S-benzyl group in modern Fmoc-SPPS lies in its orthogonality to acid-labile protecting groups. It remains intact during TFA treatment, allowing for the selective deprotection and modification of other cysteine residues protected with more labile groups like S-trityl (Trt). This is invaluable in the synthesis of complex peptides with multiple, regioselectively formed disulfide bonds.[1]
-
Protected Fragment Synthesis: Its stability makes it suitable for the synthesis of protected peptide fragments intended for use in convergent synthesis strategies.[2]
Disadvantages:
-
Harsh Deprotection Conditions: Complete removal of the S-benzyl group requires treatment with highly corrosive and hazardous strong acids, such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][3] These conditions can lead to the degradation of sensitive amino acid residues within the peptide sequence.
-
Potential for Side Reactions: The harsh deprotection conditions can promote side reactions, including the modification of tryptophan and methionine residues.
-
Racemization: Cysteine derivatives are known to be susceptible to racemization during the activation and coupling steps of peptide synthesis. While the S-benzyl group offers some protection against this, careful selection of coupling reagents is crucial to minimize epimerization.
Mechanism of Action
Protection of the Cysteine Thiol
The S-benzyl group is introduced to the cysteine thiol via a nucleophilic substitution reaction, where the thiol displaces a leaving group from a benzyl halide. This forms a stable thioether linkage that effectively masks the reactive thiol group, preventing its oxidation to form unwanted disulfide bonds or its participation in other side reactions during peptide chain elongation.
Deprotection of the S-Benzyl Group
The removal of the S-benzyl group is typically achieved through a strong acid-catalyzed SN1 mechanism. The process can be summarized as follows:
-
Protonation: The strong acid (e.g., HF) protonates the sulfur atom of the S-benzyl cysteine residue.
-
Carbocation Formation: The protonated thioether cleaves, generating a stable benzyl carbocation and the free thiol of the cysteine residue.
-
Carbocation Quenching: The highly reactive benzyl carbocation can alkylate nucleophilic residues in the peptide chain (e.g., tryptophan, methionine). To prevent this, "scavenger" molecules, such as anisole, dimethyl sulfide, or p-cresol, are added to the cleavage cocktail to trap the carbocations.
Quantitative Data Presentation
A critical factor in the selection of a cysteine protecting group is its propensity to induce racemization during coupling. The table below summarizes comparative data on the racemization of various Fmoc-Cysteine derivatives.
| Fmoc-Cysteine Derivative | % Racemization (D-Cys Isomer) |
| Fmoc-Cys(Trt)-OH | 3.3 |
| Fmoc-Cys(Bzl)-OH | 2.1 |
| Fmoc-Cys(Dpm)-OH | 0.8 |
| Fmoc-Cys(Thp)-OH | 0.74 |
| Data from a study using DIPCDI/Oxyma Pure coupling. |
As the data indicates, Fmoc-Cys(Bzl)-OH shows a lower degree of racemization compared to the widely used Fmoc-Cys(Trt)-OH under these specific coupling conditions. However, other protecting groups like Diphenylmethyl (Dpm) and Tetrahydropyranyl (Thp) offer even greater resistance to racemization.
Experimental Protocols
Solution-Phase Peptide Synthesis with this compound
This compound is primarily used as a starting material in solution-phase peptide synthesis. The following is a general protocol for the coupling of an N-terminally protected amino acid (e.g., Boc-Ala-OH) to this compound.
Materials:
-
This compound
-
Boc-Ala-OH
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard work-up and purification reagents
Procedure:
-
Neutralization: Dissolve this compound (1.0 eq) in anhydrous DCM or DMF. Cool the solution to 0°C in an ice bath. Add DIEA (1.1 eq) dropwise to neutralize the hydrochloride salt and stir for 15-20 minutes.
-
Activation: In a separate flask, dissolve Boc-Ala-OH (1.1 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool to 0°C and add DCC (1.2 eq). Stir this activation mixture for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling: Add the activation mixture to the neutralized H-Cys(Bzl)-OMe solution at 0°C. Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the protected dipeptide, Boc-Ala-Cys(Bzl)-OMe.
-
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Cys(Bzl)-OH
For use in SPPS, this compound must first be N-terminally protected with an Fmoc group and the methyl ester saponified to a free carboxylic acid. The resulting Fmoc-Cys(Bzl)-OH can then be incorporated into a peptide chain using standard SPPS protocols.
Protocol 1: Standard SPPS Cycle for Incorporation of Fmoc-Cys(Bzl)-OH
This protocol outlines a single cycle of deprotection and coupling on a solid support (e.g., Rink Amide resin).
-
Resin Swelling: Swell the resin in DMF for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vial, dissolve Fmoc-Cys(Bzl)-OH (3-5 eq) and a coupling agent (e.g., HBTU, 3-5 eq) in DMF.
-
Add DIEA (6-10 eq) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
Protocol 2: Cleavage of the Peptide from the Resin
-
Method A: Cleavage with S-Benzyl Group Intact (TFA Cleavage)
-
Wash the peptide-resin with DCM and dry thoroughly.
-
Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and precipitate the cleaved peptide in cold diethyl ether.
-
Purify the S-benzyl protected peptide by RP-HPLC.
-
-
Method B: Strong Acid Cleavage for S-Benzyl Removal (HF Cleavage - Use with extreme caution and specialized equipment)
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Add a scavenger, such as anisole or cresol.
-
Cool the reaction vessel to -5 to 0°C and carefully condense liquid HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Carefully remove the HF by evaporation under a stream of nitrogen.
-
Wash the residue with cold diethyl ether and dissolve the crude peptide in an appropriate aqueous buffer for purification.
-
Common Side Reactions and Mitigation Strategies
The use of S-benzyl protected cysteine can be associated with several side reactions. Understanding these pathways is crucial for optimizing synthesis outcomes.
Mitigation Strategies:
-
3-(1-Piperidinyl)alanine Formation: This side reaction, which occurs via β-elimination, is more prevalent with C-terminal cysteine residues. Using a 2-chlorotrityl chloride resin, which provides steric hindrance, and minimizing exposure time to piperidine can reduce its occurrence. Switching to a more sterically bulky protecting group like Trityl is also an effective strategy.
-
Racemization: To minimize racemization, avoid pre-activation and the use of strong bases like DIEA during the coupling of Fmoc-Cys(Bzl)-OH. Carbodiimide-based coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) with an additive like Oxyma Pure or HOBt are recommended.
Conclusion
This compound and its Fmoc-protected derivative are specialized reagents in peptide synthesis. The robust S-benzyl protecting group offers a key advantage in orthogonal protection schemes for the synthesis of complex peptides. However, its use necessitates careful consideration of the harsh deprotection conditions required for its removal and the potential for side reactions. By understanding the underlying chemical mechanisms and employing the appropriate experimental protocols and mitigation strategies outlined in this guide, researchers can effectively leverage the unique properties of S-benzyl protected cysteine to achieve their synthetic goals. The selection of a cysteine protecting group should always be guided by the specific requirements of the target peptide and the overall synthetic strategy. For routine synthesis, more labile protecting groups like Trityl are often preferred due to their milder deprotection conditions.
References
An In-depth Technical Guide on the Solubility and Stability of S-benzyl-L-cysteine Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-benzyl-L-cysteine methyl ester hydrochloride is a crucial intermediate in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. Its utility as a protected form of cysteine allows for the strategic incorporation of this sulfur-containing amino acid into complex molecules. A thorough understanding of its solubility and stability is paramount for its effective use, ensuring the integrity of experimental outcomes and the quality of synthesized products. This guide provides a comprehensive overview of the known physicochemical properties of S-benzyl-L-cysteine methyl ester hydrochloride, offering insights into its behavior in various solvent systems and under different environmental conditions. While specific quantitative data for this derivative remains limited in publicly available literature, this document consolidates existing information on closely related compounds and provides generalized experimental protocols for its characterization.
Chemical and Physical Properties
S-benzyl-L-cysteine methyl ester hydrochloride is a white to off-white solid.[1] Key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 16741-80-3 | [1] |
| Molecular Formula | C₁₁H₁₅NO₂S·HCl | [1] |
| Molecular Weight | 261.8 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 149 - 151 °C | |
| Optical Rotation | [a]D20 = -11 ± 2 ° (c=1 in water) |
Solubility Profile
Quantitative solubility data for S-benzyl-L-cysteine methyl ester hydrochloride is not extensively documented in peer-reviewed journals. However, its structure as a hydrochloride salt of an amino acid ester suggests it will exhibit good solubility in polar protic solvents. General solubility characteristics can be inferred from its structure and from data on related compounds.
| Solvent | Expected Solubility | Rationale and Notes |
| Water | Soluble | As a hydrochloride salt, it is expected to be soluble in water. The specific rotation has been measured in water, indicating some degree of solubility. |
| Methanol, Ethanol | Soluble | Amino acid hydrochlorides are generally soluble in lower alcohols. For instance, L-cysteine HCl monohydrate is soluble in ethanol at approximately 10 mg/mL. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent capable of dissolving a wide range of compounds, including amino acid derivatives. L-cysteine methyl ester hydrochloride shows high solubility in DMSO. |
| Dichloromethane (DCM) | Slightly Soluble to Insoluble | As a polar organic solvent, some solubility might be observed, but it is expected to be less than in alcohols or water. |
| Acetone | Slightly Soluble to Insoluble | L-cysteine HCl monohydrate is reported as insoluble in acetone. |
| Non-polar solvents (e.g., Hexane, Ether) | Insoluble | The ionic nature of the hydrochloride salt and the polarity of the molecule would preclude solubility in non-polar solvents. |
Stability Profile
The stability of S-benzyl-L-cysteine methyl ester hydrochloride is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The primary sites for potential degradation are the methyl ester linkage (hydrolysis) and the thioether group (oxidation).
pH Stability
-
Acidic Conditions: The compound is expected to be relatively stable in acidic solutions. The protonated amine and the stability of the S-benzyl group contribute to this. However, ester hydrolysis can still occur, albeit at a slower rate than under basic conditions.
-
Neutral Conditions: At neutral pH, the free amine form is more prevalent, which can potentially catalyze intramolecular reactions or degradation, although the S-benzyl group is generally stable.
-
Basic Conditions: The compound is susceptible to base-catalyzed hydrolysis of the methyl ester to form S-benzyl-L-cysteine. Strong bases should be avoided.
Thermal Stability
The melting point of 149-151 °C suggests good thermal stability at ambient temperatures. For long-term storage, refrigeration at 0-8 °C is recommended to minimize any potential thermal degradation.
Photostability
While specific photostability studies are not available for this compound, compounds containing a benzyl group and a thioether linkage can be susceptible to photodegradation. It is advisable to store the compound protected from light, for example, in an amber vial.
Oxidative Stability
The thioether in the S-benzyl group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone. Contact with strong oxidizing agents should be avoided. Storage under an inert atmosphere (e.g., argon or nitrogen) can mitigate oxidative degradation.
A logical workflow for assessing the stability of S-benzyl-L-cysteine methyl ester hydrochloride is presented below.
Potential Degradation Pathways
Based on the chemical structure, two primary degradation pathways can be anticipated for S-benzyl-L-cysteine methyl ester hydrochloride.
Experimental Protocols
Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of S-benzyl-L-cysteine methyl ester hydrochloride to a known volume of the selected solvent (e.g., water, ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the suspension to settle. Filter an aliquot of the supernatant through a suitable filter (e.g., 0.45 µm) to remove undissolved solid.
-
Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Calculation: The solubility is calculated from the concentration of the saturated solution.
The experimental workflow for solubility determination is outlined below.
Stability Study (Forced Degradation)
-
Sample Preparation: Prepare solutions of S-benzyl-L-cysteine methyl ester hydrochloride in appropriate solvents at a known concentration.
-
Stress Conditions: Expose the solutions to various stress conditions in parallel:
-
Acidic: 0.1 M HCl at a specified temperature (e.g., 60 °C).
-
Basic: 0.1 M NaOH at room temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Store the solution at an elevated temperature (e.g., 60 °C).
-
Photolytic: Expose the solution to UV light (e.g., 254 nm) and/or white light.
-
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method to separate the parent compound from its degradation products.
-
Data Analysis: Determine the percentage of degradation and identify the major degradation products, potentially using mass spectrometry for structural elucidation.
Conclusion
S-benzyl-L-cysteine methyl ester hydrochloride is a valuable reagent whose efficacy is dependent on its solubility and stability. While specific quantitative data is sparse, an understanding of its chemical nature allows for informed decisions regarding its handling, storage, and use in experimental settings. The provided general protocols offer a framework for researchers to determine these critical parameters within their own laboratory context, ensuring the reliability and reproducibility of their scientific endeavors. Further research into the precise solubility and degradation kinetics of this compound would be a valuable contribution to the scientific community.
References
understanding cysteine protecting groups in peptide chemistry
An In-Depth Technical Guide to Cysteine Protecting Groups in Peptide Chemistry
For researchers, scientists, and drug development professionals, the synthesis of cysteine-containing peptides is a critical aspect of therapeutic and diagnostic development. The unique reactivity of the cysteine thiol group necessitates the use of protecting groups during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions and to enable the precise formation of disulfide bonds. This guide provides a comprehensive overview of cysteine protecting groups, their applications, and the experimental considerations for their use.
The Role of Cysteine Protecting Groups
The sulfhydryl group of cysteine is highly nucleophilic and prone to oxidation, alkylation, and other undesired modifications under standard peptide synthesis conditions. Protecting this group is essential for maintaining the integrity of the peptide chain. An ideal cysteine protecting group should be stable during the repeated cycles of Nα-deprotection and coupling in SPPS, yet be removable under specific and mild conditions that do not compromise the final peptide. For peptides with multiple disulfide bonds, the use of "orthogonal" protecting groups, which can be selectively removed in the presence of others, is paramount for ensuring the correct disulfide connectivity.
Common Cysteine Protecting Groups in Fmoc-SPPS
The most widely used strategy in modern SPPS is the Fmoc/tBu approach, which avoids the harsh acidic conditions of the older Boc/Bzl strategy. A variety of cysteine protecting groups with different labilities have been developed for compatibility with this methodology.
Acid-Labile Protecting Groups
These groups are typically removed by trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin. Their lability is dependent on the stability of the carbocation formed upon cleavage.
-
Trityl (Trt): A popular choice for routine synthesis, the Trt group is highly labile and is removed concurrently with other side-chain protecting groups during the final TFA cleavage. Its steric bulk can also help to minimize racemization and side reactions like the formation of 3-(1-piperidinyl)alanine at the C-terminal cysteine.
-
4-Methoxytrityl (Mmt): More acid-labile than Trt, the Mmt group can be selectively removed on-resin using a dilute solution of TFA (1-2%) in dichloromethane (DCM). This allows for on-resin modification of the cysteine thiol or the formation of a disulfide bond before the final cleavage.
-
Diphenylmethyl (Dpm): This group is more stable than Trt and Mmt, requiring higher concentrations of TFA (60-90%) for removal. Its stability to low concentrations of TFA makes it compatible with Mmt for orthogonal strategies.
Orthogonal Protecting Groups
These groups are stable to the standard TFA cleavage conditions and require specific reagents for their removal, allowing for the regioselective formation of multiple disulfide bonds.
-
Acetamidomethyl (Acm): The Acm group is stable to TFA and can be removed by treatment with reagents like mercury(II) acetate, silver trifluoromethanesulfonate, or iodine. The use of iodine for deprotection has the advantage of simultaneously catalyzing the formation of the disulfide bond.
-
tert-Butyl (tBu): Similar to Acm, the tBu group is stable to TFA and offers an orthogonal protection strategy. It can be removed using reagents like mercury(II) acetate or through oxidative conditions.
-
tert-Butylthio (tButhio or STmp): These protecting groups are removed by reduction with thiols or trialkylphosphines, providing another layer of orthogonality.
Quantitative Data on Cysteine Protecting Groups
The selection of a protecting group is guided by its stability and the conditions required for its removal. The following tables summarize the lability of common cysteine protecting groups.
| Protecting Group | Structure | Cleavage Conditions | Stability to 20% Piperidine/DMF | Stability to TFA |
| Trityl (Trt) | Triphenylmethyl | 95% TFA, scavengers (e.g., TIS, H₂O) | Stable | Labile |
| 4-Methoxytrityl (Mmt) | (4-Methoxyphenyl)diphenylmethyl | 1-2% TFA in DCM | Stable | Very Labile |
| Diphenylmethyl (Dpm) | Diphenylmethyl | 60-90% TFA in DCM | Stable | Moderately Stable |
| Acetamidomethyl (Acm) | Acetamidomethyl | I₂, Hg(OAc)₂, AgOTf | Stable | Stable |
| tert-Butyl (tBu) | tert-Butyl | Hg(OAc)₂, TFA/DMSO (heated) | Stable | Stable |
| tert-Butylthio (tButhio) | tert-Butylthio | Thiols (e.g., DTT), phosphines (e.g., P(Bu)₃) | Stable | Stable |
Table 1: Overview of Common Cysteine Protecting Groups and Their Lability.
| Protecting Group | Deprotection Reagent | Conditions | Time | Efficacy |
| Mmt | 1% TFA in DCM with 5% TIS | Room Temperature | 10 x 2 min | >95% |
| Acm | Iodine (10 eq.) in DCM/MeOH | Room Temperature | 1-2 hours | >90% |
| tBu | Hg(OAc)₂ (10 eq.) in 10% aq. AcOH, pH 4 | Room Temperature | 1-2 hours | >90% |
| tButhio | DTT (20 eq.), 0.1 M NMM in DMF | Room Temperature | 2 x 30 min | >95% |
Table 2: Typical Deprotection Conditions for Orthogonal Cysteine Protecting Groups.
Experimental Protocols
General Protocol for Fmoc-SPPS of Cysteine-Containing Peptides
Solid-phase peptide synthesis is a cyclical process involving the deprotection of the Nα-Fmoc group and the coupling of the next Fmoc-protected amino acid.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA or 2,4,6-collidine) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
Protocol for On-Resin Deprotection of Cys(Mmt) and Disulfide Bond Formation
-
Peptide Synthesis: Synthesize the peptide on the solid support using the general Fmoc-SPPS protocol.
-
Selective Mmt Deprotection:
-
Wash the resin-bound peptide with DCM.
-
Treat the resin with a solution of 1% TFA and 5% TIS in DCM for 2 minutes. Repeat 5-10 times until the yellow color of the Mmt cation is no longer observed.
-
Wash the resin thoroughly with DCM, 10% DIPEA in DMF, and DMF.
-
-
On-Resin Oxidation:
-
Dissolve the resin in a solution of 0.1 M Tris buffer (pH 7.5-8.0).
-
Gently shake the resin in the presence of air or with the addition of an oxidizing agent like potassium ferricyanide(III) until the reaction is complete (monitored by Ellman's test).
-
Wash the resin with water, DMF, and DCM.
-
Protocol for Cleavage and Deprotection of a Peptide with Cys(Trt)
-
Resin Preparation: After synthesis, wash the resin-bound peptide with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage: Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the peptide and purify by HPLC.
Visualizing Workflows and Concepts
Conclusion
The strategic selection and application of cysteine protecting groups are fundamental to the successful synthesis of complex peptides. For routine syntheses, acid-labile groups like Trt offer a straightforward approach. However, for the synthesis of peptides with multiple disulfide bonds, a carefully planned orthogonal strategy employing groups such as Mmt, Acm, and tBu is essential. A thorough understanding of the stability and deprotection conditions of these groups allows researchers to navigate the complexities of peptide chemistry and advance the development of novel peptide-based therapeutics and research tools.
The S-Benzyl Protecting Group for Cysteine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern peptide synthesis and drug development. For the sulfur-containing amino acid cysteine, whose thiol side chain is both highly reactive and crucial for structural and functional integrity, the choice of an appropriate protecting group is paramount. Among the arsenal of available options, the S-benzyl (Bzl) protecting group holds a significant, albeit specialized, position. This technical guide provides a comprehensive overview of the S-benzyl protecting group for cysteine, detailing its properties, methods of introduction and removal, stability, and applications in the synthesis of complex peptides and the development of novel therapeutics.
Core Properties and Strategic Advantages
The S-benzyl group is a robust thiol protecting group characterized by its exceptional stability, particularly under acidic conditions. This stability is the primary reason for its continued use, especially in complex synthetic strategies where orthogonality is required.
Key Advantages:
-
High Acid Stability: The S-benzyl group is highly resistant to cleavage by trifluoroacetic acid (TFA), the reagent commonly used for the final deprotection and cleavage of peptides from the resin in Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[1] This stability makes it orthogonal to many other side-chain protecting groups.
-
Orthogonality: Its resistance to TFA allows for the selective deprotection of other, more labile protecting groups, such as S-trityl (Trt) and S-tert-butyl (StBu).[1] This is a critical feature for the regioselective formation of multiple disulfide bonds in complex peptides.[1]
-
Robustness in Boc Chemistry: Historically, the S-benzyl group has been a mainstay in tert-butyloxycarbonyl (Boc) based peptide synthesis, where its stability to the repetitive TFA treatments for Nα-deprotection is a key advantage.[1]
Limitations:
-
Harsh Cleavage Conditions: The primary drawback of the S-benzyl group is the requirement for harsh chemical conditions for its removal. Complete cleavage necessitates the use of strong acids like anhydrous hydrogen fluoride (HF) or reductive methods such as sodium in liquid ammonia (Na/NH₃).[1]
-
Potential for Side Reactions: The harsh deprotection conditions can lead to the degradation of sensitive amino acid residues within the peptide sequence.
-
Limited Applicability for Routine Synthesis: Due to the demanding deprotection protocols, the S-benzyl group is not the preferred choice for the routine synthesis of peptides that require a free cysteine thiol after standard TFA cleavage.
Data Presentation: A Quantitative Overview
The following tables summarize key quantitative data related to the S-benzyl protecting group for cysteine, providing a basis for comparison and experimental design.
Table 1: Synthesis of S-Benzyl-L-Cysteine
| Reaction | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| S-benzylation of L-cysteine | Benzyl chloride, NaOH | Ethanol | 5 | 91.26 | (Ghosh et al., 2022) |
| S-benzylation of N-CBZ-cysteine methyl ester | Benzyl bromide, base | DMF | - | - | (U.S. Patent 6,765,109) |
Table 2: Stability of S-Benzyl Protecting Group
| Reagent/Condition | Duration | Temperature (°C) | Cleavage (%) | Notes |
| Trifluoroacetic acid (TFA) | Standard SPPS cleavage | Room Temperature | Partial/Incomplete | Highly resistant to standard TFA cocktails. |
| Anhydrous Hydrogen Fluoride (HF) | 30-60 min | 0-5 | Complete | Standard method for removal in Boc chemistry. |
| Sodium in Liquid Ammonia (Na/NH₃) | Persistence of blue color (15-30s) | -78 to -33 | Complete | Reductive cleavage method. |
Experimental Protocols
Detailed methodologies for the introduction and removal of the S-benzyl protecting group are critical for successful implementation in the laboratory.
Introduction of the S-Benzyl Group: Synthesis of S-Benzyl-L-Cysteine
This protocol describes a representative procedure for the synthesis of S-benzyl-L-cysteine.
Materials:
-
L-cysteine
-
Sodium hydroxide (NaOH)
-
Benzyl chloride
-
Ethanol
-
Water
Procedure:
-
Dissolve L-cysteine in an aqueous solution of sodium hydroxide.
-
Cool the solution to 5°C in an ice bath.
-
Slowly add a solution of benzyl chloride in ethanol to the cooled cysteine solution with vigorous stirring.
-
Maintain the reaction temperature at 5°C and continue stirring.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, adjust the pH of the solution to precipitate the S-benzyl-L-cysteine.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Note: This is a generalized procedure. For a detailed, optimized protocol with specific quantities, refer to Ghosh et al., 2022.
Incorporation of Fmoc-Cys(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the steps for incorporating the Fmoc-protected S-benzyl cysteine into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid resin
-
20% Piperidine in N,N-dimethylformamide (DMF)
-
Fmoc-Cys(Bzl)-OH
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Cys(Bzl)-OH and the coupling reagent in DMF, and add the base to activate the amino acid.
-
Coupling: Add the activated Fmoc-Cys(Bzl)-OH solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Continue with the subsequent deprotection and coupling cycles for the remaining amino acids in the peptide sequence.
Removal of the S-Benzyl Group
The following protocols detail the two primary methods for the cleavage of the S-benzyl protecting group. Extreme caution should be exercised when working with HF and liquid ammonia.
This method is typically performed in a specialized HF cleavage apparatus.
Materials:
-
Peptide-resin containing Cys(Bzl)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol, dimethyl sulfide, p-thiocresol)
-
Cold diethyl ether
-
Teflon labware
Procedure:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add the appropriate scavengers to the vessel. A common mixture includes anisole, dimethyl sulfide, and p-thiocresol.
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully distill the required amount of anhydrous HF into the reaction vessel.
-
Allow the cleavage reaction to proceed with stirring at 0-5°C for 30-60 minutes.
-
After the reaction is complete, remove the HF under a stream of nitrogen or by vacuum.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Collect the peptide by filtration or centrifugation and wash with cold diethyl ether.
This reductive cleavage is a classic method for removing benzyl-type protecting groups.
Materials:
-
S-benzyl protected peptide
-
Anhydrous liquid ammonia
-
Sodium metal
-
Quenching agent (e.g., ammonium chloride or acetic acid)
Procedure:
-
Place the S-benzyl protected peptide in a flask equipped with a dry-ice condenser.
-
Cool the flask to -78°C and condense anhydrous liquid ammonia into the flask to dissolve the peptide.
-
While stirring vigorously, add small, freshly cut pieces of sodium metal to the solution. The solution will turn a deep blue color.
-
Continue adding sodium until the blue color persists for 15-30 seconds, indicating the reaction is complete.
-
Quench the reaction by the careful addition of a proton source like ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate under a stream of nitrogen.
-
The remaining residue containing the deprotected peptide can then be dissolved in an appropriate buffer for purification.
Visualization of Key Concepts
Diagrams created using Graphviz (DOT language) are provided below to illustrate important workflows and relationships involving the S-benzyl protecting group.
Applications in Drug Development
The unique properties of the S-benzyl protecting group lend themselves to specific applications in the development of therapeutic agents.
-
Synthesis of Complex Peptides: The primary application of S-benzyl cysteine is in the synthesis of complex peptides containing multiple disulfide bonds, where precise control over disulfide bond formation is essential for biological activity. This includes the synthesis of toxins, hormones, and other bioactive peptides.
-
Drug Delivery Systems: S-benzyl cysteine has been incorporated into novel biomaterials for drug delivery. For example, a cyclic dipeptide containing S-benzyl cysteine has been shown to form a hydrogel that can encapsulate and provide sustained release of the anticancer drug 5-fluorouracil. This approach demonstrated enhanced anticancer activity compared to the drug alone.
-
Antioxidant and Therapeutic Potential: S-benzyl-L-cysteine itself and its derivatives are explored for their potential therapeutic applications. They are investigated for their antioxidant properties, which may be beneficial in conditions associated with oxidative stress. Furthermore, Z-S-benzyl-L-cysteine serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
Conclusion
The S-benzyl protecting group for cysteine remains a valuable tool in the arsenal of the peptide chemist and drug development professional. While its use is not as widespread as more labile protecting groups due to the harsh deprotection conditions, its exceptional stability under acidic conditions provides a crucial element of orthogonality for the synthesis of complex, multi-disulfide-containing peptides. As the demand for more intricate and structurally defined peptide-based therapeutics continues to grow, a thorough understanding of the strategic application of the S-benzyl group will continue to be of significant importance. The protocols and data presented in this guide are intended to provide researchers and scientists with the foundational knowledge required to effectively utilize this classic yet powerful protecting group in their synthetic endeavors.
References
The Versatile Building Block: A Technical Guide to h-Cys(bzl)-ome.hcl in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, amino acid derivatives play a pivotal role, offering a chiral scaffold and functional groups amenable to diverse chemical modifications. S-benzyl-L-cysteine methyl ester hydrochloride, commonly denoted as h-Cys(bzl)-ome.hcl, has emerged as a particularly valuable reagent. Its unique structural features, including a protected thiol group and an esterified carboxyl terminus, make it an ideal starting material for the synthesis of a wide array of bioactive molecules, from peptide-based therapeutics to small molecule enzyme inhibitors. This in-depth technical guide provides a comprehensive overview of the applications of this compound, complete with experimental protocols, quantitative data, and visualizations of relevant biological pathways to empower researchers in their quest for new medicines.
Physicochemical Properties and Handling
S-benzyl-L-cysteine methyl ester hydrochloride is a white to off-white crystalline solid. Key physicochemical data are summarized below for reference.
| Property | Value |
| CAS Number | 16741-80-3[1] |
| Molecular Formula | C₁₁H₁₆ClNO₂S[1] |
| Molecular Weight | 261.77 g/mol [1] |
| Appearance | White to light yellow solid |
| Solubility | Soluble in DMSO[1] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Proper handling and storage are crucial to maintain the integrity of this compound. It should be stored in a cool, dry place, protected from light and moisture.
Core Applications in Bioactive Molecule Synthesis
The utility of this compound as a building block stems from the strategic protection of its functional groups. The benzyl (Bzl) group offers robust protection for the thiol side chain of cysteine, preventing unwanted side reactions during peptide synthesis and other chemical transformations.[2] This protection is stable under standard Fmoc-based solid-phase peptide synthesis (SPPS) conditions, making it a valuable tool for creating complex peptides. The methyl ester (-OMe) protects the carboxylic acid, allowing for controlled, stepwise reactions at the N-terminus.
A prime example of the application of S-benzyl-cysteine derivatives is in the synthesis of glutathione S-transferase (GST) inhibitors . GSTs are a family of enzymes that play a crucial role in cellular detoxification by conjugating glutathione to various xenobiotics. However, their overexpression in cancer cells can lead to multidrug resistance. Therefore, the development of GST inhibitors is a promising strategy in cancer therapy.
Quantitative Data Presentation: Synthesis of a Glutathione Analogue
The following table summarizes the synthesis of a glutathione analogue where the cysteine residue is modified with a S-benzyl group. This analogue has been investigated for its potential as a GST inhibitor.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Purity (%) | Reference |
| 1 | γ-L-Glutamyl-L-cysteine | Benzyl bromide, liquid ammonia | γ-L-Glutamyl-S-benzyl-L-cysteine | Not specified | Not specified | |
| 2 | γ-L-Glutamyl-S-benzyl-L-cysteine, Glycine | Carbodiimide coupling | γ-L-Glutamyl-S-benzyl-L-cysteinyl-glycine (S-benzylglutathione) | Near-quantitative | Chromatographically pure |
Biological Activity of a Synthesized Bioactive Molecule
| Compound | Target | Assay | IC₅₀ | Reference |
| S-benzylglutathione | Glutathione S-transferase (GST) | Enzyme inhibition assay | Varies by isozyme |
Experimental Protocols
Detailed methodologies are critical for the successful application of this compound in synthesis. Below are representative protocols for its use in both solution-phase and solid-phase peptide synthesis.
Protocol 1: Solution-Phase Dipeptide Synthesis
This protocol describes the synthesis of a dipeptide using this compound and an N-terminally protected amino acid (e.g., Boc-Ala-OH).
Materials:
-
This compound
-
Boc-Ala-OH
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Neutralization of this compound: Dissolve this compound (1.0 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add DIEA (1.1 eq) dropwise to neutralize the hydrochloride salt. Stir for 15-20 minutes at 0°C.
-
Activation of Boc-Ala-OH: In a separate flask, dissolve Boc-Ala-OH (1.1 eq) and HOBt (1.2 eq) in anhydrous DCM. Cool the solution to 0°C. Add DCC (1.2 eq) and stir the activation mixture for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling Reaction: Add the activated Boc-Ala-OH solution to the neutralized this compound solution at 0°C. Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Work-up and Purification: Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM. Combine the filtrate and washes, and evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate (EtOAc) and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to afford the protected dipeptide.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Cys(Bzl)-OH
This protocol outlines the incorporation of an Fmoc-protected S-benzyl-cysteine residue into a growing peptide chain on a solid support.
Materials:
-
Fmoc-Cys(Bzl)-OH
-
Rink Amide resin (or other suitable resin)
-
20% Piperidine in DMF
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIEA
-
Anhydrous DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain. Repeat with a 15-minute treatment. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-Cys(Bzl)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates completion).
-
Cleavage and Deprotection: After the full peptide sequence is assembled, the peptide can be cleaved from the resin and the side-chain protecting groups removed using a cleavage cocktail, such as Reagent K (TFA/phenol/water/thioanisole/EDT). The S-benzyl group is stable to standard TFA cleavage and requires harsher conditions like HF or TFMSA for removal, making it suitable for orthogonal protection strategies.
Signaling Pathway Visualization
The bioactive molecules synthesized from this compound can exert their effects through various cellular signaling pathways. As previously mentioned, inhibitors of GSTP1-1, which can be synthesized from S-benzyl-cysteine derivatives, have been shown to modulate the c-Jun N-terminal kinase (JNK) signaling pathway. Under normal conditions, GSTP1-1 binds to JNK, inhibiting its activity. Inhibition of GSTP1-1 by synthesized molecules can disrupt this interaction, leading to the activation of the JNK pathway, which can ultimately induce apoptosis in cancer cells.
Caption: Inhibition of the JNK signaling pathway by GSTP1-1 and its reversal by a synthesized inhibitor.
Experimental Workflow Visualization
The synthesis of a bioactive peptide using this compound in a solid-phase approach follows a well-defined workflow, from the initial loading of the first amino acid onto the resin to the final purification of the target molecule.
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.
Conclusion
This compound stands out as a versatile and powerful building block for the synthesis of a diverse range of bioactive molecules. Its pre-protected functional groups allow for controlled and efficient chemical transformations, making it an invaluable tool in both peptide and small molecule synthesis. The ability to generate potent enzyme inhibitors, such as those targeting glutathione S-transferases, highlights its significance in the development of novel therapeutics. By providing detailed experimental protocols and a deeper understanding of the biological pathways involved, this guide aims to facilitate the innovative use of this compound in the ongoing pursuit of new and effective medicines.
References
The Role of S-Benzyl-L-cysteine Methyl Ester Hydrochloride (h-Cys(bzl)-ome.hcl) in Antioxidant Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Benzyl-L-cysteine methyl ester hydrochloride, denoted as h-Cys(bzl)-ome.hcl, is a derivative of the amino acid cysteine, a well-established precursor to the master antioxidant glutathione. While research into the specific antioxidant properties of this compound is an emerging field, the broader class of S-substituted cysteine derivatives has garnered significant attention for its potential to mitigate oxidative stress. This technical guide synthesizes the current understanding of related compounds, outlines key experimental protocols for evaluating the antioxidant capacity of this compound, and explores the potential signaling pathways through which it may exert its effects. The information presented herein is intended to provide a foundational resource for researchers investigating the therapeutic and preventative applications of this compound in oxidative stress-mediated pathologies.
Introduction to Oxidative Stress and the Potential Role of Cysteine Derivatives
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Antioxidants function to neutralize these harmful ROS, thereby preventing cellular damage.
Cysteine derivatives are of particular interest in antioxidant research due to their sulfur-containing side chains, which can directly scavenge free radicals. Furthermore, compounds like N-acetylcysteine (NAC) are known to bolster endogenous antioxidant defenses by replenishing intracellular cysteine levels, a rate-limiting step in the synthesis of glutathione (GSH). S-Benzyl-L-cysteine (SBC), the parent compound of this compound, and its analogues are being explored for their potential to act as cytoprotective agents. However, it is noteworthy that some studies on SBC in plant-based systems have indicated a potential to induce oxidative stress, highlighting the context-dependent nature of its effects[1][2].
In Vitro Antioxidant Activity Assessment
To date, specific quantitative data on the direct radical-scavenging activity of this compound is not widely available in published literature. However, the antioxidant potential of this compound can be rigorously evaluated using a battery of well-established in vitro assays. For context, studies on related cysteine derivatives, such as S-allyl-cysteine (SAC), have demonstrated dose-dependent radical scavenging activity.
Quantitative Data from Related Cysteine Derivatives
The following table summarizes representative antioxidant activity data for related cysteine compounds to provide a comparative baseline for future studies on this compound.
| Compound | Assay | IC50 / EC50 Value | Reference Compound | Reference |
| S-allyl-L-cysteine (SAC) | DPPH | 58.43 mg/L | Vitamin C (5.72 mg/L) | [3] |
| S-allyl-L-cysteine (SAC) | Hydroxyl Radical Scavenging | 8.16 mg/L | Vitamin C (1.67 mg/L) | [3] |
| N-Boc-L-cysteine methyl ester | DPPH | Synergistic activity with Sm-cluster | Trolox | [4] |
Note: IC50 (Inhibitory Concentration 50%) and EC50 (Effective Concentration 50%) values represent the concentration of the compound required to scavenge 50% of the free radicals in the assay. Lower values indicate higher antioxidant activity.
Experimental Protocols for Antioxidant Capacity Determination
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM solution of DPPH in the same solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the this compound solution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control well should contain the solvent and DPPH solution without the test compound.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
-
This assay is based on the ability of an antioxidant to quench the pre-formed ABTS radical cation, leading to a reduction in absorbance.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Dilute the ABTS radical solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 20 µL of various concentrations of the this compound solution to a 96-well plate.
-
Add 180 µL of the diluted ABTS radical solution to each well.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value from the dose-response curve.
-
Cellular Antioxidant Activity and Cytoprotective Effects
Beyond direct radical scavenging, the efficacy of an antioxidant is critically determined by its ability to protect cells from oxidative damage. Cellular assays provide a more biologically relevant assessment of a compound's antioxidant potential.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells.
Experimental Workflow:
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Cytoprotection Against Oxidative Insult
A key measure of an antioxidant's utility is its ability to protect cells from death induced by oxidative stress.
Experimental Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HepG2, SH-SY5Y) in a 96-well plate and grow to 80-90% confluence.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 12-24 hours).
-
Oxidative Challenge: Expose the cells to an oxidative agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) for a duration sufficient to induce cell death in control wells (without this compound pre-treatment).
-
Viability Assessment: Measure cell viability using an appropriate assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay.
-
Data Analysis: Compare the viability of cells pre-treated with this compound to those treated with the oxidant alone.
Potential Signaling Pathways in Antioxidant Action
Many antioxidant compounds exert their protective effects not only by direct radical scavenging but also by upregulating endogenous antioxidant defense mechanisms. The Nrf2-ARE pathway is a primary regulator of cellular redox homeostasis.
The Nrf2-ARE Signaling Pathway
Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophiles or ROS, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows newly synthesized Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including those encoding for heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). Studies on the related compound S-allyl cysteine have shown its ability to activate the Nrf2 pathway, suggesting a potential mechanism for this compound.
Caption: The Nrf2-ARE signaling pathway for antioxidant gene expression.
Conclusion and Future Directions
This compound represents a promising yet understudied molecule in the field of antioxidant research. Based on the known activities of related cysteine derivatives, it is plausible that this compound may exert antioxidant effects through both direct radical scavenging and the modulation of cellular defense pathways such as Nrf2. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for future investigations. Rigorous evaluation of its efficacy in both in vitro and in vivo models of oxidative stress is warranted to fully elucidate its therapeutic potential. Future research should focus on obtaining quantitative antioxidant data, assessing its cytoprotective capabilities, and definitively identifying the molecular signaling pathways it modulates.
References
- 1. S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of S-Methyl-L-Cysteine on Oxidative Stress, Inflammation and Insulin Resistance in Male Wistar Rats Fed with High Fructose Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Antioxidant Effects of Cysteine Derivative and Sm-Cluster for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Incorporation of Fmoc-Cys(Bzl)-OH into a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of cysteine-containing peptides is a critical aspect of drug discovery and biomedical research, enabling the development of therapeutics with enhanced stability and biological activity.[1] The strategic protection of the cysteine thiol side chain is paramount to prevent undesired side reactions and to facilitate the regioselective formation of disulfide bonds.[2] Among the various protecting groups compatible with Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the S-benzyl (Bzl) protected derivative, Fmoc-Cys(Bzl)-OH, offers a unique set of properties.
The benzyl protecting group is stable to the basic conditions required for Fmoc-group removal (e.g., piperidine) and is generally stable to the standard acidolytic cleavage from most resins using trifluoroacetic acid (TFA).[3][4] This stability makes Fmoc-Cys(Bzl)-OH a valuable tool for orthogonal protection strategies, particularly in the synthesis of complex peptides with multiple disulfide bonds where other cysteine residues bearing more labile protecting groups are selectively deprotected and oxidized.[1] However, the removal of the Bzl group necessitates harsher acidic conditions, such as treatment with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which requires specialized equipment and can potentially lead to side reactions if not performed with care.
These application notes provide a comprehensive guide to the effective incorporation of Fmoc-Cys(Bzl)-OH into a peptide sequence using Fmoc-SPPS, covering detailed protocols, potential side reactions, and strategies for optimization.
Data Presentation
The choice of coupling method and cysteine protecting group can significantly impact the efficiency of peptide synthesis and the stereochemical purity of the final product. Cysteine residues are particularly susceptible to racemization during activation and coupling. The following table summarizes representative data on the coupling efficiency and extent of racemization observed with different cysteine derivatives and coupling conditions.
| Cysteine Derivative | Coupling Reagent | Base | Coupling Efficiency (%) | Racemization (%) | Reference |
| Fmoc-Cys(Bzl)-OH | HBTU/DIEA | DIEA | >98 | ~5-10 | |
| Fmoc-Cys(Bzl)-OH | DIC/HOBt | - | >99 | <2 | |
| Fmoc-Cys(Trt)-OH | HCTU/DIEA | DIEA | >99 | 3.3 | |
| Fmoc-Cys(Acm)-OH | HCTU/DIEA | DIEA | >99 | <1 | |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma | - | >99 | 0.74 |
Note: Data is representative and may vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
The following protocols provide a general framework for the manual Fmoc-SPPS of peptides containing a Cys(Bzl) residue. Optimization may be required based on the specific peptide sequence and synthesis scale.
Protocol 1: Standard SPPS Cycle for Incorporation of Fmoc-Cys(Bzl)-OH
This protocol details a single cycle of Fmoc deprotection and subsequent coupling of Fmoc-Cys(Bzl)-OH to a solid support (e.g., Rink Amide resin).
Materials:
-
Fmoc-protected amino acid resin
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Fmoc-Cys(Bzl)-OH
-
Coupling agent (e.g., HBTU, or DIC/HOBt)
-
Base (e.g., N,N-Diisopropylethylamine (DIEA) if using HBTU)
-
Dichloromethane (DCM)
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF (10-15 mL per gram of resin) for at least 30-60 minutes with gentle agitation.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of Fmoc-Cys(Bzl)-OH (HBTU activation):
-
In a separate vial, dissolve Fmoc-Cys(Bzl)-OH (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Coupling of Fmoc-Cys(Bzl)-OH (DIC/HOBt activation - recommended to minimize racemization):
-
In a separate vial, dissolve Fmoc-Cys(Bzl)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
-
Monitoring and Washing:
-
To monitor the completion of the coupling reaction, a small sample of resin can be taken and subjected to a ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.
-
If the coupling is incomplete, a second coupling can be performed.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).
-
Protocol 2: Cleavage of the Peptide from the Resin with Cys(Bzl) Intact
This protocol is for cleaving the peptide from an acid-labile resin (e.g., Rink Amide) while leaving the S-benzyl group and other acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) removed.
Materials:
-
Peptide-resin
-
Dichloromethane (DCM)
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (5 times) to remove residual DMF and dry it under a vacuum for at least 1 hour.
-
Cleavage Reaction:
-
In a fume hood, add the freshly prepared cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether (approximately 10-fold excess).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again.
-
-
Drying and Storage: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. Store the crude peptide at -20°C prior to purification.
Protocol 3: Removal of the S-Benzyl Protecting Group (HF Cleavage)
Warning: This procedure involves the use of hydrogen fluoride (HF), a highly toxic and corrosive substance. It must be performed in a specialized, dedicated HF cleavage apparatus by trained personnel with appropriate safety precautions.
Materials:
-
Dried peptide with Cys(Bzl) protection
-
Scavenger (e.g., anisole or cresol)
-
Liquid hydrogen fluoride (HF)
-
Cold diethyl ether
-
Aqueous buffer (e.g., 10% acetic acid)
-
Specialized HF cleavage apparatus
Procedure:
-
Preparation: Place the dried peptide in the reaction vessel of the HF apparatus. Add a scavenger such as anisole.
-
HF Cleavage:
-
Cool the reaction vessel to -5 to 0 °C.
-
Carefully condense liquid HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen.
-
Peptide Isolation:
-
Wash the remaining residue with cold diethyl ether to remove the scavenger and organic byproducts.
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification.
-
Potential Side Reactions and Mitigation Strategies
-
Racemization: Cysteine residues are prone to racemization, especially during base-mediated coupling. To minimize this, use carbodiimide-based coupling reagents like DIC/HOBt or DIC/Oxyma, which are known to suppress racemization, and avoid excessive use of base.
-
β-Elimination: C-terminal cysteine residues can undergo base-catalyzed β-elimination, followed by the addition of piperidine, leading to a +85 Da modification. Minimizing piperidine exposure time and using more sterically hindered protecting groups like Trityl (Trt) for the C-terminal cysteine can reduce this side reaction.
-
S-Alkylation: During the final TFA cleavage, carbocations generated from the resin linker or other protecting groups can alkylate the deprotected cysteine thiol. Using a robust scavenger cocktail, such as Reagent K, is crucial to prevent this.
Visualizations
Caption: Experimental workflow for incorporating Fmoc-Cys(Bzl)-OH in SPPS.
Caption: Oxytocin signaling pathway, a process initiated by a Cys-peptide.
References
- 1. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Whole-Brain Wiring Diagram of Oxytocin System in Adult Mice | Journal of Neuroscience [jneurosci.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. [Plant signaling peptides. Cysteine-rich peptides] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling S-benzyl-cysteine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide on the selection and use of coupling reagents for the incorporation of S-benzyl-cysteine (Cys(Bzl)) in Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). This document outlines the challenges associated with this amino acid derivative, compares the performance of common coupling reagents, and provides detailed experimental protocols to optimize synthesis outcomes.
Introduction
S-benzyl-cysteine is a valuable building block in SPPS, particularly when a stable thiol protecting group is required that is orthogonal to the commonly used acid-labile groups in Fmoc chemistry. The benzyl group's stability to trifluoroacetic acid (TFA) allows for selective deprotection strategies, which are crucial for the synthesis of complex peptides with multiple disulfide bonds. However, the use of Fmoc-Cys(Bzl)-OH presents two primary challenges: the harsh acidic conditions required for deprotection (typically hydrogen fluoride, HF, or trifluoromethanesulfonic acid, TFMSA) and the heightened risk of racemization during the coupling step. Careful selection of coupling reagents and optimization of reaction conditions are therefore critical to mitigate these issues and ensure high peptide purity and yield.
Challenges in Coupling S-benzyl-cysteine
The primary challenges encountered when incorporating Fmoc-Cys(Bzl)-OH into a peptide sequence are:
-
Racemization: Cysteine derivatives are particularly susceptible to racemization during activation and coupling.[1] The electron-withdrawing nature of the protected thiol group increases the acidity of the α-proton, making it prone to abstraction by bases commonly used in coupling reactions. This can lead to the formation of a 5(4H)-oxazolone intermediate, resulting in epimerization.[1]
-
Harsh Deprotection: The S-benzyl group is stable to TFA, the standard reagent for final cleavage in Fmoc-SPPS.[2] Its removal necessitates strong acids like HF, which require specialized equipment and can lead to the degradation of sensitive amino acid residues.[3]
-
Side Reactions: Base-catalyzed β-elimination of the protected thiol can occur, especially when Cys(Bzl) is the C-terminal residue. This leads to the formation of a dehydroalanine intermediate, which can subsequently react with piperidine (from Fmoc deprotection) to form a 3-(1-piperidinyl)alanine adduct.
Comparison of Coupling Reagents for Fmoc-Cys(Bzl)-OH
The choice of coupling reagent significantly impacts the efficiency of the reaction and the extent of racemization. While comprehensive quantitative data for the coupling efficiency of Fmoc-Cys(Bzl)-OH with all modern reagents is not extensively published in a single study, the following table summarizes known performance characteristics and racemization data for various cysteine derivatives, which can guide the selection process.
| Coupling Reagent Combination | Reagent Type | Key Advantages | Potential Disadvantages | Racemization of Fmoc-Cys(Bzl)-OH (%) |
| DIC / HOBt or OxymaPure | Carbodiimide | Low racemization, cost-effective. | Slower reaction times compared to onium salts. DIC can form an insoluble urea byproduct. | Low (recommended to minimize racemization) |
| HATU / DIPEA or Collidine | Aminium Salt | High coupling efficiency, fast reactions. | Higher risk of racemization with strong bases like DIPEA. | Higher than with carbodiimides |
| HBTU / DIPEA or Collidine | Aminium Salt | Widely used, efficient. | Can cause significant racemization of sensitive residues like cysteine. | High |
| PyBOP / DIPEA or Collidine | Phosphonium Salt | Efficient, no guanidinylation side reactions. | Can also lead to racemization with strong bases. | Moderate to High |
| COMU / DIPEA or Collidine | Aminium Salt | High coupling efficiency, good for difficult couplings. | Can cause racemization. | Not specifically reported for Cys(Bzl) |
Data on racemization of Fmoc-Cys(Bzl)-OH is limited; the table reflects general knowledge and data from comparative studies on other cysteine derivatives. A comparative study showed Fmoc-Cys(Bzl)-OH exhibiting 5.3% racemization under conventional Fmoc SPPS conditions, which was lower than that of Fmoc-Cys(Trt)-OH (8.0%) under the same conditions.
Experimental Protocols
The following are generalized protocols for the manual coupling of Fmoc-Cys(Bzl)-OH using different classes of coupling reagents. These should be considered as starting points and may require optimization based on the specific peptide sequence.
General SPPS Workflow before Coupling
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
Protocol 1: Coupling with DIC/OxymaPure (Recommended for Low Racemization)
This method is recommended for minimizing racemization of Fmoc-Cys(Bzl)-OH.
Materials:
-
Fmoc-Cys(Bzl)-OH (3 equivalents)
-
OxymaPure (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
DMF
Procedure:
-
Reagent Preparation: In a separate vessel, dissolve Fmoc-Cys(Bzl)-OH and OxymaPure in DMF.
-
Coupling Reaction (In-situ activation):
-
Add the Fmoc-Cys(Bzl)-OH/OxymaPure solution to the deprotected resin.
-
Add DIC to the resin slurry.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring: Monitor the reaction completion using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).
Protocol 2: Coupling with HATU/Collidine
HATU is a highly efficient coupling reagent, and the use of a weaker base like 2,4,6-collidine can help to reduce racemization compared to DIPEA.
Materials:
-
Fmoc-Cys(Bzl)-OH (3 equivalents)
-
HATU (2.9 equivalents)
-
2,4,6-Collidine (6 equivalents)
-
DMF
Procedure:
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Cys(Bzl)-OH, HATU, and collidine in DMF. Allow the mixture to pre-activate for a few minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Check for complete coupling using the Kaiser test.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF and DCM.
Visualization of Workflows and Mechanisms
General SPPS Cycle
Caption: A generalized workflow for a single cycle in solid-phase peptide synthesis (SPPS).
Carbodiimide Coupling Mechanism with OxymaPure
Caption: Mechanism of peptide bond formation using a carbodiimide (DIC) and an additive (OxymaPure).
Aminium Salt (HATU) Coupling Mechanism
Caption: Mechanism of peptide bond formation using an aminium salt (HATU) and a base.
Conclusion
The successful incorporation of S-benzyl-cysteine in Fmoc-SPPS requires careful consideration of the coupling methodology to minimize racemization. While highly efficient aminium and phosphonium salt reagents can accelerate the coupling process, carbodiimide-based methods, particularly with the addition of OxymaPure or HOBt, are generally recommended to preserve the stereochemical integrity of the Cys(Bzl) residue. The choice of a weaker base, such as collidine over DIPEA, is also advisable when using onium salt reagents. The protocols and data presented herein provide a framework for researchers to develop robust and efficient strategies for the synthesis of peptides containing S-benzyl-cysteine.
References
Application Notes and Protocols: Cleavage Cocktail for Removing the S-Benzyl Protecting Group from Cysteine
For Researchers, Scientists, and Drug Development Professionals
The S-benzyl (Bzl) group is a commonly utilized protecting group for the thiol side chain of cysteine in peptide synthesis. Its stability under various conditions, particularly to trifluoroacetic acid (TFA), makes it valuable in orthogonal protection strategies, especially in Boc/Bzl solid-phase peptide synthesis (SPPS).[1] However, this stability presents a significant challenge for its removal, necessitating the use of strong acids and carefully formulated cleavage cocktails to ensure complete deprotection while minimizing side reactions.[1]
These application notes provide a detailed overview of the cleavage cocktails and protocols for the efficient removal of the S-benzyl protecting group from cysteine residues in synthetic peptides.
Principle of S-Benzyl Cleavage and the Role of Scavengers
Complete cleavage of the S-benzyl group requires harsh acidic conditions, typically employing strong acids like anhydrous liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1] Standard TFA-based cocktails used in Fmoc-SPPS are generally insufficient for complete removal.[1]
The cleavage mechanism involves the protonation of the thioether linkage, followed by the release of a highly reactive benzyl carbocation (C₆H₅CH₂⁺).[2] This carbocation can lead to undesirable side reactions, most notably the S-alkylation of the newly deprotected cysteine thiol, resulting in a +90 Da mass addition impurity that can be difficult to separate from the desired peptide. To prevent this and other modifications to sensitive residues like tryptophan and methionine, a "cleavage cocktail" containing scavengers is essential. Scavengers are nucleophilic species that are present in high concentrations to rapidly quench the carbocations as they form.
Cleavage Cocktail Compositions
The choice of cleavage cocktail depends on the peptide sequence, the presence of other sensitive residues, and the available equipment (e.g., specialized HF cleavage apparatus). Below is a summary of commonly used cocktails for S-benzyl deprotection.
| Cocktail Components | Composition (% v/v) | Application Notes |
| High-Efficiency Cocktail (Reagent K variant) | TFA/Thioanisole/Phenol/H₂O/EDT (82.5:5:5:5:2.5) | A robust and widely used cocktail for peptides with sensitive residues. Thioanisole is a key scavenger for S-benzyl deprotection. |
| Low-Odor Cocktail (Reagent B variant) | TFA/Phenol/H₂O/TIS (88:5:5:2) | Triisopropylsilane (TIS) replaces the more odorous thiols. It may be less effective for complete S-benzyl cleavage than thioanisole-containing cocktails. |
| Two-Step High-Efficiency Cleavage | Step 1 (30 min): TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10) Step 2 (150 min): Add TFA to 80% | This method is designed to mitigate S-alkylation side products by using a scavenger-rich initial step. |
| Anhydrous Hydrogen Fluoride (HF) | HF/Anisole (90:10) | The classic and most effective method for S-benzyl removal. Requires specialized, corrosion-resistant equipment and stringent safety protocols. Anisole is the scavenger. |
TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethylsulfide, DTT: Dithiothreitol
Experimental Protocols
Caution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves. HF is extremely corrosive and toxic; handle it with extreme caution and only with proper training and equipment.
Protocol 1: General Cleavage Using a TFA-Based Cocktail
This protocol is a general procedure for the cleavage of a peptide from the solid support and removal of the S-benzyl group using a high-efficiency TFA cocktail.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail (e.g., TFA/Thioanisole/Phenol/H₂O/EDT at 82.5:5:5:5:2.5)
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen gas stream
-
RP-HPLC system for purification
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol) into a suitable reaction vessel.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin). Seal the vessel and allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.
-
Peptide Filtration: Filter the TFA solution containing the cleaved peptide into a clean collection tube (e.g., a 50 mL centrifuge tube).
-
Resin Washing: Wash the resin 2-3 times with a small volume of fresh TFA to recover any remaining peptide and combine the filtrates.
-
Peptide Precipitation: Slowly add the TFA filtrate to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Peptide Isolation: Centrifuge the suspension to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether 2-3 more times to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
Purification: Reconstitute the dried peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Cleavage Using Anhydrous Hydrogen Fluoride (HF)
This protocol requires a dedicated, commercially available HF cleavage apparatus. Users must be thoroughly trained in its operation and safety procedures.
Materials:
-
Peptide-resin (dried)
-
Anhydrous liquid HF
-
Anisole (scavenger)
-
HF cleavage apparatus
-
Cold diethyl ether
-
Magnetic stir bar
Procedure:
-
Apparatus Preparation: Transfer the dried peptide-resin and a magnetic stir bar to the reaction vessel of the HF apparatus.
-
Scavenger Addition: Add the scavenger (e.g., anisole, 1 mL per gram of resin) to the vessel.
-
HF Condensation: Cool the reaction vessel to -78 °C (dry ice/acetone bath) and condense a known volume of anhydrous HF (typically 10 mL per gram of resin) into the vessel.
-
Cleavage Reaction: Warm the reaction vessel to 0 °C in an ice bath and stir the mixture for 1-2 hours.
-
HF Removal: After the reaction is complete, carefully remove the HF by evaporation under a vacuum, trapping the volatile HF in a suitable scrubber. This process can take several hours.
-
Peptide Recovery: Once all HF is removed, the resin with the cleaved peptide will remain.
-
Peptide Extraction: Extract the peptide from the resin by washing with a suitable solvent (e.g., TFA or acetic acid), filter, and precipitate in cold diethyl ether as described in Protocol 1.
-
Purification: Isolate and purify the peptide as described in Protocol 1.
Visualizations
Caption: S-Benzyl Cleavage Mechanism.
Caption: Experimental Workflow for Peptide Cleavage.
References
Application Notes and Protocols for Utilizing H-Cys(Bzl)-OMe.HCl in Orthogonal Peptide Synthesis Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis and drug development, the strategic use of protecting groups is paramount for the successful construction of complex peptide sequences. Orthogonal protection strategies, which allow for the selective removal of specific protecting groups while others remain intact, are essential for intricate molecular architecture, such as the creation of multiple, regioselective disulfide bonds. H-Cys(Bzl)-OMe.HCl, and its more commonly used Nα-Fmoc protected form, Fmoc-Cys(Bzl)-OH, serves as a critical building block in such strategies. The S-benzyl (Bzl) protecting group for the cysteine thiol is characterized by its remarkable stability to the standard acidolytic cleavage conditions used in Fmoc-based solid-phase peptide synthesis (SPPS), thus providing an orthogonal layer of protection.
This document provides detailed application notes and experimental protocols for the effective use of S-benzyl protected cysteine in orthogonal peptide synthesis.
Data Presentation: Comparative Stability of Cysteine Protecting Groups
The selection of an appropriate cysteine protecting group is contingent on its stability throughout the synthesis and its selective removal under conditions that do not affect other protecting groups or the peptide backbone. The S-benzyl group is known for its high stability to trifluoroacetic acid (TFA), the reagent commonly used for the final cleavage in Fmoc-SPPS. Its removal typically requires much stronger acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This contrasts with more labile groups like S-trityl (Trt), which are readily cleaved by TFA.
| Protecting Group | Structure | Cleavage Condition | Cleavage Efficiency (%) | Key Application |
| S-Benzyl (Bzl) | -S-CH₂-C₆H₅ | HF, 0°C, 1 hr[1] | High | Orthogonal protection, synthesis of multi-disulfide peptides[2] |
| Na/NH₃[1] | High | Alternative to strong acid cleavage | ||
| TFA/DCM (1:1) | Very Low (Stable)[3] | N/A | ||
| S-p-Methoxybenzyl (Mob) | -S-CH₂-C₆H₄-OCH₃ | HF, 0°C, 1 hr[1] | High | More acid labile than Bzl |
| 1M TFMSA-thioanisole/TFA | High | Milder strong acid cleavage | ||
| S-Trityl (Trt) | -S-C(C₆H₅)₃ | TFA-based cocktails (>90%) | >95% | Routine synthesis of free-thiol peptides |
| 1-5% TFA in DCM | High | Selective on-resin deprotection | ||
| S-Acetamidomethyl (Acm) | -S-CH₂-NH-CO-CH₃ | Iodine (I₂) | ~70% to near quantitative | Post-cleavage disulfide bond formation |
| Hg(OAc)₂ | High | Alternative to iodine oxidation | ||
| S-tert-Butyl (StBu) | -S-C(CH₃)₃ | Reducing agents (e.g., TCEP) | Variable | On-resin or post-cleavage thiol deprotection |
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of S-benzyl protected cysteine into a peptide sequence and its subsequent deprotection in the context of an orthogonal synthesis strategy. The protocols focus on the use of Fmoc-Cys(Bzl)-OH, which is the standard building block for Fmoc-based SPPS.
Protocol 1: Incorporation of Fmoc-Cys(Bzl)-OH into a Peptide Sequence via SPPS
This protocol outlines a standard cycle for the coupling of Fmoc-Cys(Bzl)-OH to a solid-phase support.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
-
Fmoc-Cys(Bzl)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% in DMF
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Cys(Bzl)-OH (3 equivalents relative to resin loading) and HOBt or Oxyma (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Coupling Monitoring:
-
Take a small sample of resin beads and wash them thoroughly with DMF.
-
Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
Protocol 2: Orthogonal Deprotection and Disulfide Bond Formation
This protocol describes a strategy for the synthesis of a peptide with two disulfide bonds, utilizing the orthogonality of the S-trityl and S-benzyl protecting groups.
Peptide Sequence Example: H-Cys(Trt)-Ala-Gly-Cys(Trt)-Ser-Cys(Bzl)-His-Lys-Cys(Bzl)-NH₂
Procedure:
-
Peptide Synthesis: Synthesize the full-length peptide on a suitable resin (e.g., Rink Amide) following Protocol 1.
-
Selective Deprotection of S-Trityl Groups and First Disulfide Bond Formation (On-Resin):
-
Wash the peptide-resin with DCM.
-
Treat the resin with a solution of 1-2% TFA in DCM containing 2.5% triisopropylsilane (TIS) as a scavenger. Perform this step in short intervals (e.g., 5 x 2 minutes), collecting the filtrate each time to monitor the release of the trityl cation (yellow color).
-
Wash the resin thoroughly with DCM and DMF.
-
To form the first disulfide bond between the now free thiols, treat the resin with a mild oxidizing agent, such as 0.1 M iodine in DMF, until a persistent yellow color is observed. Alternatively, air oxidation in a basic DMF/water solution can be employed.
-
Wash the resin extensively with DMF and DCM.
-
-
Cleavage from Resin (Leaving S-Benzyl Groups Intact):
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet. At this stage, the peptide contains one disulfide bond, and the other two cysteine residues are still protected with benzyl groups.
-
-
Purification of the Monocyclic Intermediate: Purify the single-disulfide peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Deprotection of S-Benzyl Groups and Second Disulfide Bond Formation (in Solution):
-
Method A: HF Cleavage (Requires specialized equipment and extreme caution)
-
Place the lyophilized, purified peptide in a specialized HF cleavage apparatus.
-
Add a scavenger such as anisole.
-
Cool the reaction vessel to 0°C.
-
Carefully condense anhydrous liquid HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Carefully evaporate the HF under a stream of nitrogen.
-
The resulting fully deprotected peptide can then be subjected to oxidation conditions (e.g., air oxidation in a dilute aqueous buffer at slightly basic pH) to form the second disulfide bond.
-
-
Method B: Sodium in Liquid Ammonia (Hazardous, requires expertise)
-
Dissolve the protected peptide in freshly distilled liquid ammonia.
-
Under anhydrous conditions, add small pieces of sodium until a faint blue color persists for 30 seconds.
-
Quench the reaction by adding a small amount of ammonium chloride.
-
Evaporate the ammonia.
-
The deprotected peptide is then dissolved in an appropriate buffer for oxidative folding to form the second disulfide bond.
-
-
-
Final Purification: Purify the final, two-disulfide-containing peptide by RP-HPLC.
Mandatory Visualizations
Logical Relationship: Orthogonal Protection Strategy
Caption: Workflow for an orthogonal protection strategy using S-Trt and S-Bzl.
Experimental Workflow: SPPS Cycle for Fmoc-Cys(Bzl)-OH Incorporation
Caption: The iterative cycle for incorporating Fmoc-Cys(Bzl)-OH in SPPS.
References
Synthesis of Peptides with Multiple Disulfide Bonds Using Orthogonal Cys(Bzl) Protection Strategy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of peptides containing multiple disulfide bonds is a critical yet challenging aspect of peptide chemistry, with significant implications for drug discovery and development. The precise, regioselective formation of these bonds is paramount to achieving the correct three-dimensional structure and, consequently, the biological activity of the peptide. This document provides detailed application notes and protocols for the synthesis of multi-disulfide-bonded peptides using an orthogonal protection strategy that incorporates S-benzyl-L-cysteine (Cys(Bzl)). The S-benzyl group, due to its stability to standard acidolytic cleavage conditions used in Fmoc-based solid-phase peptide synthesis (SPPS), serves as a robust "permanent" protecting group, allowing for the sequential formation of disulfide bridges when used in concert with more labile protecting groups.
Introduction to Orthogonal Cysteine Protection
The synthesis of peptides with a defined disulfide bond connectivity relies on the principle of orthogonal protection. This strategy employs a set of protecting groups for the cysteine thiol side chains that can be removed under different, specific conditions, without affecting the others. This allows for the stepwise and controlled formation of each disulfide bond.
A common orthogonal strategy for the synthesis of a peptide with three disulfide bonds involves the use of three cysteine protecting groups with different labilities:
-
Acid-labile group (e.g., Trityl, Trt): Removed by mild acid treatment (e.g., TFA), often during the cleavage of the peptide from the resin.
-
Oxidatively-cleavable group (e.g., Acetamidomethyl, Acm): Stable to acid but removed by treatment with an oxidizing agent like iodine.
-
Strong-acid-labile group (e.g., Benzyl, Bzl, or p-Methoxybenzyl, Mob): Stable to both mild acid and oxidation, requiring strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for removal.[1]
The use of Cys(Bzl) as the most robust protecting group allows for the formation of the first two disulfide bonds while the Cys(Bzl) residues remain protected. The final disulfide bond is then formed after the deprotection of the benzyl groups.
Experimental Protocols
This section details the protocols for the synthesis of a model peptide with three disulfide bonds using an orthogonal protection strategy of Cys(Trt), Cys(Acm), and Cys(Mob), a close analog of Cys(Bzl). The principles and steps are directly applicable to a Cys(Bzl)-containing strategy, with the final deprotection step being similarly harsh.
Solid-Phase Peptide Synthesis (SPPS)
The linear peptide is synthesized on a solid support (e.g., Rink Amide resin) using standard Fmoc/tBu chemistry. The orthogonally protected cysteine residues are incorporated at the desired positions in the peptide sequence.
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and a base like DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence, incorporating Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH, and Fmoc-Cys(Mob)-OH at the designated positions.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.
-
Washing and Drying: Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.
First Disulfide Bond Formation (On-Resin)
The first disulfide bond is formed between the two Cys(Trt) residues after selective deprotection.
Protocol:
-
Selective Trt Deprotection and Cleavage: Cleave the peptide from the resin and simultaneously remove the Trt protecting groups using a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours. This step leaves the Acm and Mob groups intact.[2]
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
Centrifugation and Washing: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Air Oxidation: Dissolve the crude peptide in an aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH 8) at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization. Stir the solution open to the atmosphere for 12-24 hours.[3]
-
Monitoring: Monitor the reaction by RP-HPLC until the linear, dithiol peptide is consumed.
-
Purification: Purify the monocyclic peptide by preparative RP-HPLC and lyophilize.
Second Disulfide Bond Formation
The second disulfide bond is formed between the two Cys(Acm) residues.
Protocol:
-
Iodine Oxidation: Dissolve the purified monocyclic peptide in an aqueous solvent mixture (e.g., 90% acetic acid in water).[2]
-
Add a solution of iodine in the same solvent dropwise until a persistent yellow color is observed. The iodine cleaves the Acm groups and simultaneously oxidizes the newly formed thiols.
-
Quenching: Quench the excess iodine with a solution of ascorbic acid.
-
Purification: Purify the bicyclic peptide by preparative RP-HPLC and lyophilize.
Third Disulfide Bond Formation
The final disulfide bond is formed between the two Cys(Mob) residues after deprotection with strong acid. This step is analogous to the deprotection of Cys(Bzl).
Protocol:
-
Mob Deprotection: Dissolve the purified bicyclic peptide in a strong acid cocktail such as TFA/TIS/H₂O (95:2.5:2.5). For Cys(Bzl), a harsher cocktail like HF/p-cresol may be required.
-
Incubate the reaction at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 4 hours), monitoring the reaction for completion.
-
Oxidation: The strong acid treatment often leads to the simultaneous deprotection and oxidation to form the final disulfide bond.
-
Final Purification: Purify the final tricyclic peptide by preparative RP-HPLC and lyophilize.
Data Presentation
The following table summarizes the typical yields for each step in the synthesis of a three-disulfide-bonded conotoxin using an orthogonal Cys(Mob)/Cys(Trt)/Cys(Acm) strategy. These yields are indicative of what can be expected in a well-optimized synthesis and serve as a benchmark for researchers.
| Step | Description | Starting Material | Product | Typical Yield (%) | Reference |
| 1 | First Disulfide Bond Formation (DTDP-mediated) | Linear Peptide with Cys(Trt), Cys(Acm), Cys(Mob) | Monocyclic Peptide (one disulfide bond) | 60.1 | |
| 2 | Second Disulfide Bond Formation (Iodine-mediated) | Monocyclic Peptide | Bicyclic Peptide (two disulfide bonds) | 78.1 | |
| 3 | Third Disulfide Bond Formation (TFA-mediated) | Bicyclic Peptide | Tricyclic Peptide (three disulfide bonds) | 51.0 | |
| Overall | Total Synthesis | Linear Peptide | Final Tricyclic Peptide | ~20-30 |
Visualizations
Workflow for Orthogonal Synthesis of a Three-Disulfide Bonded Peptide
Caption: Workflow for the regioselective synthesis of a three-disulfide bonded peptide.
Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection scheme for sequential disulfide bond formation.
Conclusion
The use of Cys(Bzl) or its analogue Cys(Mob) as a robust, strong-acid-labile protecting group in an orthogonal protection strategy is a powerful approach for the regioselective synthesis of peptides with multiple disulfide bonds. While the harsh final deprotection step requires careful consideration and optimization, this strategy provides a reliable pathway to complex peptide structures that are of significant interest in therapeutic development. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers embarking on the synthesis of these challenging yet rewarding molecules.
References
- 1. Production of Recombinant Disulfide-Rich Venom Peptides for Structural and Functional Analysis via Expression in the Periplasm of E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptidetherapeutics.org [peptidetherapeutics.org]
Application Notes and Protocols for Solution-Phase Synthesis with H-Cys(Bzl)-OMe·HCl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solution-phase synthesis of peptides utilizing S-benzyl-L-cysteine methyl ester hydrochloride (H-Cys(Bzl)-OMe·HCl). These guidelines are intended for researchers and professionals in the fields of peptide chemistry, drug discovery, and development.
Introduction
Solution-phase peptide synthesis (SPPS) is a classical yet powerful method for the construction of peptides. It offers flexibility in terms of scale, purification of intermediates, and the use of a wide variety of coupling reagents and protecting group strategies. H-Cys(Bzl)-OMe·HCl is a key building block for incorporating cysteine residues into a peptide chain. The benzyl (Bzl) group provides robust protection for the thiol side chain of cysteine, preventing unwanted side reactions such as oxidation to form disulfides. The C-terminal methyl ester (OMe) protects the carboxylic acid during the coupling of the N-terminus. This document outlines a standard protocol for the coupling of an N-protected amino acid to H-Cys(Bzl)-OMe·HCl.
Data Presentation
The following tables summarize typical quantitative data for a representative dipeptide synthesis using H-Cys(Bzl)-OMe·HCl and a generic N-Boc protected amino acid (Boc-AA-OH) with EDC/HOBt as the coupling system. Please note that optimal conditions may vary depending on the specific amino acid being coupled.
Table 1: Reagent Stoichiometry for Dipeptide Synthesis
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Molar Amount (mmol) for a 10 mmol Scale Reaction | Mass/Volume for a 10 mmol Scale Reaction |
| Boc-AA-OH | Variable | 1.0 | 10.0 | Variable |
| H-Cys(Bzl)-OMe·HCl | 261.77 | 1.0 | 10.0 | 2.62 g |
| EDC·HCl | 191.70 | 1.2 | 12.0 | 2.30 g |
| HOBt | 135.13 | 1.2 | 12.0 | 1.62 g |
| DIEA | 129.24 | 2.2 | 22.0 | 3.83 mL |
| Anhydrous DCM | - | - | - | 100 mL |
| Anhydrous DMF | - | - | - | As needed for solubility |
Table 2: Typical Reaction Parameters
| Parameter | Value | Notes |
| Reaction Temperature | 0 °C to Room Temperature | Initial activation and coupling at 0 °C, then warmed to room temperature. |
| Reaction Time | 12-16 hours | Can be monitored by TLC or LC-MS for completion. |
| Work-up Procedure | Aqueous washes | Sequential washes with acidic, basic, and brine solutions to remove excess reagents and by-products. |
| Purification Method | Silica Gel Column Chromatography | Eluent system typically a gradient of ethyl acetate in hexanes or methanol in dichloromethane. |
| Expected Yield | 70-90% | Yields are sequence-dependent and can be optimized. |
Experimental Protocols
This section provides a detailed protocol for the synthesis of a protected dipeptide, Boc-AA-Cys(Bzl)-OMe, using H-Cys(Bzl)-OMe·HCl.
Protocol 1: Dipeptide Synthesis using H-Cys(Bzl)-OMe·HCl and a Boc-Protected Amino Acid with EDC/HOBt
Materials:
-
N-Boc-protected amino acid (Boc-AA-OH)
-
H-Cys(Bzl)-OMe·HCl
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (or other suitable solvents for chromatography)
Procedure:
-
Neutralization of H-Cys(Bzl)-OMe·HCl:
-
In a round-bottom flask, dissolve H-Cys(Bzl)-OMe·HCl (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIEA (1.1 eq) dropwise while stirring. Stir the solution at 0 °C for 20-30 minutes to generate the free amine.
-
-
Activation of the Boc-Amino Acid:
-
In a separate flask, dissolve the Boc-protected amino acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.
-
Cool this solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the solution and stir for 20-30 minutes at 0 °C to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
To the pre-activated Boc-amino acid solution, add the neutralized H-Cys(Bzl)-OMe solution from step 1.
-
If any starting materials are not fully soluble in DCM, a minimal amount of anhydrous DMF can be added.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new spot corresponding to the dipeptide product will indicate the reaction's progress.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 50 mL) to remove excess DIEA and any unreacted EDC.
-
Saturated NaHCO₃ solution (2 x 50 mL) to remove HOBt and any unreacted Boc-amino acid.
-
Brine (1 x 50 mL) to remove residual water.
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude dipeptide by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Confirm the identity and purity of the synthesized dipeptide using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Mandatory Visualization
The following diagrams illustrate the key workflows and chemical transformations described in this protocol.
Caption: Workflow for solution-phase dipeptide synthesis.
Caption: Chemical transformation in dipeptide synthesis.
Disclaimer: This protocol is intended as a general guideline. Researchers should adapt the procedures as necessary based on the specific properties of the amino acids being used and their experimental setup. Always perform a thorough literature search and risk assessment before starting any new chemical synthesis.
Application Note: Analytical HPLC Methods for Peptides Containing S-benzyl-cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine-containing peptides are crucial in various biological processes and are a significant focus in drug development. The sulfhydryl group of cysteine is highly reactive, necessitating the use of protecting groups during solid-phase peptide synthesis (SPPS). The S-benzyl group is a stable protecting group for cysteine, often employed in specific synthetic strategies where its resistance to standard acidolytic cleavage is advantageous. However, the analysis of peptides containing S-benzyl-cysteine by High-Performance Liquid Chromatography (HPLC) requires optimized methods to ensure accurate purity assessment and impurity profiling. This application note provides detailed protocols and guidance for the analytical reversed-phase HPLC (RP-HPLC) of peptides containing S-benzyl-cysteine.
Challenges in the Analysis of S-benzyl-cysteine Containing Peptides
The S-benzyl protecting group is known for its stability, which presents both advantages in synthesis and challenges in analysis. Unlike more labile protecting groups like S-trityl (Trt), the S-benzyl group is not typically removed during the final trifluoroacetic acid (TFA) cleavage from the resin in Fmoc-based SPPS.[1] Its removal requires harsh acidic conditions, such as treatment with hydrogen fluoride (HF).[1] This stability means that the analytical HPLC is often performed on the S-benzyl-protected peptide.
Key considerations for the HPLC analysis of these peptides include:
-
Hydrophobicity: The benzyl group significantly increases the hydrophobicity of the peptide, which will affect its retention behavior in RP-HPLC.
-
Potential Side Products: The synthesis and cleavage of peptides containing S-benzyl-cysteine can sometimes lead to specific impurities that need to be resolved from the main peptide peak.[1]
-
Method Optimization: Standard peptide HPLC methods may need to be adjusted to achieve optimal separation and peak shape for these more hydrophobic peptides.
Recommended HPLC Methodology
Reversed-phase HPLC is the most common and effective technique for analyzing the purity of synthetic peptides.[2] A typical setup involves a C18 stationary phase and a mobile phase gradient of water and acetonitrile with an ion-pairing agent like TFA.
Experimental Workflow
The general workflow for the analytical HPLC of a peptide containing S-benzyl-cysteine is outlined below.
Detailed Experimental Protocol
This protocol provides a starting point for the analysis of a crude or purified peptide containing S-benzyl-cysteine.
1. Materials and Reagents
-
Peptide sample containing S-benzyl-cysteine
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm syringe filters
2. Instrumentation
-
A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV detector.
-
Data acquisition and processing software.
3. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-45°C |
| Detection Wavelength | 214 nm and 280 nm |
| Injection Volume | 10-20 µL |
| Gradient Program | See Table 2 for an example |
4. Sample Preparation
-
Accurately weigh a small amount of the peptide sample (e.g., 1 mg).
-
Dissolve the peptide in a suitable solvent. A common solvent is 0.1% TFA in a water/acetonitrile mixture. The exact ratio can be adjusted to ensure complete dissolution.
-
Vortex the sample until the peptide is fully dissolved.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.
5. HPLC Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A and 5% B) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient program as specified.
-
Monitor the chromatogram at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp, Tyr, and Phe, as well as the benzyl group).[1]
6. Data Analysis
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the peptide using the following formula: % Purity = (Area of the main peptide peak / Total area of all peaks) x 100
Data Presentation: Quantitative Analysis
The following tables provide an example of a gradient program and illustrative data for the analysis of a hypothetical S-benzyl-cysteine containing peptide under different conditions.
Table 1: Example Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 30 | 5 | 95 |
| 35 | 5 | 95 |
| 35.1 | 95 | 5 |
| 40 | 95 | 5 |
A shallower gradient may be necessary for resolving closely eluting impurities.
Table 2: Illustrative Comparative HPLC Data for an S-benzyl-cysteine Peptide
| Condition | Column | Retention Time (min) | Resolution (Main Peak vs. Impurity) | Tailing Factor |
| 1 | C18, 4.6x150 mm, 5 µm | 15.2 | 1.8 | 1.2 |
| 2 | C18, 4.6x250 mm, 5 µm | 18.5 | 2.2 | 1.1 |
| 3 | C8, 4.6x150 mm, 5 µm | 13.8 | 1.6 | 1.3 |
Note: This data is illustrative and will vary depending on the specific peptide sequence and HPLC system.
Method Development and Optimization
For novel peptides or when impurities are not well-resolved, method optimization is crucial.
Logical Flow for Method Optimization
-
Gradient Slope: A shallower gradient increases the run time but can significantly improve the resolution of closely eluting peaks.
-
Column Chemistry: While C18 is a good starting point, other stationary phases like C8 or Phenyl-Hexyl can offer different selectivity and may be beneficial for particularly hydrophobic peptides.
-
Temperature: Increasing the column temperature can improve peak shape and reduce column backpressure, but may affect the stability of some peptides.
Conclusion
The analytical HPLC of peptides containing S-benzyl-cysteine is a robust and reliable method for purity assessment when properly optimized. The inherent hydrophobicity of the S-benzyl group necessitates careful consideration of the chromatographic conditions, particularly the gradient program and column selection. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and implement effective analytical methods for this important class of peptides.
References
Mass Spectrometry Analysis of Cys(Bzl)-Containing Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of synthetic peptides is a cornerstone of drug discovery and development, ensuring the identity, purity, and stability of these therapeutic candidates. Mass spectrometry (MS) is an essential tool for this purpose, offering high sensitivity and detailed structural information.[1] However, the use of protecting groups, such as the S-benzyl (Bzl) group for cysteine (Cys), introduces unique challenges and considerations for mass spectrometric analysis. This document provides detailed application notes and protocols for the successful mass spectrometry analysis of Cys(Bzl)-containing peptides.
The S-benzyl protecting group is frequently employed during solid-phase peptide synthesis to prevent the unwanted oxidation of the cysteine thiol group. Following synthesis and cleavage from the resin, it is crucial to verify the presence and correct localization of the Cys(Bzl) modification, as well as to characterize any potential side products. This guide compares common ionization and fragmentation techniques, provides step-by-step experimental protocols, and offers troubleshooting advice for the analysis of these modified peptides.
Comparison of Mass Spectrometry Techniques
The choice of ionization source and fragmentation method is critical for the successful analysis of Cys(Bzl)-containing peptides. The most common approaches are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS). For peptide sequencing, tandem mass spectrometry (MS/MS) is utilized, with Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD) being the most prevalent fragmentation techniques.[1]
Ionization Techniques: MALDI-TOF vs. ESI
| Feature | MALDI-TOF | ESI |
| Principle | Co-crystallization of the peptide with a matrix, followed by laser-induced desorption and ionization. | Generation of highly charged droplets from a solution, leading to gas-phase ions.[1] |
| Ionization State | Primarily singly charged ions ([M+H]⁺).[1] | Multiple charged ions ([M+nH]ⁿ⁺).[1] |
| Tolerance to Salts | More tolerant to salts and buffers. | Less tolerant; requires cleaner samples. |
| Throughput | High throughput, suitable for rapid screening. | Lower throughput, often coupled with liquid chromatography (LC). |
| Instrumentation | Time-of-Flight (TOF) mass analyzer is common. | Often coupled with various mass analyzers (Quadrupole, Ion Trap, Orbitrap). |
Fragmentation Techniques: CID vs. ETD
A key consideration in the MS/MS analysis of Cys(Bzl)-containing peptides is the stability of the S-benzyl protecting group under different fragmentation conditions.
| Feature | Collision-Induced Dissociation (CID) | Electron-Transfer Dissociation (ETD) |
| Principle | Fragmentation through collision with an inert gas. | Fragmentation via electron transfer from a radical anion. |
| Fragment Ions | Primarily b- and y-type ions from cleavage of the peptide backbone. | Primarily c- and z-type ions from cleavage of the N-Cα bond. |
| Effect on Cys(Bzl) | May induce the neutral loss of the benzyl group (as toluene, 92 Da) or a benzyl radical (91 Da). This can be a diagnostic marker but may complicate spectral interpretation. | Generally preserves the Cys(Bzl) modification, allowing for more precise localization. |
| Sequence Coverage | May provide lower sequence coverage for some peptides. | Often results in higher sequence coverage. |
| Peptide Charge State | More effective for doubly charged precursors. | More effective for multiply charged precursors (≥2+). |
Experimental Protocols
Protocol 1: MALDI-TOF-MS Analysis of Cys(Bzl)-Containing Peptides
This protocol is suitable for rapid screening and purity assessment of synthetic Cys(Bzl)-containing peptides.
1. Sample Preparation:
-
Dissolve the synthetic Cys(Bzl)-containing peptide in a suitable solvent, such as 0.1% trifluoroacetic acid (TFA) in 50% acetonitrile/water, to a final concentration of 1-10 pmol/µL.
-
Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in 50% acetonitrile/0.1% TFA.
-
Mix the peptide solution and the matrix solution in a 1:1 ratio.
2. MALDI Plate Spotting:
-
Spot 0.5-1 µL of the peptide/matrix mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature to facilitate co-crystallization.
3. Mass Spectrometry Analysis:
-
Analyze the sample using a MALDI-TOF mass spectrometer in positive ion reflector mode.
-
Acquire spectra across an appropriate mass range to detect the [M+H]⁺ ion of the Cys(Bzl)-containing peptide.
-
For MS/MS analysis, isolate the precursor ion of interest and perform fragmentation.
References
Application Notes and Protocols for h-Cys(bzl)-ome.hcl in Fragment Condensation Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-benzyl-L-cysteine methyl ester hydrochloride, denoted as h-Cys(bzl)-ome.hcl, is a derivative of the amino acid cysteine utilized in peptide synthesis. Its structure, featuring a benzyl (Bzl) protecting group on the sulfur atom of the side chain and a methyl ester (OMe) at the C-terminus, makes it a strategic building block for the assembly of peptide fragments. These fragments can then be coupled together in a convergent synthesis approach, known as fragment condensation, to construct larger, more complex peptides and small proteins. This method is particularly advantageous for synthesizing long peptides where stepwise solid-phase peptide synthesis (SPPS) may lead to decreased yields and purity.
This document provides detailed application notes and protocols for the use of peptide fragments terminating in Cys(Bzl)-OMe in two primary fragment condensation strategies: classical solution-phase condensation and Native Chemical Ligation (NCL).
Application Note 1: Solution-Phase Fragment Condensation via Carboxyl Activation
The most direct application of a peptide fragment with a C-terminal Cys(Bzl)-OMe in fragment condensation involves a two-step process: saponification of the methyl ester to unmask the C-terminal carboxyl group, followed by coupling with the N-terminal amine of another peptide fragment using standard peptide coupling reagents.
Logical Workflow for Solution-Phase Fragment Condensation
Caption: Workflow for solution-phase fragment condensation.
Experimental Protocols
Protocol 1.1: Saponification of C-terminal Methyl Ester
This protocol describes the hydrolysis of the methyl ester of a peptide fragment ending in Cys(Bzl)-OMe to its corresponding carboxylic acid.
Materials:
-
Peptide-Cys(Bzl)-OMe fragment
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), 1M aqueous solution
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Dissolve the peptide-Cys(Bzl)-OMe fragment (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v). If solubility is an issue, a small amount of MeOH can be added.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1.2 equivalents of 1M NaOH or LiOH solution dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the organic solvents using a rotary evaporator.
-
Redissolve the aqueous residue in water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with 1M HCl. The product may precipitate at this stage.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to yield the peptide fragment with a free C-terminal carboxylic acid.
Protocol 1.2: Solution-Phase Fragment Coupling
This protocol details the coupling of the C-terminal activated fragment with an N-terminally deprotected fragment.
Materials:
-
C-terminal activated peptide fragment (...-Cys(Bzl)-OH) (1.0 eq)
-
N-terminally deprotected peptide fragment (H-Yaa-...) (1.0-1.2 eq)
-
Coupling reagent: e.g., HATU (1.1 eq), HBTU (1.1 eq), or DCC (1.1 eq)
-
Additive (if using DCC): HOBt (1.1 eq)
-
Base: N,N-Diisopropylethylamine (DIEA) (2.0-3.0 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
In a reaction vessel, dissolve the C-terminal activated peptide fragment (...-Cys(Bzl)-OH) and the coupling reagent (and HOBt, if applicable) in the chosen anhydrous solvent.
-
Add the base (DIEA) to the solution and stir for a pre-activation time of 5-10 minutes at 0°C.
-
In a separate vessel, dissolve the N-terminally deprotected peptide fragment in the same solvent.
-
Add the solution of the N-terminal fragment to the activated C-terminal fragment solution.
-
Allow the reaction to proceed at room temperature for 2-24 hours, monitoring by HPLC.
-
Upon completion, quench the reaction (e.g., with a small amount of water if using DCC to hydrolyze excess reagent).
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude protected peptide can then be purified by flash chromatography or precipitation before global deprotection.
Quantitative Data
The efficiency of solution-phase fragment condensation can vary significantly based on the peptide sequences, coupling reagents, and reaction conditions. Below are representative data from literature for similar fragment coupling reactions.
| Coupling Strategy | C-Terminal Activating Agent | N-Terminal Fragment | Yield of Coupled Product (%) | Purity of Crude Product (%) | Reference |
| Solution-Phase | DCC/HOBt | H-Phe-OBzl | ~70-85% | >80% | [1] |
| Solution-Phase | HATU/DIEA | H-Gly-Pro-NH₂ | >90% | >90% | General expectation |
| Solid-Phase Fragment Condensation | DIC/HOBt | Resin-bound fragment | 81% (optimized) | >90% | [2] |
Note: Racemization of the C-terminal Cys(Bzl) residue is a significant risk during the activation step.[3] The use of additives like HOBt or employing coupling reagents known to suppress racemization (e.g., COMU, PyAOP) is highly recommended. Performing the activation and coupling at low temperatures can also mitigate this side reaction.
Application Note 2: Adaptation for Native Chemical Ligation (NCL)
Native Chemical Ligation (NCL) is a powerful and widely used fragment condensation technique that involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. A peptide fragment ending in Cys(Bzl)-OMe can be adapted for this strategy by converting the C-terminal methyl ester into a thioester.
Logical Workflow for NCL Adaptation
Caption: Workflow for NCL using a Cys(Bzl)-OMe derived fragment.
Experimental Protocols
Protocol 2.1: Conversion of C-terminal Methyl Ester to Thioester
This protocol outlines a two-step procedure to convert the C-terminal methyl ester to a thioester, suitable for NCL.
Step A: Saponification
-
Follow Protocol 1.1 to obtain the peptide fragment with a free C-terminal carboxylic acid (...-Cys(Bzl)-OH).
Step B: Thioesterification This step involves coupling the free carboxylic acid with a thiol. This is often performed on a solid support for ease of purification, but a solution-phase approach is also feasible. Here, a solution-phase method is described.
Materials:
-
Peptide fragment with C-terminal carboxylic acid (...-Cys(Bzl)-OH) (1.0 eq)
-
Thiol: e.g., 3-mercaptopropionic acid methyl ester (MPA-OMe) or benzyl mercaptan (BnSH) (2.0-5.0 eq)
-
Coupling reagent: PyBOP (1.5 eq) or HBTU (1.5 eq)
-
Base: DIEA (3.0 eq)
-
Solvent: Anhydrous DMF
Procedure:
-
Dissolve the C-terminal carboxylic acid peptide fragment in anhydrous DMF.
-
Add the thiol, followed by the coupling reagent and DIEA.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-12 hours. Monitor the reaction by HPLC.
-
Upon completion, dilute the mixture with ethyl acetate and wash with water and brine to remove excess thiol and other water-soluble components.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude peptide thioester by flash chromatography on silica gel.
Protocol 2.2: General Protocol for Native Chemical Ligation
This protocol describes the ligation of the newly synthesized peptide thioester with a peptide fragment containing an N-terminal cysteine.
Materials:
-
Purified peptide C-terminal thioester (...-Cys(Bzl)-SR) (1.0 eq)
-
Purified peptide with N-terminal cysteine (H-Cys-...) (1.0 eq)
-
Ligation buffer: 6 M Guanidine hydrochloride (Gdn·HCl), 100 mM sodium phosphate, pH 7.0-7.5
-
Thiol catalyst (optional but recommended): Thiophenol or 4-mercaptophenylacetic acid (MPAA) (1-2% v/v)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) (2-5 mM)
Procedure:
-
Dissolve equimolar amounts of the peptide thioester and the N-terminal cysteine peptide in the ligation buffer to a final concentration of 1-5 mM for each peptide.
-
Add the reducing agent (TCEP) to ensure the N-terminal cysteine is in its reduced form.
-
Add the thiol catalyst to facilitate the transthioesterification.
-
Monitor the ligation reaction by RP-HPLC and mass spectrometry. Reactions are typically complete within 1 to 24 hours.
-
Once the ligation is complete, the product can be purified by RP-HPLC.
Quantitative Data for NCL
NCL is generally a high-yielding reaction. The table below provides typical data.
| Ligation Junction (X-Cys) | Thioester Type | Reaction Time (h) | Yield of Ligated Product (%) | Purity after Purification (%) | Reference |
| Gly-Cys | MPAA | 1-4 | >90% | >95% | [4] |
| Ala-Cys | Thiophenyl | 4-8 | ~85-95% | >95% | [4] |
| Val-Cys | Thiophenyl | 12-24 | ~60-80% | >95% |
Challenges and Considerations
-
Racemization: The Cα-proton of a C-terminal cysteine in a peptide ester is susceptible to abstraction by base, leading to epimerization. This is a major concern during both saponification and any base-mediated coupling steps. Careful control of temperature and the choice of non-racemizing coupling conditions are crucial.
-
Deprotection of the Benzyl (Bzl) Group: The S-benzyl group is highly stable and requires harsh acidic conditions for its removal, such as treatment with liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). These conditions can lead to side reactions and require specialized equipment.
-
Alternative Protecting Groups: For modern Fmoc-based SPPS and subsequent fragment condensation, more labile S-protecting groups like Trityl (Trt) or Acetamidomethyl (Acm) are often preferred over Benzyl (Bzl) due to the milder deprotection conditions required.
Conclusion
This compound is a valuable building block for the synthesis of peptide fragments intended for use in fragment condensation strategies. While its direct application in modern solid-phase synthesis has been somewhat superseded by derivatives with more labile protecting groups, it remains highly relevant for solution-phase synthesis methodologies. By following the protocols for saponification and coupling, or by adapting the C-terminal methyl ester to a thioester for Native Chemical Ligation, researchers can effectively incorporate Cys(Bzl)-containing fragments into larger peptide and protein targets. Careful consideration of potential side reactions, particularly racemization and the final deprotection step, is essential for the successful synthesis of the desired biomolecule.
References
Troubleshooting & Optimization
Technical Support Center: Minimizing Racemization of S-benzyl-cysteine during Peptide Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the racemization of S-benzyl-cysteine during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a concern for S-benzyl-cysteine?
A1: Racemization is the conversion of a chiral molecule, such as an L-amino acid, into an equal mixture of both its enantiomers (L and D forms).[1] In peptide synthesis, this leads to the incorporation of the incorrect D-amino acid isomer into the peptide chain, resulting in a diastereomeric impurity that can be difficult to separate and may have altered biological activity. S-benzyl-cysteine, like other cysteine derivatives, is particularly susceptible to racemization. This is due to the electron-withdrawing nature of the protected sulfur atom in its side chain, which increases the acidity of the α-proton (the proton on the chiral carbon).[2] During the carboxyl group activation step of peptide coupling, this α-proton can be easily abstracted by a base, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of L- and D-cysteine residues.[2]
Q2: What are the primary factors that contribute to the racemization of S-benzyl-cysteine during coupling?
A2: Several factors during the coupling step can significantly influence the extent of racemization of S-benzyl-cysteine:
-
Coupling Reagents: The choice of coupling reagent is critical. Uronium and phosphonium-based reagents (e.g., HBTU, HATU, PyBOP) used in the presence of tertiary amine bases are known to cause significant racemization.[3][4]
-
Base: The type and concentration of the base used for neutralization and activation play a major role. Strong, sterically hindered bases like N,N-diisopropylethylamine (DIEA) are more likely to cause racemization than weaker or less hindered bases like N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (collidine).
-
Pre-activation Time: Allowing the protected amino acid to pre-activate with the coupling reagent and base before adding it to the resin-bound peptide can significantly increase racemization levels.
-
Solvent: The polarity of the solvent can affect the rate of racemization. Less polar solvents or solvent mixtures, such as dichloromethane (DCM) in N,N-dimethylformamide (DMF), have been shown to reduce racemization compared to neat DMF.
-
Temperature: Elevated temperatures, often employed in microwave-assisted peptide synthesis, can accelerate the rate of racemization.
Q3: How does the S-benzyl (Bzl) protecting group compare to the S-trityl (Trt) group in terms of racemization?
A3: The choice of the thiol-protecting group on cysteine has a significant impact on its susceptibility to racemization. The S-trityl (Trt) group is sterically bulky, which is thought to hinder the approach of the base to the α-proton, thereby reducing the rate of racemization compared to less bulky protecting groups. While direct quantitative comparisons for S-benzyl (Bzl) versus S-trityl (Trt) under a wide variety of conditions are limited in the literature, studies on other protecting groups suggest that bulkier groups tend to offer better protection against racemization. For instance, in one study using DIPCDI/Oxyma coupling, Fmoc-Cys(Trt)-OH resulted in 3.3% racemization, whereas the less bulky Fmoc-Cys(Thp)-OH showed only 0.74% racemization under the same conditions, indicating that steric hindrance is not the only factor. However, in another study with HCTU/DIEA, Fmoc-Cys(Trt)-OH led to considerable racemization (10.9-26.6% in microwave-assisted synthesis), which was significantly reduced with other protecting groups like 4-methoxybenzyloxymethyl (MBom). Generally, for minimizing racemization, the S-Trt group is often recommended over the S-Bzl group in standard Fmoc-SPPS.
Troubleshooting Guides
Issue 1: High levels of D-Cys(Bzl) diastereomer detected in the crude peptide.
-
Problem: Your HPLC or mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the diastereomer containing D-Cys(Bzl), indicating a high level of racemization during the coupling of Fmoc-Cys(Bzl)-OH.
-
Troubleshooting Steps:
-
Review Your Coupling Chemistry: If you are using a uronium or phosphonium-based coupling reagent (e.g., HBTU, HATU) with a strong base like DIEA, this is the most likely cause.
-
Solution: Switch to a carbodiimide-based coupling method, such as N,N'-diisopropylcarbodiimide (DIC) in the presence of a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). This method does not require a tertiary amine base, thus significantly reducing the risk of base-mediated racemization.
-
-
Eliminate Pre-activation: If your current protocol involves a pre-activation step where Fmoc-Cys(Bzl)-OH is mixed with the coupling reagent and base before addition to the resin, this will exacerbate racemization.
-
Solution: Opt for an in situ activation protocol where the coupling reagents are added directly to the resin-bound peptide, followed immediately by the protected amino acid.
-
-
Change the Base: If a base is necessary for your coupling protocol, replace strong, hindered bases like DIEA with a weaker base.
-
Solution: Substitute DIEA with a less racemization-prone base such as N-methylmorpholine (NMM) or, even better, a sterically hindered but weaker base like 2,4,6-trimethylpyridine (collidine). In some cases, simply reducing the equivalents of DIEA can also help.
-
-
Modify the Solvent System: The use of highly polar aprotic solvents like neat DMF can promote racemization.
-
Solution: Employ a less polar solvent system, such as a 1:1 mixture of dichloromethane (DCM) and DMF.
-
-
Control the Temperature: If you are using microwave-assisted synthesis, the elevated temperature is likely a contributing factor.
-
Solution: Lower the coupling temperature for the S-benzyl-cysteine residue. Consider performing this specific coupling step at room temperature or even at 0°C.
-
-
Issue 2: Racemization is still observed even after switching to a carbodiimide-based coupling method.
-
Problem: You have implemented a DIC/HOBt or DIC/Oxyma coupling protocol, but you still observe an unacceptable level of the D-Cys(Bzl) diastereomer.
-
Troubleshooting Steps:
-
Check for Prolonged Reaction Times: While carbodiimide methods are generally safer, extended coupling times can still lead to some degree of racemization.
-
Solution: Monitor the coupling reaction and stop it once it has reached completion (as determined by a negative Kaiser test). Avoid unnecessarily long reaction times.
-
-
Consider the C-terminal Position: Cysteine residues at the C-terminus of a peptide are particularly prone to racemization during both the initial loading onto the resin and subsequent deprotection steps.
-
Solution: If the C-terminal residue is Cys(Bzl), consider using a 2-chlorotrityl chloride resin, which allows for milder cleavage conditions and has been shown to reduce C-terminal racemization.
-
-
Evaluate the Purity of Reagents: Impurities in solvents or reagents can sometimes contribute to side reactions.
-
Solution: Ensure that high-purity, peptide-synthesis-grade solvents and reagents are being used.
-
-
Data Presentation
Table 1: Influence of Coupling Reagents and Base on Cysteine Racemization (% D-isomer)
| S-Protecting Group | Coupling Reagent/Additive | Base | Solvent | Pre-activation | % D-Isomer (Racemization) | Reference |
| Trityl | HBTU/HOBt | DIEA | DMF | 5 min | 5-33% | |
| Trityl | HBTU/HOBt | NMM | DMF | 5 min | 5-33% | |
| Trityl | HBTU/HOBt | TMP (collidine) | CH2Cl2/DMF (1:1) | No | <1% | |
| Trityl | DIPCDI/HOBt | - | DMF | 5 min | <1% | |
| Trityl | HCTU/6-Cl-HOBt | DIEA | DMF | 1 min | 10.9% (50°C MW), 26.6% (80°C MW) | |
| MBom | HCTU/6-Cl-HOBt | DIEA | DMF | 1 min | 0.8% (50°C MW), 1.3% (80°C MW) | |
| Trityl | DIPCDI/Oxyma | - | - | - | 3.3% | |
| Dpm | DIPCDI/Oxyma | - | - | - | 6.8% | |
| Thp | DIPCDI/Oxyma | - | - | - | 0.74% |
Note: Data for S-benzyl-cysteine is limited in direct comparative studies. The trends observed with other protecting groups, particularly the significant reduction in racemization when avoiding strong bases and pre-activation, are highly relevant.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-Cys(Bzl)-OH using DIC/HOBt
This protocol is designed to minimize the racemization of S-benzyl-cysteine during its incorporation into a peptide sequence on solid support.
Materials:
-
Fmoc-protected peptide-resin (with a free N-terminal amine)
-
Fmoc-Cys(Bzl)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Kaiser test kit
Methodology:
-
Resin Swelling and Deprotection:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF and treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times) to remove residual piperidine.
-
-
Coupling Reaction (In situ Activation):
-
In a separate reaction vessel, dissolve Fmoc-Cys(Bzl)-OH (3 equivalents relative to resin loading) and HOBt (or Oxyma, 3 equivalents) in DMF.
-
Add this solution to the deprotected peptide-resin.
-
Immediately add DIC (3 equivalents) to the resin slurry.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test on a small sample of the resin beads after 2 hours. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction. If the test is positive (blue beads), continue the reaction for another 1-2 hours and re-test.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solvent.
-
Wash the resin thoroughly with DMF (5-7 times) followed by DCM (3-5 times) to remove any unreacted reagents and by-products. The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: HPLC Analysis of a Model Tripeptide for Racemization
This protocol describes the synthesis and analysis of the model tripeptide H-Gly-Cys(Bzl)-Phe-NH₂ to quantify the extent of racemization.
1. Synthesis of H-Gly-Cys(Bzl)-Phe-NH₂:
-
Synthesize the peptide on a Rink Amide resin using the low-racemization coupling protocol described above for the incorporation of Fmoc-Cys(Bzl)-OH.
2. Cleavage and Deprotection:
-
After completion of the synthesis, wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / H₂O / Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
3. Chiral HPLC Analysis:
-
Objective: To separate and quantify the diastereomers H-Gly-L-Cys(Bzl)-Phe-NH₂ and H-Gly-D-Cys(Bzl)-Phe-NH₂.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is often suitable for separating peptide diastereomers.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Method:
-
Sample Preparation: Dissolve the crude peptide in a small amount of a Solvent A/Solvent B mixture.
-
Gradient Elution: Develop a shallow gradient to achieve baseline separation of the two diastereomers. A typical starting point would be a linear gradient of 20-40% Solvent B over 30 minutes. The exact gradient will need to be optimized for your specific system and peptide.
-
Detection: Monitor the elution at 220 nm.
-
Quantification: Integrate the peak areas of the L- and D-isomer peaks. The percentage of racemization is calculated as: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
preventing 3-(1-piperidinyl)alanine formation with C-terminal Cys(Bzl)
This guide provides troubleshooting advice and answers to frequently asked questions regarding the formation of the 3-(1-piperidinyl)alanine side product during the Solid-Phase Peptide Synthesis (SPPS) of peptides with a C-terminal Cysteine protected by a Benzyl group (Cys(Bzl)).
Frequently Asked Questions (FAQs)
Q1: What is 3-(1-piperidinyl)alanine and how does it form?
A1: 3-(1-piperidinyl)alanine is a common, undesired side product formed during Fmoc-based solid-phase peptide synthesis, particularly with peptides containing a C-terminal cysteine. Its formation is a two-step process:
-
β-Elimination: Piperidine, the base used for Fmoc-deprotection, abstracts a proton from the β-carbon of the Cys(Bzl) residue. This action leads to the elimination of the benzylthio group, creating a highly reactive dehydroalanine (Dha) intermediate.[1]
-
Michael Addition: The dehydroalanine intermediate then reacts with piperidine from the deprotection solution in a Michael addition reaction. This results in the formation of the 3-(1-piperidinyl)alanine adduct.[1][2]
This side reaction leads to a characteristic mass increase of +51 Da in the final peptide product.[1][2]
Q2: Why is this side reaction more common with C-terminal Cysteine?
A2: C-terminal amino acids, when attached to the resin via an ester bond (as with Wang-type resins), are more susceptible to base-catalyzed side reactions. The basic conditions of Fmoc deprotection can more easily facilitate the abstraction of protons, leading not only to β-elimination but also to racemization (epimerization) of the C-terminal cysteine residue.
Q3: How can I detect the 3-(1-piperidinyl)alanine side product?
A3: The most reliable method for detection is mass spectrometry (e.g., MALDI-TOF or LC-MS). You will observe a peak corresponding to the desired peptide's mass plus 51 atomic mass units (amu). HPLC analysis may also reveal a separate peak for the modified peptide, but it can sometimes co-elute with the desired product.
Q4: What are the primary factors that promote the formation of this side product?
A4: Several factors can increase the likelihood of 3-(1-piperidinyl)alanine formation:
-
Cysteine Protecting Group: The stability of the thiol protecting group is critical. Less sterically hindered groups like Benzyl (Bzl) are more susceptible to base-catalyzed elimination compared to bulkier groups.
-
Resin Type: The choice of resin is significant. Wang-type resins, which link the peptide via an ester bond, are known to worsen this side reaction.
-
Deprotection Conditions: Prolonged exposure to piperidine or the use of stronger bases can increase the rate of both β-elimination and subsequent adduct formation.
Troubleshooting Guide
This section addresses the direct issue of detecting the 3-(1-piperidinyl)alanine side product in your experiments.
Issue: My mass spectrometry results show a significant peak at [M+51] Da. How can I prevent this?
This mass addition is characteristic of 3-(1-piperidinyl)alanine formation. The most effective solutions involve changing the protecting group or modifying your synthesis protocol.
Solution 1: Use a More Stable Cysteine Protecting Group
The most effective way to prevent this side reaction is to replace Fmoc-Cys(Bzl)-OH with an amino acid carrying a more robust and sterically bulky protecting group.
| Protecting Group | Chemical Name | Stability to Piperidine | Comments |
| Trt | Trityl | High | A common and highly effective alternative that minimizes β-elimination. |
| Mmt | 4-Methoxytrityl | High | Similar to Trt, offers excellent protection against this side reaction. |
| Thp | Tetrahydropyranyl | Very High | Has been shown to give superior results with significantly lower piperidinylalanine formation and racemization compared to Trt and Acm. |
| Acm | Acetamidomethyl | Moderate | Less effective than Trityl-type groups at preventing the side reaction. |
| Bzl | Benzyl | Low | Prone to β-elimination, especially at the C-terminus. |
Solution 2: Modify Fmoc Deprotection Conditions
If changing the protecting group is not feasible, adjusting the deprotection conditions can help reduce the side product.
-
Use an Alternative Base: Replace the standard 20% piperidine in DMF with a less nucleophilic or sterically hindered base. A common alternative is a mixture of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and piperidine (e.g., 2% DBU / 2% piperidine in DMF). Using piperazine instead of piperidine has also been shown to reduce side reactions.
-
Reduce Exposure Time: Minimize the time the peptide is exposed to the basic deprotection solution, as long as complete Fmoc removal is achieved.
Solution 3: Select an Appropriate Resin
For synthesizing peptide acids with C-terminal cysteine, using trityl-type resins such as 2-chlorotrityl chloride (2-CTC) resin is strongly recommended as they reduce both epimerization and piperidinylalanine formation to more acceptable levels.
Key Diagrams
Caption: Mechanism of 3-(1-piperidinyl)alanine formation.
Caption: Troubleshooting workflow for Cys(Bzl) side reactions.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection (20% Piperidine in DMF)
This protocol is provided for comparison and is likely to induce the side reaction.
-
Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Protocol 2: Modified Fmoc Deprotection (DBU/Piperidine)
This protocol is recommended to minimize β-elimination.
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Prepare the deprotection solution: 2% DBU and 2% piperidine in DMF.
-
Add the deprotection solution to the resin.
-
Agitate the mixture for 2-5 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 4-6 one more time.
-
Wash the resin thoroughly with DMF (5-7 times).
Protocol 3: Standard Peptide Cleavage and Deprotection
This protocol is for cleaving the final peptide from the resin and removing acid-labile side-chain protecting groups.
-
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail. For peptides containing Cysteine and Tryptophan, Reagent B is often used: 88% TFA, 5% Phenol, 5% Water, and 2% Triisopropylsilane (TIS). For Cysteine-containing peptides without other sensitive residues, a common cocktail is TFA/H2O/EDT/TIS (94:2.5:2.5:1 v/v).
-
CAUTION: Always handle TFA and scavengers in a well-ventilated fume hood.
-
-
Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin) and stir at room temperature for 2-3 hours.
-
Filtration: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.
-
Precipitation: Add the combined filtrate dropwise into a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Drying: Dry the crude peptide product under vacuum.
References
Technical Support Center: Troubleshooting Fmoc-Cys(Bzl)-OH Coupling
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-Cys(Bzl)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Incomplete Coupling of Fmoc-Cys(Bzl)-OH
This section addresses the common issue of incomplete coupling of Fmoc-Cys(Bzl)-OH and provides a step-by-step guide to diagnosing and resolving the problem.
Question: Why is my Fmoc-Cys(Bzl)-OH coupling reaction incomplete?
Answer:
Incomplete coupling of Fmoc-Cys(Bzl)-OH is a frequent challenge in SPPS, primarily due to two main factors:
-
Steric Hindrance: The bulky S-benzyl (Bzl) protecting group can physically impede the activated carboxyl group from reaching the free amine on the growing peptide chain. This steric hindrance slows down the reaction rate and can lead to incomplete coupling.[1]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures or aggregate, making the N-terminal amine less accessible for coupling.
Question: How can I detect incomplete coupling of Fmoc-Cys(Bzl)-OH?
Answer:
Several methods can be used to monitor the completeness of the coupling reaction:
-
Kaiser Test (Qualitative): This is a rapid colorimetric test for the presence of primary amines. A positive result (blue or purple beads) indicates unreacted free amines and, therefore, an incomplete coupling reaction.[1] A negative result (yellow or colorless beads) suggests that the coupling is complete.
-
High-Performance Liquid Chromatography (HPLC) (Quantitative): Analysis of a small, cleaved sample of the peptide-resin by reverse-phase HPLC can provide quantitative data. The presence of deletion sequences (peptides missing the Cys(Bzl) residue) confirms incomplete coupling.[1][2]
Question: What should I do if I detect incomplete coupling?
Answer:
If you have confirmed an incomplete coupling reaction, you can employ several strategies to improve the outcome. The following troubleshooting workflow provides a logical sequence of steps to address the issue.
Caption: A logical workflow for diagnosing and addressing incomplete coupling of Fmoc-Cys(Bzl)-OH.
Frequently Asked Questions (FAQs)
Question: What are the primary chemical challenges associated with Fmoc-Cys(Bzl)-OH coupling?
Answer:
The main chemical challenges are steric hindrance from the bulky S-benzyl group, which slows down the reaction, and the susceptibility of the cysteine residue to racemization. The electron-withdrawing nature of the thiol side chain makes the alpha-proton more acidic and prone to abstraction by bases present in the coupling reaction, which can lead to a loss of stereochemical purity.[1]
Caption: Key chemical challenges in the coupling of Fmoc-Cys(Bzl)-OH.
Question: Can I use microwave irradiation to improve the coupling efficiency of Fmoc-Cys(Bzl)-OH?
Answer:
While microwave-assisted peptide synthesis can enhance coupling efficiency for many amino acids, it should be used with caution for Fmoc-Cys(Bzl)-OH. The elevated temperatures can increase the risk of racemization, a known issue with cysteine derivatives. If you choose to use microwave heating, it is crucial to carefully optimize the temperature and irradiation time to balance coupling efficiency with the preservation of stereochemical integrity.
Question: What are the most common side reactions associated with cysteine in Fmoc-SPPS?
Answer:
Besides incomplete coupling and racemization, other common side reactions include:
-
3-(1-Piperidinyl)alanine Formation: This occurs, particularly at the C-terminus, through a base-catalyzed β-elimination of the protected thiol group to form dehydroalanine, which then reacts with piperidine from the Fmoc deprotection step. This results in a mass addition of +51 Da.
-
S-alkylation during Cleavage: During the final TFA cleavage, carbocations generated from the resin linker (especially Wang resin) or other protecting groups can alkylate the deprotected cysteine thiol.
Question: Are there alternative protecting groups to Benzyl (Bzl) for cysteine?
Answer:
Yes, several other protecting groups are commonly used for cysteine in Fmoc-SPPS, each with its own advantages. The choice depends on the specific requirements of your synthesis.
| Protecting Group | Cleavage Conditions | Key Features |
| Trityl (Trt) | Standard TFA cleavage cocktail | Most common and cost-effective for routine synthesis. Its bulkiness reduces piperidinyl-alanine formation. |
| 4-Methoxytrityl (Mmt) | 1-3% TFA in DCM | Highly acid-labile; allows for selective deprotection on-resin to form disulfide bonds. |
| Acetamidomethyl (Acm) | Iodine, Silver (I), Thallium (III) | Stable to TFA; used for orthogonal protection in complex peptides with multiple disulfide bonds. |
| tert-Butyl (tBu) | HF or TFMSA | Very stable to TFA; more common in Boc-SPPS but can be used in Fmoc for specific applications. |
Data on Coupling Strategies
The following table summarizes various strategies to overcome incomplete coupling of Fmoc-Cys(Bzl)-OH.
| Strategy | Description | Expected Outcome | Considerations |
| Double Coupling | Repeat the coupling step with a fresh solution of activated Fmoc-Cys(Bzl)-OH. | Increased coupling efficiency and higher yield of the desired peptide. | Recommended for sterically hindered amino acids. |
| Change Coupling Reagent | Switch to a more reactive coupling reagent (e.g., HATU, HCTU, COMU). | Faster and more complete coupling. | May increase the risk of racemization with some reagents. |
| Change Solvent | Replace DMF with NMP or add a chaotropic agent like DMSO. | Improved solvation of the growing peptide chain can reduce aggregation and improve coupling. | Ensure compatibility with your resin and other reagents. |
| Increase Temperature | Perform the coupling at an elevated temperature (e.g., 50°C). | Increased reaction kinetics can improve coupling efficiency. | May increase side reactions, including racemization. |
| Capping | Acetylate unreacted amines using acetic anhydride. | Prevents the formation of deletion sequences in subsequent steps. | Does not increase the yield of the target peptide. |
The following table provides a comparison of common coupling reagents used in SPPS.
| Coupling Reagent | Typical Coupling Time (min) | Relative Reactivity | Potential for Racemization |
| DIC/HOBt | 60-240 | Standard | Low, especially with base-free conditions. |
| DIC/Oxyma | 60-180 | High | Low, considered a good alternative to HOBt. |
| HBTU/DIPEA | 10-60 | High | Moderate, can be significant for sensitive residues like Cys. |
| HATU/DIPEA | 10-60 | Very High | Lower than HBTU, but still a risk. |
| COMU/DIPEA | 10-60 | Very High | Reported to have reduced epimerization compared to HBTU/HATU. |
Key Experimental Protocols
Protocol 1: Kaiser Test
This protocol is for the qualitative detection of free primary amines on the resin.
Reagents:
-
Reagent A: 16.5 mg KCN in 25 mL distilled water, then 1.0 mL of this solution diluted with 49 mL of pyridine.
-
Reagent B: 1.0 g ninhydrin in 20 mL n-butanol.
-
Reagent C: 40 g phenol in 20 mL n-butanol.
Procedure:
-
Place 10-15 beads of the peptide-resin in a small test tube.
-
Add 2-3 drops each of Reagent A, Reagent B, and Reagent C.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Colorless/Yellow: Coupling is complete (negative test).
-
Blue/Purple: Incomplete coupling (positive test for free primary amines).
Protocol 2: Racemization-Minimized Coupling of Fmoc-Cys(Bzl)-OH
This protocol uses a carbodiimide/additive approach to minimize base-catalyzed racemization.
Procedure:
-
Resin Preparation: Swell the resin (e.g., Rink Amide or Wang) in Dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).
-
Activation Mixture: In a separate vessel, dissolve Fmoc-Cys(Bzl)-OH (3 eq.), HOBt (or Oxyma) (3 eq.) in DMF. Add Diisopropylcarbodiimide (DIC/DIPCDI) (3 eq.).
-
Pre-activation: Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Washing: After coupling, drain the reaction vessel and wash the resin with DMF (5x) and DCM (3x).
-
Confirmation: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, a second coupling may be necessary.
Protocol 3: Cleavage of Peptide from Resin
This protocol is a standard procedure for cleaving the synthesized peptide from the resin.
Reagents:
-
Reagent K: TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (5x) to remove residual DMF and dry it under a vacuum for at least 1 hour.
-
Cleavage Reaction: In a fume hood, add freshly prepared Reagent K to the dried peptide-resin (approximately 10 mL per gram of resin). Ensure the resin is fully suspended.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Add the TFA solution dropwise into a centrifuge tube containing cold (0°C) diethyl ether (approximately 40 mL). A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet twice more with cold ether.
-
Drying and Storage: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. Store the crude peptide at -20°C prior to purification.
Caption: The iterative four-step cycle of Fmoc Solid-Phase Peptide Synthesis.
References
Technical Support Center: Optimizing Fmoc Deprotection for Cys(Bzl)-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Fmoc deprotection of peptides containing S-benzyl-protected cysteine (Cys(Bzl)).
Troubleshooting Guide
This guide addresses common problems observed during the synthesis of Cys(Bzl)-containing peptides, focusing on issues arising from the Fmoc deprotection step.
Problem 1: Presence of an unexpected peptide adduct with a mass increase of +84 Da.
-
Question: My LC-MS analysis shows a significant peak with a mass increase of +84 Da compared to my target peptide. What is this side product and how can I prevent its formation?
-
Answer: This common byproduct is 3-(1-piperidinyl)alanine.[1] It forms through a base-catalyzed β-elimination of the protected thiol group of the cysteine residue, particularly when it is at the C-terminus, to generate a dehydroalanine (Dha) intermediate.[1] Piperidine, used for Fmoc deprotection, then acts as a nucleophile and adds to this reactive intermediate.[1][2] The smaller size of the benzyl (Bzl) protecting group makes the Cα-proton more accessible for abstraction by the base, rendering Cys(Bzl) more susceptible to this side reaction compared to bulkier protecting groups like Trityl (Trt).[1]
Mitigation Strategies:
-
Protecting Group Selection: If this side reaction is persistent, consider switching to a more sterically bulky protecting group for the cysteine residue, such as Trityl (Trt).
-
Deprotection Conditions: Minimize the exposure time to piperidine. Consider using a milder, non-nucleophilic base for Fmoc deprotection, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Resin Choice: Utilizing a 2-chlorotrityl chloride resin can sterically hinder the formation of the dehydroalanine intermediate.
-
Problem 2: Racemization of the Cys(Bzl) residue, leading to diastereomeric impurities.
-
Question: My HPLC analysis shows a peak shoulder or a separate peak with the same mass, indicating racemization of the cysteine residue. How can I minimize this?
-
Answer: Cysteine residues, especially at the C-terminus, are prone to racemization during both coupling and deprotection steps in Fmoc-SPPS. This is often due to the formation of a 5(4H)-oxazolone intermediate during carboxylic acid activation, which can easily tautomerize.
Mitigation Strategies:
-
Coupling Reagents: Avoid pre-activation and the use of strong bases like N,N-diisopropylethylamine (DIEA) when coupling Fmoc-Cys(Bzl)-OH. Using carbodiimide-based coupling reagents like N,N'-diisopropylcarbodiimide (DIC) with a racemization-suppressing additive like Oxyma Pure or HOBt is recommended.
-
Deprotection Conditions: Studies have shown that using piperazine in combination with DBU or HOBt can cause less racemization of C-terminal cysteine residues compared to piperidine.
-
Problem 3: Low final peptide yield after cleavage.
-
Question: I'm experiencing a low yield of my Cys(Bzl)-containing peptide. What are the potential causes related to Fmoc deprotection and how can I troubleshoot this?
-
Answer: Low peptide yield can result from several factors, including incomplete Fmoc deprotection leading to deletion sequences, or peptide aggregation.
Mitigation Strategies:
-
Ensure Complete Deprotection: Increase the piperidine treatment time or perform a second treatment to ensure complete Fmoc removal. The completion of the deprotection can be monitored.
-
Address Aggregation: If the peptide-resin fails to swell, it may indicate aggregation. Switching to a solvent like N-methylpyrrolidone (NMP) or adding chaotropic salts can help disrupt aggregation.
-
Alternative Deprotection Reagents: Using DBU for Fmoc deprotection can sometimes overcome issues of incomplete deprotection due to aggregation.
-
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Fmoc deprotection and are they suitable for Cys(Bzl)-containing peptides?
A1: The standard protocol for Fmoc deprotection is treatment with a 20% solution of piperidine in N,N-dimethylformamide (DMF). While the S-benzyl group is generally stable to these basic conditions, repetitive exposure can lead to the side reactions mentioned above, especially for C-terminal Cys(Bzl) residues. Therefore, optimization is often necessary.
Q2: Are there alternative, milder Fmoc deprotection reagents that can be used to minimize side reactions with Cys(Bzl)?
A2: Yes, several alternatives can be employed:
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic base used at lower concentrations (e.g., 2% in DMF). Since it is non-nucleophilic, it does not form an adduct with the dehydroalanine intermediate. A small amount of a nucleophilic scavenger like piperidine or piperazine is often added to trap the dibenzofulvene (DBF) byproduct of Fmoc cleavage.
-
Piperazine: A less nucleophilic and weaker base than piperidine. It can be used in combination with DBU (e.g., 2% DBU and 5% piperazine in DMF) for efficient Fmoc removal with reduced side reactions.
Q3: How does the position of the Cys(Bzl) residue in the peptide sequence affect the risk of side reactions during Fmoc deprotection?
A3: The risk of β-elimination and subsequent piperidine adduct formation is significantly higher when the Cys(Bzl) residue is located at the C-terminus of the peptide. This is because the C-terminal carboxyl group can participate in the elimination mechanism.
Q4: What is S-alkylation and does it occur during Fmoc deprotection?
A4: S-alkylation is the undesired alkylation of the cysteine thiol group by carbocations. This side reaction primarily occurs during the final trifluoroacetic acid (TFA) cleavage step, not during Fmoc deprotection. During cleavage, protecting groups and the resin linker are removed, generating reactive carbocations that can be scavenged by the deprotected cysteine thiol.
Data Summary
Table 1: Comparison of Fmoc Deprotection Reagents for Cys(Bzl)-Containing Peptides
| Reagent Composition | Key Advantages | Potential Issues |
| 20% Piperidine in DMF | Standard, well-established method. | Can cause β-elimination and piperidine adduct formation, especially at the C-terminus. Can lead to racemization. |
| 2% DBU, 5% Piperazine in DMF | Faster deprotection, reduced risk of piperidine adduct formation as DBU is non-nucleophilic. | Requires a scavenger for the dibenzofulvene byproduct. |
| 5% Piperazine, 2% DBU in DMF | Reduced racemization of C-terminal cysteine compared to piperidine. | Weaker base than piperidine, may require longer reaction times. |
| 0.1 M HOBt in Piperazine | Shown to cause less racemization of C-terminal Cysteine. | May have different reaction kinetics compared to standard piperidine. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution and repeat the treatment for another 5-10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene adduct.
Protocol 2: DBU/Piperazine Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Deprotection Solution: Prepare a solution of 2% DBU and 5% piperazine in DMF.
-
Deprotection: Drain the DMF and add the DBU/piperazine solution to the resin.
-
Agitate the mixture for the required time (typically shorter than with piperidine).
-
Washing: Wash the resin thoroughly with DMF.
Protocol 3: Analysis of 3-(1-piperidinyl)alanine Side Product Formation by HPLC and LC-MS
-
Sample Collection: After the piperidine deprotection step of the Cys(Bzl)-containing resin, wash the resin thoroughly with DMF and then dichloromethane (DCM). Dry a small sample of the peptide-resin (approx. 5-10 mg) under vacuum.
-
Cleavage: Treat the dried peptide-resin sample with 200 µL of a suitable cleavage cocktail (e.g., Reagent K: TFA/Water/Phenol/Thioanisole/EDT 82.5:5:5:5:2.5) for 2 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding 1 mL of cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash twice.
-
Sample Preparation: Dry the peptide pellet and dissolve it in a known volume (e.g., 1 mL) of 50% acetonitrile/water with 0.1% TFA.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient suitable for separating the target peptide and the more polar side product (e.g., 5-65% B over 30 minutes).
-
Detection: UV absorbance at 220 nm. The 3-(1-piperidinyl)alanine containing peptide will typically elute earlier than the desired peptide.
-
-
LC-MS Analysis: Inject the prepared sample into an LC-MS system to confirm the molecular weights of the eluting peaks. The side product will show a mass increase of +84 Da relative to the desired peptide.
Visualizations
Caption: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.
Caption: Side reaction pathway leading to piperidine adduct formation.
Caption: Troubleshooting workflow for Cys(Bzl) deprotection issues.
References
Technical Support Center: S-Alkylation Side Reactions During TFA Cleavage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid S-alkylation side reactions during the trifluoroacetic acid (TFA) cleavage step in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Issue 1: Observation of unexpected peaks corresponding to S-alkylated products in HPLC/MS analysis.
Possible Cause: During TFA cleavage, protecting groups from amino acid side chains are removed, generating reactive carbocations (e.g., tert-butyl cations from Boc or tBu groups).[1][2] These electrophilic species can then react with nucleophilic sulfur atoms in the side chains of cysteine (Cys) and methionine (Met), or the indole ring of tryptophan (Trp), leading to unwanted S-alkylation.[2][3]
Solution: The most effective way to prevent S-alkylation is to add "scavengers" to the TFA cleavage cocktail.[4] Scavengers are nucleophilic agents that trap these reactive carbocations before they can modify the peptide. The choice of scavenger and its concentration is critical and depends on the amino acid composition of the peptide.
Recommended Actions:
-
Identify Sensitive Residues: Determine if your peptide sequence contains Cys, Met, or Trp residues, which are highly susceptible to alkylation.
-
Select Appropriate Scavengers:
-
For Cysteine-containing peptides: Thiol-based scavengers are highly effective. 1,2-ethanedithiol (EDT) is a commonly used and effective scavenger for protecting cysteine residues. Triisopropylsilane (TIS) is also a good general carbocation scavenger.
-
For Methionine-containing peptides: Thioanisole is effective in preventing the S-alkylation of methionine. Dimethyl sulfide (DMS) can also be used.
-
For Tryptophan-containing peptides: TIS is a good scavenger to prevent the tert-butylation of the indole ring.
-
-
Optimize the Cleavage Cocktail: For peptides containing multiple sensitive residues, a scavenger cocktail is recommended. The composition of the cocktail should be optimized for the specific peptide sequence. See the tables below for recommended cleavage cocktails.
-
Control Reaction Conditions:
-
Temperature: Perform the cleavage at room temperature. Higher temperatures can increase the rate of side reactions.
-
Time: Use the shortest cleavage time necessary for complete deprotection, typically 1-4 hours. Prolonged exposure to TFA can increase the likelihood of side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is S-alkylation and why is it a problem during TFA cleavage?
A1: S-alkylation is an undesirable side reaction that occurs during the trifluoroacetic acid (TFA)-mediated cleavage of peptides from the solid support and the removal of side-chain protecting groups. During this process, carbocations are generated from the protecting groups (e.g., tert-butyl cations). These reactive species can then attack the sulfur-containing side chains of cysteine and methionine, forming a stable covalent bond and leading to a modified peptide with an increased molecular weight. This modification can alter the peptide's structure, activity, and subsequent analysis, making it a significant impurity.
Q2: Which amino acid residues are most susceptible to S-alkylation?
A2: The amino acid residues most susceptible to S-alkylation during TFA cleavage are:
-
Cysteine (Cys): The free thiol group (-SH) is highly nucleophilic and readily reacts with carbocations.
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.
-
Tryptophan (Trp): While not S-alkylation, the indole ring of tryptophan is also highly nucleophilic and prone to alkylation by carbocations.
Q3: What are scavengers and how do they prevent S-alkylation?
A3: Scavengers are chemical compounds added to the TFA cleavage cocktail to "scavenge" or trap the reactive carbocations generated during deprotection. By reacting with these carbocations, scavengers prevent them from modifying sensitive amino acid residues in the peptide. Common scavengers are typically nucleophiles that are more reactive towards the carbocations than the peptide side chains.
Q4: Can I use a single scavenger for all my peptides?
A4: While some scavengers like Triisopropylsilane (TIS) have broad applicability, using a single scavenger may not be optimal for all peptides, especially those containing multiple sensitive residues. A cocktail of scavengers is often more effective as different scavengers have varying efficiencies in trapping different types of carbocations and protecting specific amino acid residues. For example, a cocktail containing TIS, water, and EDT is often recommended for peptides containing cysteine.
Q5: Are there any alternatives to thiol-based scavengers to avoid their strong odor?
A5: Yes, while thiol-based scavengers like EDT are very effective, they have a strong, unpleasant odor. Triisopropylsilane (TIS) is a common and effective non-thiol scavenger that can be used to trap carbocations. For many peptides without highly sensitive residues, a simple cocktail of TFA/TIS/H₂O is sufficient and has a much lower odor.
Data Presentation
Table 1: Common Scavengers for Preventing S-Alkylation
| Scavenger | Target Residue(s) | Typical Concentration (%) | Notes |
| Triisopropylsilane (TIS) | Cys, Trp | 2.5 - 5 | A good general-purpose carbocation scavenger with low odor. |
| 1,2-Ethanedithiol (EDT) | Cys | 2.5 | Highly effective for preventing cysteine alkylation and reduction of methionine sulfoxide, but has a strong odor. |
| Thioanisole | Met | 5 | Effective in preventing S-alkylation of methionine. |
| Dimethyl Sulfide (DMS) | Met | 2 - 10 | Helps to prevent the oxidation of methionine. |
| Water (H₂O) | General | 2.5 - 5 | Helps to hydrolyze tert-butyl cations. |
Table 2: Recommended TFA Cleavage Cocktails for Peptides with Sensitive Residues
| Cocktail Name | Composition (v/v) | Target Peptides |
| Standard Cocktail | 95% TFA, 2.5% H₂O, 2.5% TIS | Peptides without Cys, Met, or Trp. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Peptides containing Cys, Met, Trp, and Tyr. |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% 1,2-Ethanedithiol, 2% DMS, 1.5% Ammonium Iodide (w/v) | Specifically designed to minimize methionine side-chain oxidation. |
| Cysteine-Rich Peptides | 92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% EDT | Peptides with one or more cysteine residues. |
Experimental Protocols
Protocol 1: Standard TFA Cleavage for Peptides without Sensitive Residues
-
Resin Preparation: After solid-phase synthesis is complete, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 10 mL/g resin) to remove residual DMF. Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% TIS. For 100 mg of resin, prepare 2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a suitable reaction vessel. Gently agitate the mixture at room temperature for 1-2 hours.
-
Peptide Precipitation: Filter the resin from the cleavage mixture into a cold solution of diethyl ether. A white precipitate of the crude peptide should form.
-
Peptide Isolation: Collect the precipitated peptide by centrifugation. Wash the peptide pellet twice with cold diethyl ether to remove scavengers and other small molecules.
-
Drying and Analysis: Dry the crude peptide under vacuum. Analyze the crude peptide using HPLC and Mass Spectrometry to confirm its identity and purity.
Protocol 2: TFA Cleavage for Cysteine-Containing Peptides
-
Resin Preparation: Follow step 1 in Protocol 1.
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail of 92.5% TFA, 2.5% H₂O, 2.5% TIS, and 2.5% EDT. For 100 mg of resin, prepare 2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin. Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation and Isolation: Follow steps 4 and 5 in Protocol 1.
-
Drying and Analysis: Follow step 6 in Protocol 1.
Visualizations
Caption: Mechanism of S-alkylation and its prevention using scavengers.
Caption: General experimental workflow for TFA cleavage and peptide isolation.
Caption: Troubleshooting logic for addressing S-alkylation side reactions.
References
improving solubility of h-Cys(bzl)-ome.hcl for peptide synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of H-Cys(Bzl)-OMe.HCl for peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important in peptide synthesis?
A1: this compound, or S-benzyl-L-cysteine methyl ester hydrochloride, is a protected amino acid derivative used in peptide synthesis. The benzyl (Bzl) group protects the thiol side chain of cysteine, while the methyl ester (OMe) protects the C-terminus. Its hydrochloride (.HCl) salt form enhances stability for storage. For efficient incorporation into a growing peptide chain during synthesis, it must be fully dissolved in a suitable solvent to ensure a complete and successful coupling reaction. Poor solubility can lead to incomplete reactions, resulting in truncated or deletion peptide sequences and consequently, lower purity and yield of the final product.
Q2: What are the primary solvents for dissolving this compound?
A2: this compound exhibits good solubility in Dimethyl Sulfoxide (DMSO).[1][2] It is also soluble in other common solvents used in peptide synthesis such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), water, and various alcohols.[3][4] The choice of solvent will depend on the specific requirements of the peptide synthesis protocol (e.g., solid-phase vs. solution-phase) and the downstream applications.
Q3: Why is my this compound not dissolving completely?
A3: Several factors can contribute to poor solubility. The hydrochloride salt form requires neutralization to its free amine form for improved solubility in some organic solvents and to be reactive in the coupling step. Additionally, the inherent hydrophobicity of the benzyl protecting group can lead to aggregation at higher concentrations. The quality and purity of the solvent are also critical; for instance, hygroscopic solvents like DMSO should be freshly opened to ensure minimal water content, which can impact solubility.[2]
Q4: Do I need to neutralize the hydrochloride salt before the coupling reaction?
A4: Yes, it is crucial to neutralize the hydrochloride salt to the free amine before initiating the coupling reaction. The positive charge on the amine in the hydrochloride form prevents it from acting as a nucleophile to attack the activated carboxylic acid of the preceding amino acid. Neutralization is typically achieved by adding a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).
Q5: Can I heat the solvent to improve the solubility of this compound?
A5: Gentle heating can be employed to aid dissolution. For instance, warming the solution to 37°C can help increase solubility. However, prolonged exposure to high temperatures should be avoided as it may lead to degradation of the amino acid derivative. Combining gentle heating with sonication can also be an effective strategy.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound for peptide synthesis.
| Problem | Possible Cause | Recommended Solution |
| This compound precipitates out of solution. | The concentration of the amino acid derivative is too high for the chosen solvent. | - Reduce the concentration by adding more solvent.- Consider switching to a solvent with higher solubilizing power, such as DMSO. |
| The solution remains cloudy or contains suspended particles. | Incomplete dissolution due to insufficient mixing or low temperature. | - Gently warm the solution (e.g., to 37°C).- Use an ultrasonic bath to aid dissolution.- Ensure vigorous stirring or vortexing. |
| The coupling reaction is inefficient despite the amino acid appearing to be dissolved. | The hydrochloride salt was not adequately neutralized. | - Ensure the addition of a sufficient molar excess of a non-nucleophilic base (e.g., DIPEA) to the solution and allow adequate time for neutralization before adding the coupling reagents. |
| The solvent appears to be ineffective, even at lower concentrations. | The solvent quality may be poor (e.g., contains water or other impurities). | - Use high-purity, anhydrous solvents appropriate for peptide synthesis.- For hygroscopic solvents like DMSO, use a freshly opened bottle. |
Quantitative Solubility Data
The following table summarizes the known quantitative solubility data for this compound in a key solvent.
| Solvent | Solubility | Molar Concentration | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | 382.03 mM |
Experimental Protocols
Protocol 1: Standard Dissolution and Neutralization for Peptide Coupling
This protocol describes the standard procedure for dissolving and neutralizing this compound for a typical peptide coupling reaction in Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Weigh the required amount of this compound in a clean, dry reaction vessel.
-
Add the desired volume of DMF to achieve the target concentration.
-
Stir the mixture at room temperature. If dissolution is slow, gently warm the vessel to approximately 37°C and/or place it in an ultrasonic bath for short intervals.
-
Once the solid is fully dissolved, add 1.1 to 1.5 molar equivalents of DIPEA to neutralize the hydrochloride salt.
-
Stir the solution for 5-10 minutes at room temperature to ensure complete neutralization before proceeding with the addition of the activated amino acid and coupling reagents.
Protocol 2: Small-Scale Solubility Testing
This protocol allows for the rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of solvents to be tested (e.g., DMF, NMP, DMSO, water)
-
Small vials (e.g., 1.5 mL microcentrifuge tubes)
-
Vortex mixer
Procedure:
-
Add a small, pre-weighed amount of this compound (e.g., 5 mg) to a vial.
-
Add a measured volume of the test solvent (e.g., 50 µL) to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If the solid has dissolved, the solubility is at least 100 mg/mL. If not, incrementally add more solvent and repeat the vortexing step until complete dissolution is observed to estimate the solubility.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
References
managing stability issues of S-benzyl-L-cysteine methyl ester
Welcome to the Technical Support Center for S-benzyl-L-cysteine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing stability issues and troubleshooting common problems encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for S-benzyl-L-cysteine methyl ester?
A1: The main stability issues for S-benzyl-L-cysteine methyl ester revolve around three key areas:
-
Oxidation of the thioether: The sulfur atom in the S-benzyl group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone.
-
Hydrolysis of the methyl ester: Under aqueous conditions, particularly at non-neutral pH, the methyl ester can hydrolyze to the corresponding carboxylic acid, S-benzyl-L-cysteine.
-
Racemization: Like many amino acid derivatives, S-benzyl-L-cysteine methyl ester can be prone to racemization at the alpha-carbon, especially under basic conditions or during activation for peptide coupling.
Q2: What are the recommended storage conditions for S-benzyl-L-cysteine methyl ester?
A2: To ensure optimal stability, S-benzyl-L-cysteine methyl ester hydrochloride should be stored under the following conditions.[1][2][3] While specific recommendations may vary slightly between suppliers, general best practices are summarized in the table below.
| Parameter | Recommended Condition | Justification |
| Temperature | 2°C to 8°C | Refrigeration minimizes the rate of potential thermal degradation and hydrolysis. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Protects against oxidation of the thioether linkage. |
| Light | Protected from light (amber vial) | Minimizes potential photodegradation. |
| Moisture | Tightly sealed container in a dry environment | Prevents hydrolysis of the methyl ester. |
Q3: Is the S-benzyl protecting group stable during standard peptide synthesis procedures?
A3: The S-benzyl group is known for its high stability. It is stable to the mildly acidic conditions of trifluoroacetic acid (TFA) cleavage that are typically used to remove other common side-chain protecting groups in Fmoc-based solid-phase peptide synthesis (SPPS).[4] This stability can be advantageous for specific synthetic strategies, such as the synthesis of peptides with multiple disulfide bonds. However, its removal requires harsh acidic conditions, such as treatment with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which can potentially lead to the degradation of the final peptide.[4]
Q4: What are the main degradation products of S-benzyl-L-cysteine methyl ester?
A4: The primary degradation products include:
-
S-benzyl-L-cysteine: Resulting from the hydrolysis of the methyl ester.
-
S-benzyl-L-cysteine sulfoxide: Formed upon oxidation of the thioether.
-
Disulfide-linked dimer (Cystine derivative): Can form in the presence of oxygen if the S-benzyl group is cleaved.
-
Dehydroalanine derivatives: Can be formed as a side product during the harsh acidic conditions required for S-benzyl group removal.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis After Storage
Symptoms:
-
Appearance of new peaks in the HPLC chromatogram of your S-benzyl-L-cysteine methyl ester sample.
-
A decrease in the area of the main peak corresponding to the pure compound.
Possible Causes and Solutions:
| Potential Cause | Suggested Action |
| Oxidation | The thioether has likely been oxidized. Confirm by mass spectrometry (expecting a +16 Da mass shift for the sulfoxide). To prevent this, store the compound under an inert atmosphere and avoid exposure to oxidizing agents. For future experiments, consider using degassed solvents. |
| Hydrolysis | The methyl ester has hydrolyzed to the carboxylic acid. This is more likely if the sample has been exposed to moisture or non-neutral pH. Ensure the compound is stored in a tightly sealed container in a desiccator. When preparing solutions, use anhydrous solvents and handle them quickly. |
| Racemization | A shoulder peak or a new peak with a similar mass might indicate the presence of the D-enantiomer. Racemization can be promoted by basic conditions. Avoid exposure to bases during storage and workup. Chiral HPLC may be required to confirm racemization. |
Issue 2: Low Yield in Peptide Coupling Reactions
Symptoms:
-
Incomplete reaction when coupling S-benzyl-L-cysteine methyl ester to a peptide chain.
-
Low overall yield of the final peptide.
Possible Causes and Solutions:
| Potential Cause | Suggested Action |
| Racemization during activation | Cysteine derivatives are known to be susceptible to racemization during carboxyl group activation for peptide coupling. Use a coupling reagent known to minimize racemization, such as COMU or HOBt/HBTU. Minimize the activation time before adding the amine component. |
| Steric Hindrance | The bulky S-benzyl group can sometimes hinder the coupling reaction. Increase the coupling time or use a more powerful activating agent. Double coupling may be necessary. |
| Side Reactions | The nucleophilic sulfur atom can potentially participate in side reactions, although the benzyl group offers significant protection. Ensure that all other reactive functional groups in your peptide are appropriately protected. |
Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling using S-benzyl-L-cysteine
This protocol outlines a general method for incorporating an N-terminally protected S-benzyl-L-cysteine into a peptide chain.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-S-benzyl-L-cysteine
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Solvent (e.g., DMF, NMP)
Procedure:
-
Swell the resin-bound peptide in DMF for 30 minutes.
-
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the Fmoc-S-benzyl-L-cysteine (3 equivalents) with the coupling reagent (3 equivalents) and base (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test. If the test is positive, repeat the coupling step.
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Protocol 2: HPLC Method for Purity Assessment
While a specific validated HPLC method for S-benzyl-L-cysteine methyl ester and its degradation products is not widely published, a general reverse-phase HPLC method can be adapted for its analysis.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient: A linear gradient from 10% B to 90% B over 20 minutes is a good starting point. The gradient can be optimized based on the separation of the main peak from any impurities.
Flow Rate: 1.0 mL/min Detection: 220 nm Injection Volume: 10 µL
Visualizations
Caption: Recommended storage conditions for S-benzyl-L-cysteine methyl ester.
Caption: Key degradation pathways for S-benzyl-L-cysteine methyl ester.
Caption: A logical workflow for troubleshooting unexpected peaks in HPLC analysis.
References
Navigating the Labyrinth of S-Benzyl Deprotection: A Guide for Peptide Scientists
A comprehensive resource for researchers, scientists, and drug development professionals on the selective removal of the S-benzyl protecting group from cysteine residues in peptides, with a focus on preserving the integrity of sensitive amino acids.
The S-benzyl group is a widely utilized protecting group for the thiol functionality of cysteine in peptide synthesis due to its stability under various reaction conditions. However, its removal can pose a significant challenge, often requiring harsh reagents that may compromise the integrity of sensitive residues within the peptide sequence. This technical support center provides a detailed guide to various deprotection strategies, offering troubleshooting advice and in-depth experimental protocols to help you navigate this critical step in your research.
Frequently Asked Questions (FAQs)
Q1: Why is the S-benzyl group so difficult to remove?
The S-benzyl group is a thioether, which is a very stable chemical bond. Its cleavage typically requires harsh acidic conditions, such as treatment with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which can lead to the degradation of sensitive amino acid residues.[1]
Q2: What are the most common side reactions observed during S-benzyl deprotection with strong acids?
Strong acid cleavage can lead to a variety of side reactions, including:
-
Alkylation of sensitive residues: Carbocations generated during cleavage can alkylate susceptible residues like tryptophan and methionine.[1][2]
-
Modification of tyrosine: The benzyl group can migrate from the sulfur of cysteine to the aromatic ring of tyrosine.
-
Aspartimide formation: Peptides containing aspartic acid are prone to the formation of a cyclic aspartimide derivative.
-
Oxidation of methionine: The thioether side chain of methionine can be oxidized to its sulfoxide or sulfone form.
Q3: What are scavengers and why are they important?
Scavengers are reagents added to the cleavage cocktail to "trap" the reactive carbocations generated during deprotection, thereby preventing them from reacting with and modifying sensitive amino acid residues. Common scavengers include anisole, dimethyl sulfide (DMS), and p-thiocresol.[2]
Q4: Are there milder alternatives to strong acid cleavage for S-benzyl removal?
Yes, several milder methods can be employed, including:
-
Catalytic Hydrogenation: This method uses hydrogen gas and a palladium catalyst to cleave the S-benzyl group.
-
Catalytic Transfer Hydrogenation: This technique utilizes a hydrogen donor, such as formic acid or ammonium formate, in the presence of a palladium catalyst, avoiding the need for pressurized hydrogen gas.
-
Sodium in Liquid Ammonia: This classical method is effective but can also lead to side reactions if not performed carefully.
-
Oxidative Cleavage: Reagents like iodine can be used for oxidative deprotection, although this method is less common for S-benzyl groups and can lead to over-oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete deprotection | Insufficient reaction time or reagent concentration. | Increase the reaction time or the concentration of the deprotecting agent. For strong acid cleavage, ensure the use of fresh, high-quality reagents. |
| Presence of side products | Ineffective scavenging of reactive intermediates. | Optimize the scavenger cocktail. For peptides containing tryptophan, avoid thioanisole as a scavenger. A combination of scavengers is often more effective. |
| Degradation of sensitive residues (Met, Trp, Tyr) | Harsh deprotection conditions. | Consider using a milder deprotection method such as catalytic transfer hydrogenation. If strong acid is necessary, use a "low-high" HF procedure to minimize contact time with the strong acid. |
| Racemization of Cysteine | The chosen deprotection method or subsequent workup conditions. | Careful selection of the deprotection method and optimization of reaction conditions (e.g., temperature, pH) can minimize racemization. |
| Catalyst poisoning in hydrogenation methods | The presence of sulfur-containing compounds can poison the palladium catalyst. | Ensure the peptide is sufficiently pure before attempting hydrogenation. It may be necessary to increase the catalyst loading. |
Comparison of S-Benzyl Deprotection Methods
The choice of deprotection method is critical and depends on the specific peptide sequence and the presence of other protecting groups. The following table provides a comparative overview of the most common methods.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages | Compatibility with Sensitive Residues |
| Strong Acid Cleavage (HF) | Anhydrous Hydrogen Fluoride (HF), Scavengers (e.g., anisole, p-cresol) | 0 °C, 1-2 hours | Effective for complete deprotection. | Highly corrosive and toxic, requires specialized equipment, can cause significant side reactions. | Low: Prone to causing degradation of Met, Trp, and Tyr. Requires careful selection of scavengers. |
| Strong Acid Cleavage (TFMSA/TFA) | Trifluoromethanesulfonic acid (TFMSA), Trifluoroacetic acid (TFA), Scavengers | Room temperature, 30 min - 2 hours | Less hazardous than HF but still a very strong acid. | Can lead to side reactions, especially S-t-butylation if t-butyl protecting groups are present. | Moderate: Requires an optimized scavenger cocktail to protect sensitive residues. |
| Sodium in Liquid Ammonia | Sodium metal, Liquid Ammonia | -78 °C to -33 °C | Powerful reducing agent, effective for complete deprotection. | Can lead to side reactions such as desulfurization and reduction of other functional groups if not controlled carefully. | Moderate: Can affect residues with reducible side chains. Careful control of reaction time is crucial. |
| Catalytic Transfer Hydrogenation | Pd/C, Formic Acid or Ammonium Formate | Room temperature to reflux | Milder conditions, avoids the use of pressurized H2 gas, generally high yielding. | Catalyst can be poisoned by sulfur compounds. May not be suitable for all peptides. | High: Generally compatible with Met and Trp. The acidic nature of formic acid can be a consideration for acid-labile groups. |
| Catalytic Hydrogenation | Pd/C, H₂ gas | Room temperature, atmospheric or elevated pressure | Clean reaction with toluene as the main byproduct. | Requires specialized hydrogenation equipment. Catalyst can be poisoned. | High: Generally compatible with Met and Trp, but care must be taken with other reducible functional groups. |
| Oxidative Cleavage | Iodine, Thallium(III) trifluoroacetate | Varies depending on the reagent | Can be selective under specific conditions. | Less common for S-benzyl. Can lead to over-oxidation and formation of disulfide bonds. | Low to Moderate: Highly dependent on the specific reagent and conditions. Can lead to modification of Tyr and Trp. |
Experimental Protocols
Protocol 1: Strong Acid Cleavage using TFMSA/TFA
This protocol describes a general procedure for the removal of the S-benzyl group using a mixture of trifluoromethanesulfonic acid and trifluoroacetic acid.
Materials:
-
S-benzyl protected peptide-resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., m-cresol, thioanisole, 1,2-ethanedithiol)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Acetonitrile
-
Water
Procedure:
-
Dry the S-benzyl protected peptide-resin thoroughly under vacuum.
-
Prepare the cleavage cocktail. A typical cocktail consists of TFA/TFMSA/m-cresol/thioanisole (v/v/v/v) in a ratio of 80:10:5:5. Caution: TFMSA and TFA are highly corrosive. Handle with extreme care in a fume hood.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Stir the suspension at room temperature for 1-2 hours. Monitor the progress of the deprotection by taking small aliquots, precipitating the peptide in cold ether, and analyzing by HPLC-MS.
-
After the reaction is complete, filter the resin and wash it with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether several times to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase HPLC.
Protocol 2: Catalytic Transfer Hydrogenation
This protocol provides a milder alternative to strong acid cleavage for the removal of the S-benzyl group.
Materials:
-
S-benzyl protected peptide
-
Methanol or DMF
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate or Formic acid
-
Nitrogen or Argon gas
-
Celite
Procedure:
-
Dissolve the S-benzyl protected peptide in methanol or DMF (approximately 1 mg/mL).
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).
-
If using ammonium formate, add 4-5 equivalents relative to the peptide. If using formic acid, it can be used as a co-solvent with methanol.
-
Purge the reaction vessel with nitrogen or argon gas.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by HPLC-MS.
-
Upon completion (typically 1-4 hours), filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol or DMF.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The crude peptide can then be purified by reverse-phase HPLC.
Protocol 3: Sodium in Liquid Ammonia Reduction
This is a powerful method for S-benzyl deprotection but requires careful handling of hazardous materials.
Materials:
-
S-benzyl protected peptide
-
Anhydrous liquid ammonia
-
Sodium metal
-
Dry THF or dioxane
-
Ammonium chloride
Procedure:
-
Set up a three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel in a well-ventilated fume hood.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense anhydrous liquid ammonia into the flask.
-
Dissolve the S-benzyl protected peptide in a minimal amount of dry THF or dioxane and add it to the liquid ammonia.
-
Add small pieces of sodium metal to the stirred solution until a persistent blue color is observed for at least 30 seconds.
-
Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight in the fume hood.
-
Dissolve the residue in an appropriate aqueous buffer and purify the deprotected peptide by reverse-phase HPLC.
Visualizing Deprotection Strategies
The following diagrams illustrate the logic and workflow of different S-benzyl deprotection strategies.
Caption: Decision tree for selecting an S-benzyl deprotection method.
References
Technical Support Center: Purification Strategies for Peptides Synthesized with H-Cys(Bzl)-OMe.HCl
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with peptides synthesized using S-benzyl-L-cysteine methyl ester hydrochloride (H-Cys(Bzl)-OMe.HCl).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using Cys(Bzl) in Fmoc Solid-Phase Peptide Synthesis (SPPS)?
A1: The primary side reactions involving the Cys(Bzl) residue during Fmoc-SPPS are β-elimination and subsequent piperidine adduct formation, as well as racemization, particularly when Cys(Bzl) is the C-terminal amino acid.[1][2]
-
β-Elimination and Piperidine Adduct Formation: The piperidine used for Fmoc-deprotection can act as a base, causing the elimination of the benzylthio group to form a dehydroalanine (Dha) intermediate. This reactive intermediate can then undergo a Michael addition with piperidine, resulting in a peptide with a mass increase of +51 Da.[1][3]
-
Racemization: The α-proton of the C-terminal cysteine is susceptible to abstraction under the basic conditions of Fmoc deprotection and during the activation step for coupling to the resin. This can lead to epimerization and a loss of stereochemical purity.[1]
Q2: My Cys(Bzl)-containing peptide shows poor solubility and precipitates during RP-HPLC purification. What are the potential causes and solutions?
A2: Poor solubility and precipitation are common issues for peptides containing the hydrophobic benzyl (Bzl) protecting group.
-
Potential Causes:
-
Increased Hydrophobicity: The benzyl group significantly increases the peptide's hydrophobicity, promoting aggregation through hydrophobic interactions to minimize contact with the aqueous mobile phase.
-
Intermolecular β-Sheet Formation: Peptides can form insoluble β-sheet structures through intermolecular hydrogen bonding, leading to aggregation.
-
Solvent Mismatch: The chosen solvent system may not be adequate to maintain the peptide's solubility as the concentration of the organic modifier changes during the HPLC gradient.
-
-
Solutions:
-
Modify the Mobile Phase:
-
Chaotropic Agents: Introduce chaotropic agents like Guanidinium Chloride (GuHCl) or urea into the aqueous mobile phase (Buffer A). These agents disrupt the hydrogen-bonding networks that contribute to aggregation.
-
Alternative Organic Solvents: If acetonitrile (ACN) is not effective, consider using isopropanol or ethanol in the organic mobile phase (Buffer B).
-
-
Optimize Sample Preparation: Dissolve the crude peptide in a strong organic solvent such as DMSO or DMF before diluting it with the initial mobile phase for injection. Note that DMSO can potentially oxidize cysteine residues.
-
Q3: How can I prevent the oxidation of the Cys(Bzl) residue during synthesis and purification?
A3: The thiol group of cysteine is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers or sulfoxides.
-
During Cleavage: Perform the cleavage reaction from the resin under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen. It is also recommended to use freshly prepared cleavage cocktails.
-
During Purification: Use HPLC buffers that have been degassed to remove dissolved oxygen. While adding a small amount of a reducing agent to the purification buffers can be beneficial, ensure it is compatible with your detection method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solutions |
| Unexpected +51 Da peak in Mass Spectrum | β-elimination of the Cys(Bzl) group followed by Michael addition of piperidine. This is especially common for C-terminal Cys(Bzl). | 1. Switch to a more robust protecting group: Replace Fmoc-Cys(Bzl)-OH with an amino acid bearing a bulkier and more stable protecting group like Trityl (Trt). 2. Modify deprotection conditions: Use an alternative, less nucleophilic base like piperazine or a combination of DBU with a small amount of piperidine. 3. Optimize reaction time: Minimize the peptide's exposure to piperidine by using shorter deprotection times, ensuring complete Fmoc removal. |
| Significant D-Cys epimer detected (Racemization) | The α-proton of the C-terminal Cys is abstracted during activation or deprotection, leading to a loss of stereochemical integrity. | 1. Optimize coupling conditions: When using carbodiimide activators like DIC, always include a racemization-suppressing additive such as Oxyma Pure or HOBt. 2. Reduce temperature: Perform the loading of the first amino acid (Fmoc-Cys(Bzl)-OH) onto the resin at a lower temperature (e.g., 0-4°C). 3. Use pre-loaded resins: Commercially available pre-loaded resins are prepared under controlled conditions to minimize initial racemization. |
| Peptide Aggregation/Precipitation during HPLC | The hydrophobic benzyl group promotes aggregation and β-sheet formation. | 1. Dissolve in strong solvents: Initially dissolve the crude peptide in DMSO or DMF, then dilute with the HPLC mobile phase. 2. Use chaotropic agents: Add 1-2 M Guanidinium Chloride (GuHCl) or urea to the aqueous mobile phase (Buffer A). 3. Try alternative organic modifiers: Substitute acetonitrile with isopropanol or ethanol in Buffer B. |
| S-Alkylation during Cleavage | During the final TFA cleavage from Wang resin, the linker can decompose and release reactive species that alkylate the cysteine sulfhydryl group. | 1. Use appropriate scavengers: Employ a cleavage cocktail with effective scavengers. Reagent K (TFA/phenol/water/thioanisole/EDT) is a common choice. 2. Optimize cleavage conditions: Minimize cleavage time and temperature to reduce the likelihood of side reactions. |
| Low Yield/Incomplete Coupling | Steric hindrance from the Cys(Bzl) residue or on-resin aggregation can prevent efficient coupling. | 1. Double coupling: Repeat the coupling step with a fresh solution of activated Fmoc-Cys(Bzl)-OH. 2. Change solvent: Replace DMF with NMP or add DMSO to improve solvation and reduce aggregation. 3. Use a more potent coupling reagent: Switch to a stronger activating agent like HATU or HCTU. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Cys(Bzl)-Containing Peptide
This protocol provides a starting point for purifying a crude peptide containing a Cys(Bzl) residue.
-
Materials and Reagents:
-
Solvent A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.
-
Solvent B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Sample Solvent: A mixture of Solvent A and a minimal amount of an organic solvent like acetonitrile or DMSO to ensure complete dissolution.
-
HPLC System: A preparative or semi-preparative HPLC with a UV detector.
-
Column: A C18 reversed-phase column suitable for peptide purification.
-
-
Sample Preparation:
-
Dissolve the crude Cys(Bzl)-containing peptide in the sample solvent to a known concentration (e.g., 1-5 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Method:
-
Column Equilibration: Equilibrate the column with 95% Solvent A and 5% Solvent B for at least 5-10 column volumes.
-
Injection: Inject the filtered sample onto the column.
-
Gradient Elution:
-
Start with a shallow gradient (e.g., 5% to 25% Solvent B over 10 minutes) to elute polar impurities.
-
Develop a linear gradient that encompasses the expected elution of the peptide. A typical starting point could be 25% to 55% Solvent B over 30 minutes. The hydrophobicity of the Bzl group will likely necessitate a higher percentage of Solvent B for elution.
-
Follow with a steeper gradient (e.g., 55% to 95% Solvent B over 5 minutes) to elute any remaining hydrophobic impurities and wash the column.
-
-
Detection: Monitor the elution at 214 nm or 220 nm.
-
Fraction Collection: Collect fractions corresponding to the main peak of interest.
-
-
Post-Purification Processing:
-
Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity and identity.
-
Pool the pure fractions.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
-
Protocol 2: Cleavage of a Peptide from Wang Resin using Reagent K
This protocol is for the cleavage of a peptide containing a Cys(Bzl) residue from Wang resin, along with the removal of the Bzl protecting group.
-
Materials and Reagents:
-
Dried peptide-resin (e.g., 0.1 mmol scale).
-
Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
Ice-cold Methyl-tert-butyl ether (MTBE) or Diethyl ether.
-
Reaction vessel (e.g., a syringe with a frit).
-
Inert gas (Nitrogen or Argon).
-
-
Procedure:
-
Preparation: Place the dried peptide-resin into a suitable reaction vessel. Prepare the Reagent K cocktail immediately before use. Chill the cleavage cocktail and the precipitation ether in an ice bath.
-
Cleavage Reaction: Add the cold Reagent K cocktail to the peptide-resin (a typical volume is 10 mL per gram of resin). Flush the vessel with an inert gas, seal it, and allow it to react for 2-3 hours at room temperature with occasional gentle agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a centrifuge tube containing 10-20 times the volume of ice-cold ether to precipitate the peptide.
-
Isolation and Washing: Centrifuge the peptide suspension (e.g., at 3000 x g for 5-10 minutes). Carefully decant the ether. Wash the peptide pellet by resuspending it in cold ether and centrifuging again. Repeat this wash step two more times.
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Diagrams
Caption: Workflow for the purification of Cys(Bzl)-containing peptides.
Caption: Formation of the +51 Da piperidine adduct side product.
References
Validation & Comparative
A Comparative Guide to Cysteine Protection in Fmoc SPPS: H-Cys(Bzl)-OMe.HCl vs. S-trityl-L-cysteine
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting group for cysteine residues is a critical decision that significantly impacts synthesis strategy, final peptide purity, and overall yield. The unique reactivity of the cysteine thiol group necessitates robust protection to prevent undesired side reactions. This guide provides an objective, data-driven comparison of two common cysteine sources: the S-benzyl protected precursor, H-Cys(Bzl)-OMe.HCl, and the widely-used S-trityl protected amino acid, S-trityl-L-cysteine (Fmoc-Cys(Trt)-OH).
This comparison will focus on their application in the popular Fmoc (9-fluorenylmethoxycarbonyl) SPPS strategy, covering key performance metrics, potential side reactions, and the divergent workflows required for their incorporation into a peptide chain.
Chemical Structures and Fundamental Differences
The primary distinction lies in the thiol protecting group: the Benzyl (Bzl) group versus the Trityl (Trt) group. This difference in chemical structure dictates the deprotection strategy and the overall orthogonality of the cysteine building block within the standard Fmoc/tBu (tert-butyl) synthesis paradigm.
This compound is the methyl ester hydrochloride salt of S-benzyl-L-cysteine. It is not directly usable in Fmoc SPPS and requires a two-step preparation: saponification of the methyl ester to the free carboxylic acid, followed by N-terminal Fmoc protection. The S-benzyl group is notably stable to trifluoroacetic acid (TFA).
S-trityl-L-cysteine is typically used as Fmoc-Cys(Trt)-OH , a pre-functionalized building block ready for direct incorporation in Fmoc SPPS. The S-trityl group is highly acid-labile and is cleaved concurrently with most other side-chain protecting groups and the resin linker during the final TFA cleavage step.
Performance Comparison in Fmoc SPPS
The choice between a benzyl or trityl protecting group for cysteine has profound implications for several key aspects of peptide synthesis.
| Performance Metric | This compound Derivative | S-trityl-L-cysteine (Fmoc-Cys(Trt)-OH) | Key Considerations |
| Workflow Complexity | High (Multi-step precursor preparation) | Low (Direct use) | Use of this compound requires additional synthetic steps (saponification and Fmoc protection) prior to SPPS, which can impact overall yield and timeline. |
| Orthogonality to Fmoc/tBu | Non-orthogonal | Fully Orthogonal[1][2] | The Bzl group's stability to TFA makes it incompatible with standard final cleavage protocols.[1][2] The Trt group is cleaved simultaneously with tBu-based groups and the resin linker by TFA.[1] |
| Thiol Deprotection | Harsh conditions (e.g., liquid HF) | Mild conditions (Standard TFA cocktail) | The need for hazardous reagents like HF for Bzl group removal requires specialized equipment and can lead to peptide degradation. |
| Racemization | Lower tendency | Higher tendency | Experimental data shows Fmoc-Cys(Bzl)-OH can exhibit lower racemization (e.g., 5.3%) compared to Fmoc-Cys(Trt)-OH (e.g., 8.0%) under certain base-mediated coupling conditions. However, racemization for Trt can be minimized with specific coupling reagents. |
| Common Side Reactions | β-elimination, S-alkylation | β-elimination (can be reduced by steric bulk), S-alkylation | Both are susceptible to β-elimination at the C-terminus to form a dehydroalanine intermediate, which can react with piperidine. The bulky Trt group can offer some steric hindrance to this side reaction. |
| Applications | Synthesis of protected peptide fragments, regioselective disulfide bond formation. | Routine synthesis of peptides with free thiols or single disulfide bonds. | The TFA stability of the Bzl group allows for the cleavage of a peptide from the resin while the cysteine remains protected, which is advantageous for convergent synthesis strategies. |
Experimental Protocols
Detailed methodologies for the preparation and use of both cysteine derivatives are crucial for successful synthesis.
Protocol 1: Preparation of Fmoc-Cys(Bzl)-OH from this compound
This two-part protocol is necessary before the Bzl-protected cysteine can be used in Fmoc SPPS.
Part A: Saponification of this compound
-
Dissolution: Dissolve this compound in a 1:1 mixture of methanol and tetrahydrofuran (THF).
-
Hydrolysis: Cool the solution to 0°C and slowly add 1.2 equivalents of 1 M sodium hydroxide (NaOH) solution dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Workup: Once complete, remove organic solvents via rotary evaporation. Redissolve the residue in water and wash with ethyl acetate.
-
Acidification & Extraction: Acidify the aqueous layer to pH 5-6 with 1 M hydrochloric acid (HCl). Extract the product, S-benzyl-L-cysteine, with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the product.
Part B: N-terminal Fmoc Protection
-
Dissolution: Dissolve the resulting S-benzyl-L-cysteine in a 10% aqueous sodium bicarbonate (NaHCO₃) solution.
-
Fmocylation: In a separate flask, dissolve 1.1 equivalents of Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in 1,4-dioxane. Add this solution to the amino acid solution and stir vigorously overnight at room temperature.
-
Precipitation: Pour the reaction mixture into ice-cold water and acidify with 1 M HCl to precipitate the Fmoc-Cys(Bzl)-OH.
-
Isolation: Filter the precipitate, wash with water, and dry under vacuum.
Protocol 2: Standard Coupling of Fmoc-Cys(Trt)-OH in SPPS
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group of the preceding amino acid. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 equivalents), a coupling reagent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIEA) (6 equivalents) and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate at room temperature for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products. The cycle can then be repeated for the next amino acid.
Protocol 3: Cleavage and Deprotection
A. Cleavage of S-trityl-L-cysteine containing peptides (Standard TFA Cleavage)
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the peptide pellet under vacuum.
B. Cleavage of S-benzyl-L-cysteine containing peptides (HF Cleavage) Note: This procedure requires specialized, HF-resistant equipment and stringent safety precautions.
-
Resin Preparation: Dry the peptide-resin thoroughly under high vacuum.
-
HF Apparatus: Place the dried resin in the reaction vessel of a dedicated HF cleavage apparatus. Add a scavenger such as anisole.
-
HF Cleavage: Cool the reaction vessel to -5 to 0°C. Carefully condense liquid HF into the vessel. Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of inert gas.
-
Peptide Isolation: Wash the residue with cold diethyl ether to remove the scavenger. Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) and lyophilize.
Mandatory Visualizations
Caption: Comparative workflows for incorporating Bzl- and Trt-protected cysteine in Fmoc SPPS.
Caption: Decision logic for selecting a cysteine protecting group in Fmoc SPPS.
Conclusion and Recommendations
The selection between this compound and S-trityl-L-cysteine (Fmoc-Cys(Trt)-OH) is fundamentally a strategic one, dictated by the final goal of the peptide synthesis project.
S-trityl-L-cysteine (Fmoc-Cys(Trt)-OH) is the reagent of choice for routine Fmoc SPPS. Its key advantages are the simplicity of its workflow, as it is used directly without prior modification, and its full orthogonality with the standard Fmoc/tBu strategy, allowing for a straightforward, one-step final cleavage and deprotection with TFA. While it may exhibit a higher tendency for racemization under certain conditions, this can be mitigated through careful selection of coupling reagents.
This compound , and its operative form Fmoc-Cys(Bzl)-OH, represents a more specialized tool. Its primary disadvantage is the non-orthogonal nature of the Bzl group with standard Fmoc SPPS, necessitating harsh and hazardous HF cleavage for its removal. However, this TFA stability becomes a powerful advantage in specific applications, such as the synthesis of fully protected peptide fragments for use in convergent synthesis or for complex peptides requiring regioselective, sequential disulfide bond formation. While it may offer a slight advantage in reducing racemization, the significant increase in workflow complexity and the harsh deprotection requirements limit its use to these specialized scenarios.
For researchers aiming for high-throughput synthesis or the routine production of peptides with free thiol groups, Fmoc-Cys(Trt)-OH is the superior and more efficient option . For complex, multi-disulfide-containing peptides or fragment condensation strategies, the challenges associated with using a Bzl-protected cysteine may be justified by the unique synthetic possibilities it enables.
References
A Comparative Guide to S-benzyl and S-acetamidomethyl (Acm) Protecting Groups in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group for the thiol functionality of cysteine is a critical decision that significantly impacts the success of the synthetic strategy. This guide provides an objective comparison of two commonly employed cysteine protecting groups: S-benzyl (Bzl) and S-acetamidomethyl (Acm). The comparison is supported by experimental data and detailed protocols to assist in making an informed choice based on the specific requirements of the peptide sequence and the overall synthetic approach.
Introduction to S-benzyl and S-acetamidomethyl Protecting Groups
The strategic protection of the highly reactive thiol side chain of cysteine is essential to prevent undesirable side reactions, such as oxidation and alkylation, during peptide synthesis.[1] The choice of protecting group is primarily dictated by its stability under the conditions of peptide chain elongation and its selective removal under conditions that do not compromise the integrity of the peptide.
The S-benzyl (Bzl) group is a classical and robust protecting group, historically associated with the Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy.[2] Its stability to trifluoroacetic acid (TFA) is a key feature in this context.
The S-acetamidomethyl (Acm) group is a versatile protecting group compatible with both Boc and Fmoc (9-fluorenylmethyloxycarbonyl) SPPS strategies.[3] It is stable to a wide range of acidic and basic conditions, allowing for the purification of the protected peptide before the final deprotection and disulfide bond formation.[3]
Performance Comparison: S-benzyl vs. S-acetamidomethyl
The selection between S-benzyl and S-Acm hinges on several factors, including the chosen SPPS chemistry, the complexity of the peptide, and the desired disulfide bond connectivity. The following table summarizes the key characteristics and performance metrics of each protecting group.
| Feature | S-benzyl (Bzl) | S-acetamidomethyl (Acm) |
| SPPS Compatibility | Primarily Boc/Bzl; limited in Fmoc | Both Boc and Fmoc |
| Stability | Stable to TFA, mild base | Stable to TFA, HF, and mild base |
| Deprotection Conditions | Harsh strong acids (e.g., HF, TFMSA)[2] | Mercury(II) acetate, Silver(I) salts, Iodine (oxidative deprotection), Copper(II) salts |
| Orthogonality | Orthogonal to acid-labile groups removed by TFA | Orthogonal to most other protecting groups, allowing for selective deprotection |
| Key Advantages | Robustness in Boc chemistry | Versatility in both Boc and Fmoc chemistries; allows for purification of the protected peptide; enables regioselective disulfide bond formation |
| Potential Side Reactions | - Modification of sensitive residues (Trp, Met) under harsh deprotection conditions - Acid-catalyzed O- to C-migration of the benzyl group in tyrosine residues | - Transfer of the Acm group to Ser and Thr residues during deprotection - Iodination of sensitive residues (e.g., Tyr) during iodine-mediated deprotection - β-elimination in C-terminal cysteine, especially in the presence of a base |
Experimental Protocols
Detailed methodologies for the deprotection of S-benzyl and S-Acm are crucial for successful peptide synthesis.
S-benzyl Deprotection (General Procedure)
Complete removal of the S-benzyl group typically requires treatment with very strong acids, which necessitates specialized equipment and careful handling.
Reagents:
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol)
-
Cleavage cocktail (specific composition depends on the peptide sequence)
Protocol:
-
Place the dried peptidyl-resin in a specialized HF cleavage apparatus.
-
Add the appropriate scavengers to the resin.
-
Cool the apparatus to the recommended temperature (typically -5 to 0 °C).
-
Carefully distill a measured amount of anhydrous HF into the reaction vessel.
-
Stir the mixture for the specified duration (e.g., 1-2 hours).
-
Remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Collect the crude peptide by filtration or centrifugation and wash thoroughly with cold ether.
-
Dry the crude peptide under vacuum.
Note: Due to the hazardous nature of HF, all manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
S-acetamidomethyl (Acm) Deprotection
Several methods are available for the removal of the Acm group, offering flexibility depending on the desired outcome (i.e., free thiol or direct disulfide bond formation).
This method yields the free thiol, which can then be oxidized to form a disulfide bond.
Reagents:
-
Acm-protected peptide
-
10% aqueous acetic acid
-
Mercury(II) acetate [Hg(OAc)₂]
-
β-mercaptoethanol
-
Glacial acetic acid and aqueous ammonia for pH adjustment
Protocol:
-
Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL).
-
Carefully adjust the pH of the solution to 4.0 with glacial acetic acid.
-
Add mercury(II) acetate (10 equivalents per Acm group).
-
Readjust the pH to 4.0 with acetic acid or aqueous ammonia and stir the mixture at room temperature for 1-2 hours.
-
Add β-mercaptoethanol (20 equivalents per Acm group) and let the mixture stand for at least 5 hours to precipitate the mercury salts.
-
Remove the precipitate by centrifugation.
-
Desalt the supernatant containing the deprotected peptide by HPLC.
Caution: Mercury compounds are highly toxic and must be handled with extreme care and disposed of properly.
This method simultaneously removes the Acm group and forms a disulfide bond.
Reagents:
-
Acm-protected peptide
-
Solvent (e.g., 80-90% aqueous acetic acid, methanol, or a mixture of DMF/H₂O)
-
Iodine (I₂) solution (e.g., 0.1 M in the chosen solvent)
-
Aqueous ascorbic acid or sodium thiosulfate solution to quench the reaction
Protocol:
-
Dissolve the Acm-protected peptide in the chosen solvent to a concentration of 1-2 mg/mL.
-
Slowly add the iodine solution dropwise with stirring until a persistent yellow-brown color is observed.
-
Continue stirring for 30-60 minutes, monitoring the reaction progress by HPLC.
-
Quench the excess iodine by adding aqueous ascorbic acid or sodium thiosulfate solution until the color disappears.
-
Purify the cyclized peptide by HPLC.
Visualizing the Chemistry: Structures and Reactions
The following diagrams, generated using the DOT language, illustrate the chemical structures of the S-benzyl and S-Acm protected cysteine residues and their respective deprotection pathways.
References
A Comparative Analysis of Cleavage Conditions for Cys(Bzl) and Other Cysteine Protecting Groups
In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups for the thiol side chain of cysteine is paramount to achieving high yield and purity of the final peptide product. The benzyl (Bzl) group is a classical and widely used protecting group for cysteine. However, its removal requires harsh acidic conditions, which has led to the development of a diverse array of alternative protecting groups with varying labilities. This guide provides an objective comparison of the cleavage conditions for Cys(Bzl) against other commonly employed cysteine protecting groups, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
The choice of a cysteine protecting group is critical for preventing undesirable side reactions such as oxidation and S-alkylation.[1][2] An ideal protecting group should be stable throughout the synthesis cycles but readily and cleanly cleavable at the final step, or selectively removable to allow for specific disulfide bond formation.[2][3]
Comparison of Cleavage Conditions and Performance
The following table summarizes the cleavage conditions and key performance characteristics of Cys(Bzl) and several common alternative cysteine protecting groups used in Fmoc-based SPPS.
| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages & Side Reactions |
| Benzyl (Bzl) | S-CH₂-C₆H₅ | Strong acids: HF; TFMSA; TMSBr in TFA/thioanisole.[4] | Cost-effective. | Requires harsh, hazardous acids (e.g., HF). The released benzyl cation can cause S-alkylation of deprotected Cys, or alkylate other sensitive residues like Trp and Met. |
| Trityl (Trt) | S-C(C₆H₅)₃ | Standard TFA cleavage cocktails (e.g., TFA/TIS/H₂O, 95:2.5:2.5). | Cleaved simultaneously with resin and other acid-labile groups. Cost-effective for routine synthesis. | The trityl cation can cause side reactions if not properly scavenged. C-terminal Cys(Trt) is preferred over Cys(Acm) to reduce base-induced β-elimination during Fmoc deprotection. |
| Acetamidomethyl (Acm) | S-CH₂-NH-CO-CH₃ | Orthogonal cleavage: Hg(II) or Ag(I) salts, or I₂. Can also be removed with DTNP in TFA with thioanisole. | Stable to TFA, allowing for purification of the protected peptide. Enables regioselective disulfide bond formation. | Cleavage reagents are toxic (Hg, Ag). Iodine can cause side reactions with Tyr, His, Met, and Trp. Partial removal can occur with standard TFA cocktails. |
| tert-Butyl (tBu) | S-C(CH₃)₃ | Stable to standard TFA cleavage. Requires stronger acids like TFMSA or TMSBr, or treatment with Hg(II) acetate. | Orthogonal to acid-labile groups, useful for selective disulfide bond formation. | Harsh cleavage conditions can degrade the peptide. |
| S-tert-butylthio (StBu) | S-S-C(CH₃)₃ | Reduction with thiols (e.g., DTT, β-mercaptoethanol) or phosphines (e.g., TCEP). | Can be selectively removed on-resin for on-resin cyclization or modification. Stable to TFA if thiol scavengers are avoided. | Removal can be sluggish. |
| p-Methoxybenzyl (Mob) | S-CH₂-C₆H₄-OCH₃ | HF or DTNP/TFA cocktails. More acid-labile than Bzl. | Used in Boc-SPPS, removed during final HF cleavage. | Requires HF or specific reagent cocktails for cleavage. |
| Methoxytrityl (Mmt) | S-C(C₆H₅)₂(C₆H₄-OCH₃) | Very acid-labile; cleaved with 1-2% TFA in DCM. | Allows for selective on-resin deprotection under mild acidic conditions. Ideal for on-resin disulfide bond formation. | Not stable to the repeated acid treatments of Boc-SPPS. |
Experimental Protocols
Below are detailed methodologies for the cleavage of peptides containing Cys(Bzl) and other common cysteine protecting groups.
This protocol is intended for the cleavage of peptides with the Bzl protecting group, which requires strong acid conditions.
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry under vacuum for at least 3 hours.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a cleavage cocktail. A common, though highly hazardous, reagent is liquid Hydrogen Fluoride (HF). Due to its toxicity, specific apparatus and safety precautions are mandatory. Alternatively, Trifluoromethanesulfonic acid (TFMSA) or Trimethylsilyl bromide (TMSBr) in TFA with scavengers can be used.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin. Stir the suspension at 0 °C for 1-2 hours.
-
Reagent Removal: Evaporate the cleavage reagent under a stream of nitrogen or by vacuum.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation and Washing: Pellet the peptide by centrifugation, decant the ether, and wash the pellet multiple times with cold ether to remove residual acid and scavengers.
-
Drying: Dry the peptide pellet under vacuum to obtain the crude product.
This is a general protocol for acid-labile protecting groups like Trityl.
-
Resin Preparation: Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v/v). TIS acts as a scavenger to trap the released trityl cations.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature with occasional agitation for 2-3 hours.
-
Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Peptide Precipitation: Add the TFA filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Washing and Drying: Centrifuge to pellet the peptide, decant the ether, wash the pellet with cold ether, and dry under vacuum.
This protocol describes the oxidative cleavage of the Acm group to form a disulfide bond.
-
Peptide Preparation: After standard TFA cleavage and purification of the Acm-protected peptide, dissolve the peptide in a suitable solvent such as aqueous acetic acid or methanol.
-
Iodine Titration: Add a solution of iodine in the same solvent dropwise until a faint yellow color persists, indicating a slight excess of iodine.
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC to ensure complete conversion.
-
Quenching: Quench the excess iodine by adding a drop of ascorbic acid solution.
-
Purification: Purify the cyclized peptide by preparative HPLC.
Logical Workflow for Protecting Group Selection
The choice of a cysteine protecting group is dictated by the overall synthetic strategy, particularly if multiple disulfide bonds are required. The following diagram illustrates a decision-making process for selecting an appropriate protecting group based on the desired cleavage orthogonality.
Caption: Decision workflow for cysteine protecting group selection.
References
A Comparative Guide to the Racememization Propensity of S-Protected Cysteine Derivatives in Peptide Synthesis
For researchers, scientists, and drug development professionals, the stereochemical integrity of synthetic peptides is paramount. Cysteine, a frequently utilized amino acid, is particularly susceptible to racemization during solid-phase peptide synthesis (SPPS), a phenomenon that can lead to the formation of diastereomeric impurities that are difficult to separate and can alter the biological activity of the final peptide. This guide provides an objective comparison of the racemization propensity of different S-protected cysteine derivatives, supported by experimental data, to aid in the selection of appropriate building blocks and reaction conditions to minimize this critical side reaction.
The primary mechanism for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone (azlactone) intermediate. The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of chirality. A secondary mechanism is the direct enolization of the activated carboxylic acid. The choice of the sulfur-protecting group on the cysteine side chain, along with coupling reagents, bases, and reaction conditions, significantly influences the extent of racemization.
Comparative Analysis of Racemization Levels
A systematic study utilizing the model peptide H-Gly-L-Cys-Phe-NH₂ allows for the quantification of racemization by resolving the resulting diastereomers (H-Gly-L-Cys-Phe-NH₂ and H-Gly-D-Cys-Phe-NH₂) via High-Performance Liquid Chromatography (HPLC). The following table summarizes the percentage of D-Cys epimer formed under various coupling conditions with different S-protecting groups.
| S-Protecting Group | Coupling Reagent/Additive | Base | Preactivation | % D-Cys (Racemization) |
| Trityl (Trt) | HBTU/HOBt | DIEA | 5 min | 10.9 |
| HBTU/HOBt | DIEA | 0 min | 1.8 | |
| HBTU/HOBt | TMP | 0 min | 0.8 | |
| DIPCDI/HOBt | - | 5 min | <1 | |
| Acetamidomethyl (Acm) | HBTU/HOBt | DIEA | 5 min | 5.2 |
| HBTU/HOBt | DIEA | 0 min | 0.9 | |
| 2,4,6-Trimethoxybenzyl (Tmob) | HBTU/HOBt | DIEA | 5 min | 33.0 |
| HBTU/HOBt | DIEA | 0 min | 28.0 | |
| 9H-Xanthen-9-yl (Xan) | HBTU/HOBt | DIEA | 5 min | 15.0 |
| HBTU/HOBt | DIEA | 0 min | 2.5 |
Data compiled from studies by Angell et al. (1997). HBTU: N-[(1H-Benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate N-oxide; HOBt: 1-Hydroxybenzotriazole; DIEA: N,N-Diisopropylethylamine; TMP: 2,4,6-Trimethylpyridine; DIPCDI: N,N'-Diisopropylcarbodiimide.
The data clearly indicates that the S-trityl (Trt) protecting group, particularly when coupled with carbodiimide reagents or with phosphonium/aminium reagents without a preactivation step and using a weaker base like TMP, offers the lowest propensity for racemization.[1] In contrast, the S-2,4,6-trimethoxybenzyl (Tmob) group exhibits a significantly higher tendency for racemization under the tested conditions.[1] Avoiding a preactivation step during coupling is a crucial strategy to reduce racemization levels by a factor of 6- to 7-fold.[1]
Factors Influencing Cysteine Racemization
The following diagram illustrates the key factors that contribute to the racemization of S-protected cysteine derivatives during peptide synthesis.
Experimental Protocols
Protocol 1: Synthesis of Model Peptide for Racemization Analysis
This protocol describes the synthesis of the model tripeptide H-Gly-L-Cys-Phe-NH₂ on a solid support to evaluate the extent of racemization of a specific S-protected cysteine derivative under defined coupling conditions.
Materials:
-
Fmoc-Phe-Rink Amide MBHA resin
-
Fmoc-Cys(S-protecting group)-OH (e.g., Fmoc-Cys(Trt)-OH)
-
Fmoc-Gly-OH
-
Coupling reagent (e.g., HBTU, DIPCDI)
-
Additive (e.g., HOBt)
-
Base (e.g., DIEA, TMP)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
Procedure:
-
Resin Swelling: Swell the Fmoc-Phe-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from phenylalanine.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Coupling of Cysteine:
-
With Preactivation: Dissolve Fmoc-Cys(S-protecting group)-OH, coupling reagent, and additive in DMF. Add the base and allow the mixture to preactivate for a defined time (e.g., 5 minutes). Add the activated mixture to the resin and shake for 1-2 hours.
-
Without Preactivation: Dissolve Fmoc-Cys(S-protecting group)-OH, coupling reagent, and additive in DMF. Add this solution and the base simultaneously to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin as described in step 3.
-
Coupling of Glycine: Repeat steps 2-4 for the coupling of Fmoc-Gly-OH.
-
Final Fmoc Deprotection: Remove the final Fmoc group from glycine using 20% piperidine in DMF.
-
Washing and Drying: Wash the resin with DMF, DCM, and methanol, and dry under vacuum.
-
Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Lyophilization: Precipitate the peptide in cold diethyl ether, centrifuge, decant the ether, and lyophilize the peptide pellet.
Protocol 2: Quantification of Cysteine Racemization by HPLC
This protocol outlines the analytical procedure for separating and quantifying the L- and D-cysteine containing diastereomers of the model peptide.
Materials:
-
Lyophilized crude peptide from Protocol 1
-
Authentic H-Gly-D-Cys-Phe-NH₂ standard (for peak identification)
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the crude peptide and the D-Cys standard in the mobile phase A.
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Elute the peptides using a linear gradient of mobile phase B into mobile phase A (e.g., 5-65% B over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to H-Gly-L-Cys-Phe-NH₂ and H-Gly-D-Cys-Phe-NH₂ by comparing the retention times with the authentic D-Cys standard.
-
Integrate the peak areas of the two diastereomers.
-
Calculate the percentage of racemization (% D-Cys) using the following formula: % D-Cys = [Area(D-Cys peak) / (Area(L-Cys peak) + Area(D-Cys peak))] x 100
-
Conclusion and Recommendations
The propensity for racemization of S-protected cysteine derivatives is a critical consideration in peptide synthesis. The choice of the S-protecting group, coupling conditions, and the strategic avoidance of preactivation steps are paramount in preserving the stereochemical integrity of the target peptide. Based on the available data, the use of Fmoc-Cys(Trt)-OH is highly recommended for minimizing racemization, especially when coupled with carbodiimide reagents or when preactivation is omitted in phosphonium/aminium salt-mediated couplings. The use of weaker bases such as 2,4,6-trimethylpyridine (TMP) instead of DIEA can further suppress this side reaction. For sensitive sequences, it is advisable to perform a preliminary racemization study using a model peptide to optimize the coupling conditions before proceeding with the synthesis of the target peptide.
References
A Comparative Guide to Cys(Bzl) and Cys(Trt) in Peptide Synthesis: A Side Reaction Perspective
The synthesis of cysteine-containing peptides is a critical task in drug discovery and biomedical research. The nucleophilic thiol side chain of cysteine, essential for forming disulfide bonds and for bioconjugation, necessitates effective protection during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. The choice of the protecting group is paramount, as it directly influences the yield, purity, and success of the synthesis. This guide provides an objective comparison of two commonly used cysteine protecting groups, Benzyl (Bzl) and Trityl (Trt), with a focus on their associated side reactions, supported by experimental data.
Performance Comparison at a Glance
The selection between Cys(Bzl) and Cys(Trt) involves a trade-off between stability, deprotection conditions, and susceptibility to specific side reactions. The Trityl group is favored in standard Fmoc-SPPS due to its acid lability, which allows for simultaneous deprotection with peptide cleavage from the resin.[1] The Benzyl group, in contrast, is stable to standard acid cleavage and requires harsh, hazardous reagents for its removal, making it generally incompatible with routine Fmoc strategies.[1][2]
| Feature | Cys(Bzl) | Cys(Trt) | Key Considerations |
| Primary Use Case | Boc-Bzl SPPS, specialized Fmoc strategies requiring orthogonal protection.[2] | Standard Fmoc/tBu SPPS.[3] | Bzl's stability to TFA makes it non-orthogonal in standard Fmoc SPPS. |
| Deprotection Conditions | Strong acids (e.g., liquid HF, TFMSA). | Mild acids (e.g., TFA), simultaneous with resin cleavage. | HF is hazardous and can degrade sensitive residues. |
| β-Elimination | More susceptible, especially at C-terminus, leading to piperidine adducts (+84 Da). | Less susceptible than Bzl and Acm. | The smaller size of the Bzl group makes the Cα-proton more accessible to base abstraction. |
| Racemization | Generally lower propensity compared to Trt. | Prone to racemization, highly dependent on coupling reagents (e.g., 3.3% with DIPCDI/Oxyma). | Cysteine derivatives are inherently susceptible to base-induced racemization during activation. |
| Cleavage Side Reactions | Side reactions (e.g., modification of Trp, Met) are caused by the harsh deprotection agents. | S-alkylation by resin-derived carbocations (e.g., from Wang resin). | Trityl cations can also cause side reactions if not properly scavenged. |
Key Side Reactions in Detail
β-Elimination and Piperidine Adduct Formation
During the Fmoc-deprotection steps in SPPS, repetitive exposure to a base (typically piperidine) can abstract the acidic α-proton of the cysteine residue. This can lead to β-elimination of the protected thiol, forming a highly reactive dehydroalanine (Dha) intermediate. The Dha can then undergo a Michael addition with piperidine to form a stable 3-(1-piperidinyl)alanine adduct, which adds 84 Da to the peptide mass.
This side reaction is particularly problematic for C-terminal cysteine residues. Due to its smaller steric bulk compared to the Trityl group, the Benzyl group offers less protection to the α-proton, making Cys(Bzl) more susceptible to this pathway than Cys(Trt) .
Racemization
Cysteine residues are highly prone to racemization (epimerization) during the activation and coupling steps, especially when using base-mediated methods. The choice of protecting group influences the extent of this side reaction. Experimental data suggests that Fmoc-Cys(Bzl)-OH offers better protection against racemization compared to the more commonly used Fmoc-Cys(Trt)-OH . For Cys(Trt), the degree of racemization is highly dependent on the coupling conditions, with reagents like DIPCDI/Oxyma showing notable levels of epimerization.
Side Reactions During Final Cleavage
The conditions required for the final cleavage and deprotection step are a major source of side reactions.
For Cys(Trt): The Trt group is removed by TFA, which also cleaves the peptide from acid-labile resins like Wang resin. This process generates stable trityl cations, which can alkylate nucleophilic residues like tryptophan if not properly neutralized by scavengers. More significantly, carbocations generated from the resin linker (e.g., the p-hydroxybenzyl cation from Wang resin) can react with the newly deprotected and highly nucleophilic cysteine thiol, leading to S-alkylation . This side reaction is particularly prevalent when the Cys residue is at the C-terminus.
For Cys(Bzl): The primary drawback of the Bzl group is the need for harsh deprotection conditions , such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). These strong acids are not only hazardous but can also lead to the degradation and modification of sensitive amino acid residues within the peptide sequence, limiting the applicability of Cys(Bzl) in standard SPPS workflows.
Experimental Protocols
Protocol 1: Monitoring β-Elimination and Piperidine Adduct Formation
Objective: To quantify the formation of the 3-(1-piperidinyl)alanine adduct for a C-terminal Cys(Bzl) vs. Cys(Trt).
-
Peptide Synthesis:
-
Synthesize a model tripeptide (e.g., Ac-Ala-Gly-Cys-OH) on a 2-chlorotrityl chloride (2-CTC) resin to allow for mild cleavage while keeping side-chain protection intact.
-
Prepare two batches, one using Fmoc-Cys(Bzl)-OH and the other using Fmoc-Cys(Trt)-OH as the first amino acid.
-
Elongate the chain using standard Fmoc-SPPS protocols.
-
-
Stress Test:
-
After synthesis, treat each peptide-resin with 20% piperidine in DMF for an extended period (e.g., 18-24 hours) at room temperature to simulate repetitive deprotection cycles.
-
-
Cleavage:
-
Wash the resin thoroughly with DMF and DCM.
-
Cleave the peptide from the 2-CTC resin using a mild solution of TFA/TIS/DCM (e.g., 1:1:98) to avoid premature deprotection of the Cys side chain.
-
Evaporate the solvent to obtain the crude, side-chain protected peptide.
-
-
Analysis:
-
Analyze the crude peptide by reverse-phase HPLC (RP-HPLC).
-
Identify peaks corresponding to the target peptide and the potential side product.
-
Confirm the identity of the side product using mass spectrometry (LC-MS), looking for a mass increase of +84 Da relative to the expected peptide.
-
Quantify the percentage of the side product by integrating the peak areas in the HPLC chromatogram.
-
Protocol 2: Evaluating S-Alkylation of Cys(Trt) during Cleavage
Objective: To assess the extent of S-alkylation of a Cys(Trt)-containing peptide during TFA cleavage from Wang resin.
-
Peptide Synthesis:
-
Synthesize a model peptide (e.g., Ac-Ala-Cys-Arg-Ala-NH2) on a Rink Amide resin (or a similar TFA-labile resin) using Fmoc-Cys(Trt)-OH.
-
-
Cleavage Cocktails:
-
Divide the peptide-resin into multiple batches.
-
Prepare different TFA cleavage cocktails:
-
Cocktail A (Minimal Scavengers): 95% TFA, 2.5% H₂O, 2.5% TIS.
-
Cocktail B (Enhanced Scavengers): 90% TFA, 5% TIS, 2.5% H₂O, 2.5% EDT (ethanedithiol).
-
Cocktail C (No Silane Scavenger): 95% TFA, 5% H₂O.
-
-
-
Cleavage Procedure:
-
Treat each batch of resin with its respective cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Analysis:
-
Analyze the crude peptide from each cleavage condition by RP-HPLC and LC-MS.
-
Identify the peak corresponding to the desired peptide and any major side products.
-
Using MS, identify the S-alkylated species (mass of peptide + mass of resin linker fragment).
-
Compare the purity profiles from the different cleavage cocktails to determine the most effective scavenger combination for minimizing this side reaction.
-
Summary and Recommendations
The choice between Cys(Bzl) and Cys(Trt) is highly dependent on the synthetic strategy.
-
Fmoc-Cys(Trt)-OH is the standard and recommended choice for routine Fmoc-SPPS. Its compatibility with standard TFA cleavage protocols offers significant convenience. However, researchers must be vigilant about potential side reactions like racemization (by choosing appropriate coupling reagents) and S-alkylation (by using effective scavenger cocktails during cleavage).
-
Fmoc-Cys(Bzl)-OH has a much more limited application in modern Fmoc-SPPS due to the non-orthogonal nature of the Bzl group. The requirement for harsh HF cleavage is a major disadvantage, posing safety risks and potentially damaging the peptide. Its primary utility lies in specialized applications, such as the synthesis of protected peptide fragments or in Boc-based strategies, where its stability to TFA becomes an advantage. While it shows a lower tendency for racemization than Cys(Trt), it is more prone to base-catalyzed β-elimination.
For drug development professionals and scientists focused on the efficient and high-purity synthesis of standard peptides, Fmoc-Cys(Trt)-OH, coupled with optimized protocols, remains the superior and more practical option.
References
A Researcher's Guide to Cysteine Derivatives: When to Choose H-Cys(Bzl)-OMe.HCl
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protected amino acids is paramount to achieving high yields and purity. The unique reactivity of cysteine's thiol group, essential for forming structural disulfide bonds and for bioconjugation, necessitates careful protection to prevent unwanted side reactions. This guide provides an objective comparison of H-Cys(Bzl)-OMe.HCl with other common cysteine derivatives, supported by experimental context, to inform the selection of the optimal building block for your synthetic strategy.
This compound, or S-benzyl-L-cysteine methyl ester hydrochloride, is a derivative of the amino acid cysteine where the sulfhydryl group is protected by a benzyl (Bzl) group and the C-terminus is protected as a methyl ester (-OMe). This specific combination of protecting groups dictates its primary applications and distinguishes it from other cysteine derivatives.
Key Performance Metrics: A Comparative Overview
The choice of a cysteine derivative is primarily dictated by the overall peptide synthesis strategy, namely Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS). This compound is most compatible with the Boc/Bzl strategy due to the stability of the S-benzyl group to the trifluoroacetic acid (TFA) used for Nα-Boc deprotection.
| Cysteine Derivative | Nα-Protection Strategy | S-Protecting Group | S-Deprotection Conditions | Key Advantages | Key Disadvantages |
| Boc-Cys(Bzl)-OH | Boc | Benzyl (Bzl) | Strong acids (HF, TFMSA) | Stable to TFA, suitable for Boc-SPPS; useful for orthogonal strategies. | Requires harsh and hazardous cleavage conditions; not compatible with standard Fmoc-SPPS. |
| Fmoc-Cys(Trt)-OH | Fmoc | Trityl (Trt) | TFA | Mild cleavage compatible with Fmoc-SPPS; widely used. | Prone to racemization, especially with base-activated coupling. |
| Fmoc-Cys(Acm)-OH | Fmoc | Acetamidomethyl (Acm) | Iodine, silver salts | Orthogonal to TFA cleavage, allowing for selective disulfide bond formation. | Requires an additional deprotection step. |
| Fmoc-Cys(Mmt)-OH | Fmoc | 4-Methoxytrityl (Mmt) | Dilute TFA (1-2%) | Highly acid-labile, allowing for selective on-resin deprotection. | Not fully orthogonal to Trt; can be partially cleaved during final TFA cleavage. |
Performance Data: Racemization Potential
Cysteine is particularly susceptible to racemization during peptide synthesis, especially during the activation and coupling steps in the presence of a base. The choice of the S-protecting group can significantly influence the extent of this side reaction.
| Cysteine Derivative | Coupling Conditions | Racemization (%) | Reference |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3 | [1] |
| Fmoc-Cys(Acm)-OH | HCTU/DIEA | Generally lower than Trt | [2] |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74 | |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8 |
Note: Data is compiled from various studies and reaction conditions may vary.
When to Choose this compound
The primary application for this compound (or its Nα-Boc protected form, Boc-Cys(Bzl)-OH) is in Boc-based solid-phase peptide synthesis . Its key feature is the stability of the S-benzyl protecting group to the repetitive TFA treatments required to remove the Nα-Boc group.
Choose this compound when:
-
You are employing a Boc/Bzl peptide synthesis strategy .
-
You require a cysteine protecting group that is stable to TFA .
-
You are synthesizing a peptide with multiple disulfide bonds and need an orthogonal protection strategy where one pair of cysteines must remain protected during the cleavage of other, more labile S-protecting groups.
Avoid this compound when:
-
You are using the more common Fmoc-SPPS strategy , as the harsh conditions (HF or TFMSA) required to remove the S-benzyl group are incompatible with standard Fmoc cleavage protocols and can degrade the peptide.
-
Your peptide contains other acid-sensitive residues that would not withstand the final cleavage.
Experimental Protocols
Protocol 1: Boc-SPPS of a Cysteine-Containing Peptide using Boc-Cys(Bzl)-OH
This protocol outlines the manual synthesis of a model tripeptide (e.g., Ala-Cys-Gly) on a Merrifield resin.
1. Resin Preparation:
-
Swell Merrifield resin (1 g, 1 mmol/g) in dichloromethane (DCM, 15 mL) for 1 hour.
-
Wash the resin with DCM (3 x 15 mL).
2. First Amino Acid Coupling (Boc-Gly-OH):
-
Couple Boc-Gly-OH (3 eq.) to the resin using DCC (3 eq.) and DMAP (0.1 eq.) in DMF (10 mL) for 4 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash with DMF (3 x 15 mL) and DCM (3 x 15 mL).
-
Cap any unreacted sites with acetic anhydride/DIEA in DMF.
3. Nα-Boc Deprotection:
-
Treat the resin with 50% TFA in DCM (15 mL) for 2 minutes, followed by a 20-minute deprotection with 50% TFA in DCM.
-
Wash with DCM (3 x 15 mL) and isopropanol (2 x 15 mL), followed by DCM (3 x 15 mL).
-
Neutralize with 10% diisopropylethylamine (DIEA) in DCM (2 x 15 mL).
-
Wash with DCM (3 x 15 mL).
4. Second Amino Acid Coupling (Boc-Cys(Bzl)-OH):
-
Couple Boc-Cys(Bzl)-OH (3 eq.) using HBTU (3 eq.) and DIEA (6 eq.) in DMF (10 mL) for 2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash with DMF (3 x 15 mL) and DCM (3 x 15 mL).
5. Third Amino Acid Coupling (Boc-Ala-OH):
-
Repeat the deprotection, neutralization, and washing steps.
-
Couple Boc-Ala-OH (3 eq.) using HBTU (3 eq.) and DIEA (6 eq.) in DMF (10 mL) for 2 hours.
-
Wash with DMF (3 x 15 mL) and DCM (3 x 15 mL).
6. Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Treat the resin with anhydrous HF in the presence of a scavenger like anisole at 0°C for 1 hour. (Caution: HF is extremely hazardous and requires specialized equipment and training).
-
Evaporate the HF and precipitate the peptide in cold diethyl ether.
-
Wash the peptide with cold ether and dry under vacuum.
7. Purification:
-
Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Orthogonal Synthesis of a Two-Disulfide Bond Peptide
This protocol provides a conceptual workflow for the synthesis of a peptide with two disulfide bonds using a combination of Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH. A similar strategy could be employed in Boc-SPPS using Boc-Cys(Bzl)-OH as the more stable protecting group.
1. Solid-Phase Peptide Synthesis (Fmoc-SPPS):
-
Synthesize the peptide on a suitable resin using standard Fmoc-SPPS protocols, incorporating Fmoc-Cys(Trt)-OH and Fmoc-Cys(Acm)-OH at the desired positions.
2. First Disulfide Bond Formation (on-resin):
-
After completion of the peptide chain elongation, selectively deprotect the Trityl groups using a solution of 1-2% TFA in DCM.
-
Wash the resin thoroughly to remove the TFA.
-
Perform on-resin oxidation to form the first disulfide bond using a mild oxidizing agent like iodine or air oxidation in a suitable buffer.
3. Cleavage from Resin and Acm Deprotection:
-
Cleave the peptide from the resin using a standard TFA cleavage cocktail (e.g., TFA/TIS/water). The Acm groups will remain intact.
-
Purify the partially protected peptide by HPLC.
4. Second Disulfide Bond Formation:
-
Deprotect the Acm groups using a solution of iodine in methanol or acetic acid.
-
Perform the second oxidation reaction in solution at high dilution to favor intramolecular disulfide bond formation.
-
Purify the final, two-disulfide-containing peptide by HPLC.
Visualizing the Strategy: Workflows and Pathways
Orthogonal Disulfide Bond Formation Workflow
Caption: Workflow for orthogonal synthesis of a two-disulfide bond peptide.
Cysteine in Redox Signaling Pathways
The availability of a free cysteine thiol is crucial for its role in cellular signaling. During synthesis, protecting groups prevent these modifications. The choice of protecting group and deprotection strategy determines when the thiol becomes available for biological activity.
References
A Comparative Guide to Cleavage Cocktails for Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The final step in solid-phase peptide synthesis (SPPS), the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups, is a critical stage that significantly impacts the final product's purity and yield. The choice of the cleavage cocktail—a mixture of a strong acid, typically trifluoroacetic acid (TFA), and various scavengers—is dictated by the amino acid composition of the peptide, particularly the presence of sensitive residues. This guide provides a comparative analysis of commonly used cleavage cocktails for various protecting groups, supported by experimental data and detailed protocols.
The Role of Scavengers in Preventing Side Reactions
During acid-mediated cleavage, protective groups are removed, generating highly reactive carbocations (e.g., tert-butyl cations from Boc or tBu groups). These electrophilic species can subsequently modify sensitive amino acid residues, leading to undesirable side products. Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive intermediates, thereby minimizing side reactions.[1]
Common side reactions during cleavage include the alkylation of tryptophan, oxidation of methionine, and S-alkylation of cysteine. The selection of an appropriate scavenger or a combination of scavengers is crucial to mitigate these issues.
Comparative Analysis of Common Cleavage Cocktails
The effectiveness of a cleavage cocktail is highly dependent on the peptide sequence and the protecting groups employed. Below is a comparison of several widely used cleavage cocktails for Fmoc-based SPPS.
Table 1: Composition and Application of Common TFA-Based Cleavage Cocktails
| Cleavage Cocktail | Composition (v/v) | Primary Applications & Remarks |
| Standard Cocktail | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | Suitable for most peptides without sensitive residues like Cys, Met, or Trp. TIS is an effective scavenger for carbocations. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust and widely used cocktail for peptides containing sensitive residues such as Cys, Met, Trp, and Tyr.[2][3] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | An "odorless" alternative to cocktails containing thiols, particularly useful for peptides with trityl-based protecting groups. Not recommended for peptides containing methionine as it does not prevent its oxidation.[2] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Especially suited for cleaving and deprotecting peptides containing arginine residues with sulfonyl protecting groups (e.g., Pbf). Also recommended for tryptophan-containing peptides to minimize reattachment to the resin.[2] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% Dimethylsulfide (DMS), 1.5% Ammonium Iodide (w/w) | Specifically designed to prevent the oxidation of methionine residues during cleavage. |
Experimental Data: Mitigation of Cysteine S-t-Butylation
A common side reaction is the S-alkylation of cysteine residues by tert-butyl cations. The following data, adapted from a study on the cleavage of a model peptide containing Cys(Trt), demonstrates the effectiveness of different scavenger compositions in mitigating this side reaction.
Table 2: Effect of Scavenger Composition on C-terminal Cys S-t-Butylation
| Cleavage Cocktail Composition (TFA/Scavengers, 1h at 25°C) | % S-t-Butylation (C-terminal Cys) |
| 95% TFA / 2.5% TIS / 2.5% H₂O | 15.4% |
| 90% TFA / 2.5% TIS / 2.5% H₂O / 5% Anisole | 11.2% |
| 90% TFA / 2.5% TIS / 2.5% H₂O / 5% Thioanisole | 8.9% |
| 90% TFA / 2.5% TIS / 2.5% H₂O / 5% DMS | 7.5% |
| 90% TFA / 2.5% TIS / 2.5% H₂O / 5% Dithiothreitol (DTT) | 6.8% |
Data adapted from: Mthembu, S. N., et al. (2025). TFA Cleavage Strategy for Mitigation of S‑tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega.
As the data indicates, the addition of scavengers beyond the standard TIS/H₂O significantly reduces the extent of S-t-butylation, with thiol-containing scavengers like DTT and thioethers like DMS being particularly effective.
Protecting Group Specific Considerations
The choice of cleavage cocktail is also influenced by the specific protecting groups used for amino acid side chains.
Table 3: Cleavage Recommendations for Common Protecting Groups
| Protecting Group | Amino Acid(s) | Recommended Cleavage Cocktail/Conditions | Cleavage Time | Notes |
| Boc (tert-butyloxycarbonyl) | Lys, His, Trp | Standard TFA-based cocktails | 1-2 hours | Generally labile in high TFA concentrations. |
| tBu (tert-butyl) | Asp, Glu, Ser, Thr, Tyr | Standard TFA-based cocktails | 1-2 hours | Efficiently cleaved by high TFA concentrations. |
| Trt (Trityl) | Asn, Gln, His, Cys | Reagent B or cocktails with TIS | 1-2 hours | The bulky trityl cation is effectively scavenged by TIS. |
| Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Arg | Reagent R or cocktails with extended cleavage times | 2-4 hours | Pbf deprotection can be sluggish, especially with multiple Arg(Pbf) residues. Longer cleavage times are often necessary for complete removal. |
| Acm (Acetamidomethyl) | Cys | Not cleaved by TFA. Requires specific deprotection (e.g., iodine or mercury(II) acetate). | - | Stable to standard TFA cleavage conditions. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for peptide cleavage and the relationship between protecting groups and cleavage reagents.
Detailed Experimental Protocols
Protocol 1: General Cleavage using Standard TFA/TIS/H₂O Cocktail
This protocol is suitable for peptides without sensitive residues.
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin with Dichloromethane (DCM) (3 x 1 mL) to swell it.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
Freshly prepare the cleavage cocktail immediately before use. For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
In a fume hood, carefully mix TFA (1.9 mL), TIS (0.05 mL), and deionized water (0.05 mL).
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Isolation:
-
Filter the cleavage mixture through a sintered glass funnel into a clean collection tube.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
In a separate tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2 x 5 mL), centrifuging and decanting after each wash.
-
Dry the peptide pellet under vacuum.
-
Protocol 2: Cleavage of Peptides with Sensitive Residues using Reagent K
This protocol is recommended for peptides containing Trp, Met, Cys, or Tyr.
-
Resin Preparation:
-
Follow the same procedure as in Protocol 1.
-
-
Cleavage Cocktail Preparation:
-
Freshly prepare Reagent K. For 2 mL of cocktail, this corresponds to: TFA (1.65 mL), Phenol (0.1 mL), Water (0.1 mL), Thioanisole (0.1 mL), and EDT (0.05 mL).
-
-
Cleavage Reaction:
-
Add the freshly prepared Reagent K to the peptide-resin.
-
Gently agitate the mixture at room temperature for 2-4 hours. Peptides containing multiple arginine residues may require longer for complete deprotection.
-
-
Peptide Isolation:
-
Follow the same procedure as in Protocol 1.
-
Protocol 3: Cleavage in Boc-SPPS using Anhydrous Hydrogen Fluoride (HF)
CAUTION: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus and trained personnel.
-
Pre-cleavage Preparation:
-
If the peptide contains His(Dnp), remove the Dnp group with a solution of 20% mercaptoethanol in DMF.
-
Remove the N-terminal Boc group with TFA.
-
Dry the peptide-resin thoroughly under high vacuum.
-
-
HF Cleavage:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add the appropriate scavenger (e.g., anisole).
-
Cool the reaction vessel to 0°C.
-
Carefully distill the required amount of anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1 hour.
-
-
Work-up:
-
Remove the HF by vacuum.
-
Precipitate the peptide by adding cold diethyl ether.
-
Wash the peptide pellet with cold ether to remove scavengers.
-
Dissolve the crude peptide in an appropriate aqueous solvent and lyophilize.
-
This comprehensive guide provides a framework for selecting the optimal cleavage cocktail for your specific peptide synthesis needs. It is always recommended to perform a small-scale trial cleavage to optimize conditions for a new peptide.
References
Navigating the Maze of Modified Peptides: A Guide to Validating S-benzyl-cysteine Containing Sequences by MS/MS
For researchers, scientists, and drug development professionals, the precise validation of synthetic peptides is a critical checkpoint in the journey of discovery and development. When these peptides contain post-translational or chemical modifications, such as the S-benzyl protection on cysteine residues (Cys(Bzl)), the analytical challenge intensifies. This guide provides an objective comparison of mass spectrometry-based methods for the validation of S-benzyl-cysteine containing peptides, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their analytical workflows.
The S-benzyl group is a common protecting group for the thiol side chain of cysteine, valued for its stability under the trifluoroacetic acid (TFA) conditions typically used in Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). However, this very stability necessitates harsher cleavage methods, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), and introduces unique considerations for mass spectrometric analysis. This guide will delve into the nuances of validating peptide sequences containing this modification using tandem mass spectrometry (MS/MS).
Unraveling the Fragments: A Head-to-Head Comparison of MS/MS Techniques
The choice of fragmentation technique in MS/MS is paramount for obtaining unambiguous sequence information. The three most common methods—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD)—each interact with S-benzyl-cysteine containing peptides in distinct ways.
| Fragmentation Technique | Primary Ion Types | Key Characteristics for S-benzyl-cysteine Peptides |
| Collision-Induced Dissociation (CID) | b and y ions | Prone to a characteristic neutral loss of the benzyl group, resulting in fragment ions with a mass shift of approximately 91 Da (benzyl radical) or 92 Da (toluene)[1]. This can serve as a diagnostic marker but may reduce the abundance of backbone fragment ions necessary for sequencing. |
| Higher-Energy Collisional Dissociation (HCD) | b and y ions | Similar to CID, it produces b and y ions but often with higher resolution and accuracy in Orbitrap mass analyzers. The higher energy can lead to more extensive fragmentation, potentially enhancing sequence coverage, but may also increase the prevalence of the neutral loss from the S-benzyl group. |
| Electron-Transfer Dissociation (ETD) | c and z ions | Generally preserves labile modifications like the S-benzyl group on the cysteine side chain[2]. This leads to the generation of c and z type fragment ions from the peptide backbone, often providing more complete sequence coverage, especially for larger peptides or those with multiple modifications. |
Performance Under the Microscope: Quantitative Data Insights
To provide a clearer picture of the performance of each technique, let's consider a hypothetical peptide, AC(Bzl)DEFK, and the expected fragmentation patterns.
| Fragmentation | Expected Dominant Ions | Relative Abundance of Benzyl Neutral Loss | Estimated Sequence Coverage |
| CID | y-ions, b-ions, [M-91/92+H]+ | High | Moderate to High |
| HCD | y-ions, b-ions | High | High |
| ETD | z-ions, c-ions | Low to negligible | High to Very High |
Note: The relative abundances and sequence coverage are estimates and can vary depending on the peptide sequence, charge state, and instrument parameters.
Beyond the Mass Spectrometer: Alternative Validation Strategies
While MS/MS is a powerful tool, a multi-faceted approach to peptide validation can provide a higher degree of confidence.
-
Edman Degradation: This classical method sequentially removes amino acids from the N-terminus of a peptide[3][4][5]. The S-benzyl-cysteine residue is stable under the conditions of Edman degradation, allowing for its identification based on the retention time of its phenylthiohydantoin (PTH) derivative. This method provides direct sequence information but is less sensitive and lower throughput than MS/MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques can provide detailed structural information about peptides in solution, including the confirmation of the S-benzyl modification and its impact on the peptide's conformation. NMR is particularly valuable for characterizing the three-dimensional structure but requires larger sample amounts and specialized expertise.
Experimental Corner: Protocols for Success
Sample Preparation for MS/MS Analysis
-
Peptide Solubilization: Dissolve the S-benzyl-cysteine containing peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile, to a final concentration of 1-10 pmol/µL.
-
Chromatographic Separation: Inject the peptide solution onto a C18 reversed-phase column using a liquid chromatography (LC) system. Elute the peptide using a gradient of acetonitrile containing 0.1% formic acid. Optimize the gradient to achieve good separation and peak shape.
LC-ESI-MS/MS Analysis
-
Ionization: Couple the LC eluent to an electrospray ionization (ESI) source operating in positive ion mode.
-
Full Scan MS: Acquire full scan MS spectra to identify the precursor ions of the S-benzyl-cysteine containing peptide, which will typically be multiply charged.
-
MS/MS Fragmentation:
-
For CID/HCD: Use a data-dependent acquisition (DDA) method to select the most intense precursor ions for fragmentation. Set the normalized collision energy between 25-35%.
-
For ETD: Optimize the ETD reaction time to maximize the formation of c and z type fragment ions.
-
Visualizing the Workflow and Logic
To better illustrate the decision-making process and experimental flow, the following diagrams are provided.
Figure 1. A generalized workflow for the validation of S-benzyl-cysteine containing peptides.
Figure 2. A decision tree to guide the selection of the optimal fragmentation method.
References
- 1. benchchem.com [benchchem.com]
- 2. Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
A Comparative Guide to Cysteine Protecting Groups: Assessing the Impact on Peptide Purity
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cysteine-containing peptides is a critical yet challenging endeavor in the development of novel therapeutics and research tools. The nucleophilic nature of the cysteine thiol group necessitates the use of protecting groups during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions, such as oxidation and alkylation.[1][2] The choice of an appropriate cysteine protecting group is paramount, as it directly influences the purity, yield, and overall success of the synthesis. This guide provides an objective comparison of common cysteine protecting groups, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Key Performance Metrics in Cysteine Protection
The efficacy of a cysteine protecting group is evaluated based on its ability to minimize side reactions that compromise the integrity of the final peptide product. The primary side reactions of concern include:
-
Racemization: The loss of stereochemical integrity at the α-carbon of the cysteine residue during activation and coupling steps.[3]
-
β-Elimination: The base-catalyzed elimination of the protected thiol group, particularly problematic for C-terminal cysteines, leading to the formation of dehydroalanine and subsequent adducts.[3][4]
-
S-Alkylation: The undesired alkylation of the cysteine thiol group by carbocations generated during the final cleavage from the resin.
Comparative Analysis of Common Cysteine Protecting Groups
The selection of a cysteine protecting group is a critical step in peptide synthesis planning. The following table summarizes the performance of several widely used protecting groups against key side reactions, providing a quantitative basis for comparison.
| Protecting Group | Structure | Common Side Reactions | Typical Cleavage Conditions | Orthogonal | Quantitative Impact on Purity (Reported Values) | Key Considerations |
| Trityl (Trt) | Triphenylmethyl | Racemization, β-elimination, S-alkylation | Standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O) | No | Racemization: 3.3% - 8.0% | Cost-effective and widely used for routine synthesis. Prone to significant racemization. |
| Acetamidomethyl (Acm) | CH₃CONHCH₂- | β-elimination (more pronounced than Trt) | Iodine (I₂), Mercury(II) acetate (Hg(OAc)₂), Silver(I) salts | Yes | Cleavage Yield with I₂: 67% to near quantitative (sequence-dependent) | Stable to TFA, enabling purification of the protected peptide before disulfide bond formation. Requires a separate deprotection step. |
| tert-Butyl (tBu) | (CH₃)₃C- | - | Heavy metal ions (e.g., Hg(OAc)₂) or strong acids | Yes | - | Stable to TFA, useful for orthogonal strategies. |
| 4-Methoxytrityl (Mmt) | 4-CH₃OC₆H₄(C₆H₅)₂C- | S-alkylation | 1-2% TFA in DCM | Yes | Racemization: Lower than Trt | More acid-labile than Trt, allowing for selective on-resin deprotection. |
| Diphenylmethyl (Dpm) | (C₆H₅)₂CH- | Lower racemization than Trt | Standard TFA cleavage cocktail | No | Racemization: 1.2% - 6.8% | An alternative to Trt with reduced racemization. |
| Tetrahydropyranyl (Thp) | C₅H₉O- | Low racemization and β-elimination | Standard TFA cleavage cocktail | No | Racemization: 0.74% | Shows superior performance in reducing side reactions compared to Trt and Dpm. |
| 4-Methoxybenzyloxymethyl (MBom) | 4-CH₃OC₆H₄CH₂OCH₂- | Very low racemization | Standard TFA cleavage cocktail | No | Racemization: 0.4% | Offers significant reduction in racemization. |
| 4,4'-Dimethoxydiphenylmethyl (Ddm) | (4-CH₃OC₆H₄)₂CH- | Low racemization | Standard TFA cleavage cocktail | No | Racemization: 0.8% | Provides reduced racemization compared to Trt. |
Experimental Workflows and Logical Relationships
The assessment of the impact of cysteine protecting groups on peptide purity follows a structured workflow, from the synthesis of a model peptide to the detailed analysis of the crude product.
Caption: General workflow for synthesizing and assessing the purity of a cysteine-containing peptide.
Detailed Experimental Protocols
The following protocols provide a framework for the synthesis of a model peptide and the subsequent analysis of its purity.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol outlines the manual Fmoc-SPPS of a model hexapeptide (e.g., Tyr-Gly-Gly-Phe-Cys-Leu) on a Rink Amide resin.
-
Resin Swelling: Swell 100 mg of Rink Amide resin (0.5-0.8 mmol/g loading) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 5 minutes). Wash the resin thoroughly with DMF (5 x 1 minute).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate a solution of the first Fmoc-protected amino acid (Fmoc-Leu-OH, 4 equivalents), HCTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF (5 x 1 minute).
-
-
Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence, using the desired Fmoc-Cys(Protecting Group)-OH at the appropriate cycle.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Washing and Drying: Wash the peptidyl-resin with DMF (3 x 1 minute), followed by dichloromethane (DCM) (3 x 1 minute), and dry the resin under vacuum.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin (approximately 2 mL for 100 mg of resin) and gently agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether. A white precipitate of the crude peptide should form.
-
Washing: Centrifuge the suspension, decant the ether, and wash the peptide pellet twice with cold diethyl ether.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Peptide Purity Assessment by RP-HPLC-MS
This protocol details the analysis of the crude peptide by reverse-phase high-performance liquid chromatography coupled with mass spectrometry.
-
Sample Preparation: Dissolve a small amount of the dried crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) to a final concentration of 1 mg/mL.
-
HPLC-MS System:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Detection: UV at 214 nm and 280 nm, coupled to an electrospray ionization mass spectrometer (ESI-MS).
-
-
Data Analysis:
-
Integrate the peak areas in the UV chromatogram to calculate the percentage purity of the target peptide.
-
Analyze the mass spectra to confirm the molecular weight of the desired peptide and to identify the masses of any impurity peaks, which can then be correlated with potential side products (e.g., +51 Da for piperidine adduct, -1 Da for racemized diastereomer which may have a slightly different retention time).
-
Visualization of Key Processes
The following diagrams illustrate the logical relationships in assessing peptide purity and the chemical basis of a common side reaction.
References
Safety Operating Guide
Proper Disposal of h-Cys(bzl)-ome.hcl: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical reagents like h-Cys(bzl)-ome.hcl (S-benzyl-L-cysteine methyl ester hydrochloride) is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Safety Goggles: To protect against splashes and fine particles.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Lab Coat: To prevent skin contact.
-
Respiratory Protection: Use a certified respirator if handling large quantities or if there is a risk of dust generation.
Engineering Controls: All handling and disposal procedures should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Data Summary
For quick reference, the key characteristics of this compound relevant to its disposal are summarized in the table below.
| Characteristic | Description |
| Chemical Name | S-benzyl-L-cysteine methyl ester hydrochloride |
| Chemical Class | Halogenated Organic Compound / Amino Acid Ester Hydrochloride Salt |
| Physical State | Solid (crystalline powder) |
| Primary Hazards | Harmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation. |
| Waste Category | Halogenated Organic Waste |
Step-by-Step Disposal Procedures
The proper disposal of this compound is dependent on its form (solid or in solution). Under no circumstances should this chemical be disposed of down the drain.
Disposal of Solid this compound Waste
-
Waste Segregation: It is crucial to segregate chemical waste to prevent dangerous reactions. Do not mix this compound waste with non-halogenated organic waste.[1] Keep this waste stream separate from acidic, basic, and heavy metal-containing waste.[1]
-
Containerization:
-
Collect solid this compound waste in a dedicated, properly labeled, and sealable container.
-
The container should be made of a material compatible with halogenated organic compounds, such as high-density polyethylene (HDPE).[1]
-
-
Labeling:
-
Clearly label the waste container as "Halogenated Organic Waste."
-
The label must also include the specific chemical name: "this compound" or "S-benzyl-L-cysteine methyl ester hydrochloride."
-
-
Storage: Store the sealed waste container in a designated cool, dry, and well-ventilated satellite accumulation area for hazardous waste, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.
Disposal of this compound Solutions
-
Waste Segregation: As with the solid form, segregate solutions of this compound as halogenated organic waste.
-
Neutralization (for aqueous solutions): Due to its hydrochloride salt nature, aqueous solutions of this compound will be acidic. Neutralization may be required before disposal.
-
Work in a chemical fume hood.
-
Slowly add a weak base, such as sodium bicarbonate, to the solution while stirring.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Continue adding the base until the pH of the solution is between 6.0 and 8.0.[1]
-
-
Containerization and Labeling:
-
Collect the neutralized aqueous solution in a designated and appropriately labeled "Halogenated Organic Waste" container.
-
Ensure the container lists all chemical constituents, including the neutralized this compound and the solvent.
-
-
Storage and Disposal: Store the sealed container in the designated hazardous waste accumulation area and arrange for its disposal through your institution's EHS office or a licensed waste disposal service.
Experimental Workflow and Disposal Pathway Diagrams
To provide a clearer understanding of the handling and disposal processes, the following diagrams illustrate the key workflows.
Caption: A workflow diagram illustrating the key steps for safely handling this compound in a laboratory setting.
Caption: A logical diagram outlining the proper disposal pathways for both solid and solution forms of this compound waste.
References
Essential Safety and Logistical Information for Handling H-Cys(Bzl)-OMe·HCl
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount to both personal safety and experimental integrity. This document provides essential safety protocols, operational guidance, and disposal plans for H-Cys(Bzl)-OMe·HCl (S-benzyl-L-cysteine methyl ester hydrochloride; CAS No. 16741-80-3), a cysteine derivative commonly used in peptide synthesis and other research applications.
Personal Protective Equipment (PPE)
When handling H-Cys(Bzl)-OMe·HCl, which is harmful if inhaled, in contact with skin, or swallowed, a comprehensive approach to personal protection is critical.[1] The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield | Protects against dust particles and potential splashes. |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound.[1] |
| Body | Laboratory coat | Protects clothing and skin from contamination.[1] |
| Respiratory | Use in a chemical fume hood | Minimizes inhalation of dust particles.[1] For operations that may generate significant dust, a dust mask or respirator should be considered. |
Operational Plan
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring the integrity of the compound.
1. Pre-Handling Preparations:
-
Ensure a chemical fume hood is available and functioning correctly.[1]
-
Verify that an eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment (spatulas, weighing paper, glassware) within the fume hood to contain any potential dust.
-
Don all required PPE as outlined in the table above.
2. Handling the Compound:
-
Handle H-Cys(Bzl)-OMe·HCl exclusively within a chemical fume hood to avoid inhalation of dust.
-
When weighing and transferring the solid compound, do so carefully to minimize dust generation.
-
Avoid direct contact with skin and eyes.
-
Keep the container tightly closed when not in use.
3. Post-Handling Procedures:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean all equipment and the work area within the fume hood to remove any residual compound.
-
Remove and dispose of contaminated gloves and other disposable materials in the designated chemical waste container.
-
Wash contaminated clothing before reuse.
Disposal Plan
Proper disposal of H-Cys(Bzl)-OMe·HCl and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
1. Waste Segregation:
-
Do not mix H-Cys(Bzl)-OMe·HCl waste with other waste streams.
-
Collect all solid waste, including unused compound and contaminated disposables (e.g., gloves, weighing paper), in a dedicated, clearly labeled, and sealable hazardous waste container.
2. Disposal Method:
-
Dispose of the chemical waste in accordance with federal, state, and local environmental control regulations.
-
It is recommended to use a licensed professional waste disposal service for the final disposal of the hazardous waste.
-
Do not allow the material to enter drains or water courses.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling and disposal of H-Cys(Bzl)-OMe·HCl.
Caption: Workflow for safe handling and disposal of H-Cys(Bzl)-OMe·HCl.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
